Ethyl 5-nitrobenzofuran-2-carboxylate
Description
The exact mass of the compound this compound is 235.04807239 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-nitro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBGWVHAWGMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989694 | |
| Record name | Ethyl 5-nitro-1-benzofuran-2-carboxylate | |
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Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69604-00-8, 69404-00-8 | |
| Record name | 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69604-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 5-nitrobenzofuran-2-carboxylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-nitro-1-benzofuran-2-carboxylate | |
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| Record name | 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 69404-00-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWP4ZD8WZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
This guide provides a comprehensive overview of the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in the development of various pharmaceutical agents.[1][2][3] The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for the preparation of this important scaffold.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and have garnered significant attention from the medicinal chemistry community.[4] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] this compound, in particular, serves as a crucial building block in the synthesis of complex molecules, most notably the antidepressant Vilazodone.[2][3] Its structural features, including the nitro group and the ester functionality, make it a versatile precursor for further chemical modifications.[2]
Strategic Approach to Synthesis
The most common and efficient synthetic route to this compound involves a two-step process commencing from readily available starting materials. The overall strategy is as follows:
-
Nitration of Salicylaldehyde: The synthesis begins with the electrophilic nitration of salicylaldehyde to introduce a nitro group at the 5-position of the aromatic ring, yielding 5-nitrosalicylaldehyde.
-
Cyclization to the Benzofuran Core: The resulting 5-nitrosalicylaldehyde is then subjected to a cyclization reaction with a suitable C2-synthon, typically an ethyl haloacetate or a related derivative, to construct the benzofuran ring system.
This approach is favored due to the accessibility of the starting materials and the generally high yields achievable for each step.
Mechanistic Insights and Rationale
A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis and optimization.
Step 1: Electrophilic Aromatic Substitution - Nitration of Salicylaldehyde
The introduction of the nitro group onto the salicylaldehyde ring is a classic example of electrophilic aromatic substitution. The hydroxyl and aldehyde groups of salicylaldehyde are ortho-, para-directing activators. However, the strong activating effect of the hydroxyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it. Steric hindrance from the adjacent aldehyde group disfavors substitution at the 3-position, and the directing power of the hydroxyl group favors substitution at the 5-position (para).
The nitrating agent is typically a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid or, in some protocols, a milder system like calcium nitrate in glacial acetic acid.[6] The strong acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion.
Step 2: O-Alkylation and Intramolecular Cyclization
The formation of the benzofuran ring from 5-nitrosalicylaldehyde proceeds via a tandem O-alkylation and intramolecular cyclization. A common method involves the reaction with diethyl bromomalonate in the presence of a base like potassium carbonate.[6]
The mechanism can be described as follows:
-
Deprotonation: The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of 5-nitrosalicylaldehyde, forming a more nucleophilic phenoxide ion.
-
O-Alkylation: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of diethyl bromomalonate in an Sₙ2 reaction, displacing the bromide ion and forming an ether linkage.
-
Intramolecular Condensation: The subsequent step involves an intramolecular condensation reaction. The base abstracts a proton from the alpha-carbon of the malonate moiety, generating a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde group, forming a new carbon-carbon bond and a cyclic intermediate.
-
Dehydration and Decarboxylation: The cyclic intermediate readily undergoes dehydration to form the aromatic furan ring. In the case of using diethyl bromomalonate, a subsequent hydrolysis and decarboxylation step may occur depending on the reaction conditions, though the direct formation of the 2-carboxylate is also reported.
An alternative and widely used method is the reaction of the salicylaldehyde derivative with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.[7][8] This variation follows a similar mechanistic pathway of O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis of 5-Nitrosalicylaldehyde
This protocol is adapted from a procedure utilizing calcium nitrate in glacial acetic acid, which offers a milder alternative to the traditional nitric acid/sulfuric acid mixture.[6]
Materials and Equipment:
-
Salicylaldehyde
-
Calcium nitrate tetrahydrate
-
Glacial acetic acid
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve salicylaldehyde (e.g., 10.0 g, 0.082 mol) in 50 mL of glacial acetic acid.
-
To this solution, gradually add calcium nitrate tetrahydrate (e.g., 19.3 g, 0.082 mol).
-
Heat the mixture to reflux with continuous stirring for approximately 3 hours.
-
After cooling to room temperature, pour the reaction mixture into 250 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash with cold water.
-
Dissolve the crude solid in ethyl acetate and filter to remove any insoluble impurities.
-
Dry the ethyl acetate filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the yellow solid product, 5-nitrosalicylaldehyde.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 5-Nitrosalicylaldehyde | C₇H₅NO₄ | 167.12 | 123-125 | ~70-75 |
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of 5-nitrosalicylaldehyde with diethyl bromomalonate.[6]
Materials and Equipment:
-
5-Nitrosalicylaldehyde
-
Diethyl bromomalonate
-
Potassium carbonate (anhydrous)
-
Acetone (dry)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Ice bath
-
Dilute hydrochloric acid
-
Methanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-nitrosalicylaldehyde (e.g., 3.0 g, 0.018 mol) in 40 mL of dry acetone.
-
Add anhydrous potassium carbonate (e.g., 6.0 g, 0.043 mol) to the solution.
-
Add diethyl bromomalonate (e.g., 4.5 g, 0.019 mol) to the reaction mixture.
-
Heat the mixture to reflux on a water bath and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. Wash the salts with a small amount of dry acetone.
-
Suspend the collected salts in water and cool thoroughly in an ice bath.
-
Carefully acidify the suspension with dilute hydrochloric acid until the product precipitates.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain pure this compound as yellow crystals.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound | C₁₁H₉NO₅ | 235.19[3] | 152-156 | ~50-55 |
Visualizing the Synthesis
To further clarify the synthetic pathway and the key transformations, the following diagrams are provided.
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Mechanistic Pathway of Benzofuran Ring Formation
Caption: Key steps in the benzofuran ring formation.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The reported melting points for the intermediate and the final product serve as a preliminary check for purity. For rigorous confirmation of the chemical structures, it is imperative to employ modern analytical techniques. The expected characterization data for this compound would include:
-
¹H NMR: Distinct signals for the aromatic protons, the ethyl ester protons (a quartet and a triplet), and the proton on the furan ring.
-
¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester, the aromatic carbons (with characteristic shifts due to the nitro and ester groups), and the carbons of the ethyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 235.19 g/mol .
-
Infrared Spectroscopy: Characteristic absorption bands for the nitro group (NO₂), the ester carbonyl group (C=O), and the aromatic C-H and C=C bonds.
Researchers should compare their experimental data with established literature values to verify the identity and purity of the synthesized compounds.
Conclusion
The synthesis of this compound is a well-established process that is crucial for the production of various pharmaceutically active molecules. By understanding the underlying reaction mechanisms and following robust experimental protocols, researchers can reliably produce this valuable intermediate. The methods outlined in this guide, which emphasize both practical execution and theoretical understanding, provide a solid foundation for scientists and professionals in the field of drug development.
References
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central. Available at: [Link]
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Perkin rearrangement - Wikipedia. Available at: [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]
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Preparation and Properties of Benzofuran#Synthesis of Benzofuran - YouTube. Available at: [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]
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Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis. Available at: [Link]
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This compound CAS#: 69604-00-8; ChemWhat Code: 1475017. Available at: [Link]
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Exploring the Synthesis Potential of this compound (CAS: 69404-00-8) with NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Available at: [Link]
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Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC - NIH. Available at: [Link]
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Preparation of 5-Nitrosalicylaldehyde | PDF | Precipitation (Chemistry) | Organic Synthesis - Scribd. Available at: [Link]
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coumarone - Organic Syntheses Procedure. Available at: [Link]
- CN107674052A - Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents.
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Synthesis of Coumarins via [4+2] Cyclization of Siloxy Alkynes and Salicylaldehydes. Available at: [Link]
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Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate. Available at: [Link]
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(PDF) Microwave-Induced In Situ Wittig Reaction of Salicylaldehydes with Ethyl Chloroacetate and Triphenylphosphine in Solventless System - ResearchGate. Available at: [Link]
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This compound - gsrs. Available at: [Link]
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Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - ResearchGate. Available at: [Link]
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Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]
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Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses. Available at: [Link]
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2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | C11H9NO5 | CID 1382954 - PubChem. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure. Available at: [Link]
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Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]
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Chemical properties of Ethyl 5-nitrobenzofuran-2-carboxylate
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-nitrobenzofuran-2-carboxylate
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3][4] Its presence in a molecule often confers potent pharmacological properties, including anti-tumor, antibacterial, anti-inflammatory, and antiviral activities.[1][4][5] this compound (CAS No: 69604-00-8) is a key synthetic intermediate that leverages this potent scaffold, serving as a versatile building block for complex pharmaceutical agents.[6][7] The strategic placement of the nitro group and the ethyl ester functionality allows for a wide range of chemical transformations, making it a molecule of high interest for researchers in medicinal chemistry and drug development. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and critical applications.
Molecular Structure and Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in harnessing its synthetic potential. This compound is a solid, crystalline powder, typically light yellow to brown in color.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 69604-00-8 | [7][8][9][10][11] |
| Molecular Formula | C₁₁H₉NO₅ | [8][9][10][12] |
| Molecular Weight | 235.19 g/mol | [8][9][10][12] |
| IUPAC Name | ethyl 5-nitro-1-benzofuran-2-carboxylate | [13] |
| SMILES | CCOC(=O)C1=CC2=C(O1)C=CC(=C2)--INVALID-LINK--[O-] | [9][13] |
| InChIKey | ATHBGWVHAWGMAL-UHFFFAOYSA-N | [9][13] |
| Melting Point | 152-156 °C | [9] |
| Form | Powder to crystal | [8][9] |
| Solubility | Slightly soluble in Acetone | [8] |
Synthesis Pathway: Construction of the Benzofuran Core
The most common and high-yielding synthesis of this compound involves the reaction of 5-nitrosalicylaldehyde with a malonic ester derivative. This process, a variation of the Perkin reaction, efficiently constructs the benzofuran ring system. The choice of a weak base like potassium carbonate is critical to facilitate the initial condensation without promoting unwanted side reactions.
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A Comprehensive Spectroscopic Guide to Ethyl 5-nitrobenzofuran-2-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-nitrobenzofuran-2-carboxylate (C₁₁H₉NO₅) is a heterocyclic compound with a molecular weight of 235.19 g/mol .[1][2] Its benzofuran core is a prevalent scaffold in a multitude of biologically active molecules.[3] The presence of the nitro group and the ethyl ester functionality makes this molecule a versatile building block in the synthesis of more complex pharmaceutical agents.[4] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent drug development processes. This guide provides a thorough examination of its spectroscopic signature.
Molecular Structure and Atom Numbering
The structural integrity of this compound is the foundation of its chemical properties and reactivity. The following diagram illustrates the molecular structure with the IUPAC numbering convention, which will be referenced throughout the spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals for the aromatic, furan, and ethyl ester protons.[5]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.61 | d | 1H | 2.3 | H-4 |
| 8.34 | dd | 1H | 9.1, 2.3 | H-6 |
| 7.72 | d | 1H | 9.1 | H-7 |
| 7.60 | s | 1H | H-3 | |
| 4.49 | q | 2H | 7.1 | -OCH₂CH₃ |
| 1.45 | t | 3H | 7.1 | -OCH₂CH₃ |
Interpretation:
-
Aromatic Protons: The signals in the downfield region (δ 7.72-8.61 ppm) are characteristic of the protons on the benzene ring. The electron-withdrawing nitro group at the C-5 position significantly deshields the adjacent protons. The proton at C-4 (H-4) appears as a doublet at 8.61 ppm due to coupling with H-6. The proton at C-6 (H-6) is observed as a doublet of doublets at 8.34 ppm, arising from coupling to both H-7 and H-4. The proton at C-7 (H-7) appears as a doublet at 7.72 ppm due to coupling with H-6.
-
Furan Proton: The singlet at 7.60 ppm is assigned to the proton at C-3 of the furan ring.
-
Ethyl Ester Protons: The quartet at 4.49 ppm and the triplet at 1.45 ppm are characteristic of an ethyl group. The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet due to coupling with the methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 159.4 | C=O |
| 158.1 | C-7a |
| 149.3 | C-2 |
| 145.1 | C-5 |
| 128.9 | C-3a |
| 122.2 | C-4 |
| 119.8 | C-6 |
| 115.1 | C-3 |
| 112.5 | C-7 |
| 62.3 | -OCH₂CH₃ |
| 14.4 | -OCH₂CH₃ |
Interpretation:
-
Carbonyl Carbon: The signal at 159.4 ppm corresponds to the ester carbonyl carbon.
-
Aromatic and Furan Carbons: The signals between 112.5 and 158.1 ppm are assigned to the carbons of the benzofuran ring system. The carbons attached to the electron-withdrawing nitro group and the oxygen atom (C-5 and C-7a) are shifted downfield.
-
Ethyl Ester Carbons: The signals at 62.3 and 14.4 ppm are attributed to the methylene and methyl carbons of the ethyl group, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3100 | Medium | Aromatic C-H | Stretching |
| ~2980 | Medium | Aliphatic C-H | Stretching |
| ~1735 | Strong | C=O (Ester) | Stretching |
| ~1610 | Strong | C=C (Aromatic) | Stretching |
| ~1530 | Strong | N-O (Nitro) | Asymmetric Stretching |
| ~1340 | Strong | N-O (Nitro) | Symmetric Stretching |
| ~1250 | Strong | C-O (Ester) | Stretching |
Interpretation:
The IR spectrum confirms the presence of the key functional groups. The strong absorption at approximately 1735 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. The strong bands around 1530 cm⁻¹ and 1340 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. The aromatic C=C stretching vibrations are observed around 1610 cm⁻¹. The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule appear around 3100 cm⁻¹ and 2980 cm⁻¹, respectively. The strong band at approximately 1250 cm⁻¹ is attributed to the C-O stretching of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
The predicted mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 235.04752.[7]
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Adduct/Fragment |
| 236.05535 | [M+H]⁺ |
| 258.03729 | [M+Na]⁺ |
| 235.04752 | [M]⁺ |
| 218.04533 | [M+H-H₂O]⁺ |
Interpretation of Fragmentation Pathways:
Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for this molecule include:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 190.
-
Loss of ethylene (-C₂H₄) via McLafferty rearrangement: This would lead to a fragment ion at m/z 207.
-
Fragmentation of the nitro group: Loss of NO₂ (46 Da) or NO (30 Da) are characteristic fragmentations of nitroaromatic compounds, leading to ions at m/z 189 and 205, respectively.[8][9]
The following diagram illustrates a plausible fragmentation workflow.
Caption: Plausible mass spectrometry fragmentation pathways.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of 5-nitrosalicylaldehyde with diethyl bromomalonate in the presence of a base such as potassium carbonate.[10]
Step-by-step methodology:
-
To a solution of 5-nitrosalicylaldehyde in a suitable solvent (e.g., DMF), add potassium carbonate.
-
Slowly add diethyl bromomalonate to the mixture at a controlled temperature.
-
Heat the reaction mixture under an inert atmosphere for several hours.
-
After cooling, the product can be isolated by precipitation with water and subsequent filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by gas chromatography.
-
Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
Conclusion
The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a robust and detailed characterization of this compound. This information is crucial for researchers and scientists in the field of drug development to ensure the quality and identity of this important pharmaceutical intermediate. The detailed interpretation of the spectra and the provided experimental protocols serve as a valuable resource for the scientific community.
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An In-depth Technical Guide to Ethyl 5-nitrobenzofuran-2-carboxylate: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] These compounds have garnered significant attention from researchers due to their demonstrated anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory properties.[1][3][4] Ethyl 5-nitrobenzofuran-2-carboxylate, a key member of this family, is a versatile synthetic intermediate, most notably in the production of the antidepressant drug Vilazodone.[5][6] This guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and critical role in pharmaceutical development.
Molecular Structure and Physicochemical Properties
This compound is a solid, light yellow to brown crystalline powder.[7] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₅ | [8] |
| Molecular Weight | 235.19 g/mol | [8] |
| CAS Number | 69604-00-8 | |
| Melting Point | 152-156 °C | |
| Appearance | Light yellow to brown powder/crystal | [7] |
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed, assigned spectra are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.
¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system and the ethyl group of the ester. The protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other, with their chemical shifts influenced by the electron-withdrawing nitro group. The furan ring proton will appear as a singlet. The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
¹³C NMR: The carbon spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the ester will resonate at the downfield end of the spectrum. The aromatic and furan carbons will appear in the typical aromatic region, with their specific shifts dictated by the substitution pattern. The methylene and methyl carbons of the ethyl group will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
NO₂ stretch (aromatic nitro): Two strong absorption bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.
-
C-O stretch (ester and furan): Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 235. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the nitro group (-NO₂), and other characteristic cleavages of the benzofuran ring system.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 5-nitrosalicylaldehyde with a malonic ester derivative.[7]
Experimental Protocol: Synthesis from 5-Nitrosalicylaldehyde and Diethyl Bromomalonate.[7]
This protocol describes a robust synthesis with a high yield.
Materials:
-
5-Nitrosalicylaldehyde
-
Diethyl bromomalonate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Cyclohexane
-
Process water
Procedure:
-
To a solution of DMF (400 ml), add powdered potassium carbonate (124.1 g) and 5-nitrosalicylaldehyde (100 g).
-
Slowly add diethyl bromomalonate (171.7 g) at 30-40°C under a nitrogen atmosphere.
-
Stir the reaction mixture at 85-90°C under a nitrogen atmosphere for 15 hours.
-
Cool the reaction mixture to 80-85°C.
-
Add cyclohexane (500 ml) to the reaction mixture at 70-85°C over 1 hour.
-
Stir the mixture at 80-85°C for 15-30 minutes.
-
Cool the reaction mixture to 15-20°C.
-
Add process water (1000 ml) to the reaction mixture at 15-20°C over 1 hour.
-
Stir the mixture at 20-30°C for 1-2 hours.
-
Filter the resulting solid and wash it with process water (5 x 100 ml).
-
Dry the solid at 55-60°C for 8-10 hours to yield the final product.
Yield: 95.2%[7]
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is largely dictated by its functional groups. The nitro group can be readily reduced to an amino group, which is a pivotal transformation in the synthesis of more complex pharmaceutical agents.[11] The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The benzofuran ring itself can participate in various chemical transformations.
Key Application: Intermediate in the Synthesis of Vilazodone
This compound is a crucial intermediate in the industrial synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist.[12][13]
The synthetic route to Vilazodone from this compound typically involves the following key steps:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form Ethyl 5-aminobenzofuran-2-carboxylate.[11] This reduction is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas.[11]
-
Formation of the Piperazine Ring: The resulting Ethyl 5-aminobenzofuran-2-carboxylate is then reacted with bis(2-chloroethyl)amine to construct the piperazine ring, yielding ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.[14]
-
Amidation: The ethyl ester is converted to the corresponding carboxamide.
-
Coupling with the Indole Moiety: The final step involves the coupling of the 5-(piperazin-1-yl)benzofuran-2-carboxamide with a suitable indole derivative, such as 3-(4-chlorobutyl)-5-cyanoindole, to afford Vilazodone.[13]
Biological Activity Context
The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive intermediates such as nitroso and hydroxylamino derivatives.[10] These reactive species can interact with and damage various cellular macromolecules, including DNA, leading to cytotoxic or antimicrobial effects. While specific mechanistic studies on this compound are limited, the broader class of nitrobenzofurans has been investigated for antibacterial activity.[10] Furthermore, the benzofuran scaffold itself is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3][4] The incorporation of the 5-nitrobenzofuran-2-carboxylate moiety into larger molecules like Vilazodone is a strategic design element that leverages the established synthetic accessibility and potential biological relevance of this core structure.
Conclusion
This compound is a molecule of significant interest to the pharmaceutical industry and the broader scientific community. Its well-defined synthesis, versatile reactivity, and crucial role as a building block for complex therapeutic agents like Vilazodone underscore its importance. This guide has provided a detailed overview of its molecular structure, spectroscopic properties, synthesis, and applications, offering a valuable resource for researchers and professionals in drug development. Further investigation into its solid-state structure through X-ray crystallography and more in-depth studies into the biological mechanisms of its derivatives would undoubtedly provide even greater insights into the potential of this valuable compound.
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An In-depth Technical Guide to the Biological Activity of 5-Nitrobenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the diverse biological activities of 5-nitrobenzofuran derivatives. As a senior application scientist, the aim is to synthesize field-proven insights with technical accuracy, offering a valuable resource for researchers and professionals in drug discovery and development. The structure of this guide is designed to provide a logical and in-depth exploration of the topic, moving from the foundational chemistry to the specific biological applications and the experimental methodologies used to validate them.
Introduction to 5-Nitrobenzofuran Derivatives
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[3][4][5][6] The introduction of a nitro group at the 5-position of the benzofuran ring often enhances the pharmacological properties of the molecule, leading to potent antimicrobial, anticancer, and antiparasitic agents.[7][8][9] This guide will delve into the key biological activities of 5-nitrobenzofuran derivatives, exploring their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.
Antimicrobial Activity of 5-Nitrobenzofuran Derivatives
5-Nitrobenzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[10] The spectrum of activity is comparable to that of nitrofurazone, a well-known nitrofuran antibiotic.[7]
Mechanism of Action
The antimicrobial action of 5-nitrobenzofuran derivatives is believed to be linked to the reductive activation of the nitro group by bacterial nitroreductases. This reduction leads to the formation of reactive nitroso and hydroxylamine metabolites, which can induce cellular damage through various mechanisms, including:
-
DNA damage: The reactive intermediates can interact with and damage bacterial DNA, inhibiting replication and leading to cell death.
-
Inhibition of essential enzymes: These metabolites can also inhibit key enzymes involved in bacterial metabolism and growth.
-
Oxidative stress: The reduction of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[11]
A crucial aspect of their activity is that while reduction of the nitro group is a necessary step, it may not be the sole determining factor in their overall efficacy.[12]
Quantitative Assessment of Antibacterial Activity
The antibacterial potency of 5-nitrobenzofuran derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration 50 (IC50) values against various bacterial strains.
| Compound/Derivative | Bacterial Strain | Activity (IC50/MIC in µg/mL) | Reference |
| (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones | Staphylococcus aureus (ATCC-25923) | IC50 values are available but not specified in the abstract. | [12] |
| (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones | Caulobacter crescentus (NA 1000) | IC50 values are available but not specified in the abstract. | [12] |
| 3,7-dinitro-2-methylbenzofuran | Escherichia coli Br | Active, but specific MIC not provided. Showed activity against a nitrofurazone-resistant strain. | [7] |
| 5-nitrobenzofuran-3-yl)hydrazine derivatives (M5a, M5g) | Enterococcus faecalis | Potent activity at 50µg/ml. | [8] |
| 5-nitrobenzofuran-3-yl)hydrazine derivatives (M5i, M5k, M5l) | Candida albicans | Significant activity at 25µg/ml. | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines a standard method for assessing the antibacterial activity of 5-nitrobenzofuran derivatives.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Bacterial cultures (e.g., Enterococcus faecalis, Candida albicans)
-
Sterile petri dishes
-
Sterile cork borer
-
Test compounds (5-nitrobenzofuran derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare MHA plates according to the manufacturer's instructions.
-
Inoculate the surface of the MHA plates uniformly with the test bacterial culture.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration (e.g., 25 µg/mL or 50 µg/mL) into the designated wells.
-
Add the positive and negative controls to separate wells.
-
Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
-
Incubate the plates at the optimal temperature for the growth of the test organism (e.g., 37°C for 24 hours).
-
After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Workflow for Antimicrobial Activity Screening
Caption: Workflow for Antimicrobial Activity Screening of 5-Nitrobenzofuran Derivatives.
Anticancer Activity of 5-Nitrobenzofuran Derivatives
Several 5-nitrobenzofuran derivatives have emerged as promising anticancer agents, demonstrating cytotoxic activity against various cancer cell lines.[1][2][13]
Mechanism of Action
The anticancer mechanism of these compounds often involves the induction of apoptosis, or programmed cell death, in cancer cells.[14] Key events in this process include:
-
Increased generation of Reactive Oxygen Species (ROS): The compounds can induce oxidative stress within the cancer cells.[14]
-
Disruption of Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors from the mitochondria.[14]
-
Activation of Pro-apoptotic Proteins: An increase in the concentration of proteins like Bax and cytochrome C triggers the apoptotic cascade.[14]
Quantitative Assessment of Anticancer Activity
The anticancer efficacy is primarily evaluated by determining the half-maximal inhibitory concentration (IC50) against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative (14b) | MCF-7 (Breast Cancer) | 0.85 (after 24h) | [14] |
| Hybrid benzofuran derivatives | Various (Leukemia, Colon, CNS, Ovarian) | Submicromolar activity | [14] |
| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon Cancer) | 0.87 | [13] |
| Benzofuran-2-carboxamide derivative (50g) | HeLa (Cervical Cancer) | 0.73 | [13] |
| Benzofuran-2-carboxamide derivative (50g) | A549 (Lung Cancer) | 0.57 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (5-nitrobenzofuran derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 5-nitrobenzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the purple solution at a specific wavelength (around 570 nm) using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Intrinsic Apoptotic Pathway Induced by 5-Nitrobenzofuran Derivatives
Caption: Intrinsic Apoptotic Pathway Induced by 5-Nitrobenzofuran Derivatives in Cancer Cells.
Antiparasitic Activity of 5-Nitrobenzofuran Derivatives
Nitro-functionalized heterocycles are crucial in combating various infectious diseases, and 5-nitrobenzofuran derivatives have shown promising antiparasitic effects, particularly against Leishmania species.[11]
Mechanism of Action
Similar to their antibacterial activity, the antiparasitic action of these compounds relies on the bioreduction of the nitro group by parasitic nitroreductases (NTRs).[11][15] This bioactivation produces cytotoxic nitroso and hydroxylamine metabolites that are lethal to the parasite.[15] Specifically, 5-nitroimidazole-containing benzofuranone derivatives are predominantly bioactivated by nitroreductase 1 (NTR1).[15]
Quantitative Assessment of Antileishmanial Activity
The efficacy of these compounds against Leishmania is measured by their IC50 values against both the promastigote and amastigote stages of the parasite.
| Compound/Derivative | Parasite Strain | Activity (IC50 in µM) | Reference |
| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n) | L. major promastigotes | 1.18 ± 0.9 | [15] |
| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n) | L. donovani axenic amastigotes | 0.016 | [15] |
| 5-methoxy substituted benzofuranone (5e) | L. major promastigotes | 7.44 ± 0.10 | [15] |
| 5-nitroimidazole subgroup compounds (5a, 5d, 5e, 5n) | L. donovani axenic amastigotes | 0.016 to 0.435 | [15] |
Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote and Amastigote Stages)
This protocol describes the evaluation of antileishmanial activity against both extracellular promastigotes and intracellular amastigotes.
Materials:
-
Leishmania promastigotes (e.g., L. major, L. donovani)
-
Leishmania amastigotes (axenic or within host cells like macrophages)
-
Appropriate culture media (e.g., M199 for promastigotes)
-
96-well plates
-
Test compounds dissolved in DMSO
-
Reference drug (e.g., Amphotericin B)
-
Resazurin solution or other viability indicators
-
Microplate reader
Procedure for Promastigote Assay:
-
Culture Leishmania promastigotes to the logarithmic growth phase.
-
Seed the promastigotes into 96-well plates.
-
Add serial dilutions of the test compounds and the reference drug.
-
Incubate the plates under appropriate conditions (e.g., 25°C for 72 hours).
-
Assess parasite viability using a viability indicator like resazurin and measure the fluorescence or absorbance with a microplate reader.
-
Calculate the IC50 value.
Procedure for Amastigote Assay:
-
Culture host cells (e.g., peritoneal macrophages) in 96-well plates.
-
Infect the host cells with Leishmania promastigotes, which will transform into amastigotes inside the cells.
-
After infection, remove extracellular parasites and add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates (e.g., 37°C, 5% CO2 for 72 hours).
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of amastigotes per host cell by microscopic examination.
-
Calculate the IC50 value based on the reduction in the number of amastigotes.
Bioactivation of 5-Nitrobenzofuran Derivatives in Leishmania
Caption: Bioactivation Mechanism of 5-Nitrobenzofuran Derivatives in Leishmania.
Conclusion
5-Nitrobenzofuran derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent antimicrobial, anticancer, and antiparasitic properties, coupled with well-defined mechanisms of action, make them attractive candidates for further drug development. The structure-activity relationship studies indicate that modifications to the benzofuran core can significantly modulate their efficacy and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute further investigations into this important class of molecules. The continued exploration of 5-nitrobenzofuran derivatives holds significant potential for the discovery of novel therapeutic agents to address unmet medical needs.
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Introduction: The Strategic Importance of a Versatile Scaffold
An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 5-nitrobenzofuran-2-carboxylate
This guide provides an in-depth exploration of the synthesis and core reaction mechanisms of this compound, a key intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causal relationships behind experimental choices and reaction outcomes. Every mechanism and protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
This compound is a heterocyclic compound of significant interest, primarily serving as a critical building block in the synthesis of complex pharmaceutical agents, most notably the antidepressant vilazodone.[1][2] Its chemical architecture, featuring a benzofuran core substituted with both a powerful electron-withdrawing nitro group and a versatile ethyl ester, imparts a rich and varied reactivity. Understanding the interplay of these functional groups is paramount for leveraging this molecule's synthetic potential.
The molecule possesses several key reactive sites:
-
The Nitro Group: A primary site for reduction, leading to the corresponding aniline, a crucial precursor for further molecular elaboration.
-
The Aromatic Benzene Ring: Activated by the nitro group for nucleophilic aromatic substitution (SNAr) and deactivated for electrophilic substitution.
-
The Ethyl Carboxylate Group: Susceptible to hydrolysis, amidation, and reduction, offering another handle for modification.
-
The Furan Ring: While part of an aromatic system, it can participate in specific cycloaddition reactions under certain conditions.
This guide will dissect the reaction mechanisms at each of these sites, providing both theoretical understanding and practical, field-proven protocols.
Synthesis of the Core Scaffold
The most common and efficient synthesis of this compound involves the reaction of 5-nitrosalicylaldehyde with a brominated malonic ester derivative, such as diethyl bromomalonate or ethyl bromoacetate.[3][4] The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization.
Experimental Protocol: Synthesis from 5-Nitrosalicylaldehyde[3]
-
Setup: To a solution of N,N-dimethylformamide (DMF, 400ml), add potassium carbonate (K₂CO₃, 124.1 g) and 5-nitrosalicylaldehyde (100 g) in a reaction vessel equipped for heating and stirring under an inert atmosphere.
-
Addition of Reagent: Slowly add diethyl bromomalonate (171.7 g) to the mixture at a controlled temperature of 30-40°C under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to 85-90°C and stir for 15 hours under nitrogen. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the mixture to 80-85°C. Add cyclohexane (500 ml) over 1 hour at 70-85°C and stir for an additional 15-30 minutes.
-
Precipitation: Cool the mixture to 15-20°C and add process water (1000 ml) over 1 hour.
-
Isolation: Stir the resulting slurry at 20-30°C for 1-2 hours. Filter the solid product, wash thoroughly with water (5 x 100 ml), and dry at 55-60°C for 8-10 hours to yield the final product.
Caption: Workflow for the synthesis of this compound.
Core Reaction Mechanisms
Chemoselective Reduction of the Nitro Group
The transformation of the 5-nitro group to a 5-amino group is arguably the most critical reaction of this substrate, as it unlocks the pathway toward vilazodone and other analogues.[4][5][6] The primary challenge is achieving high chemoselectivity, reducing the nitro group without affecting the ethyl ester. While various methods exist for reducing nitroarenes, many reagents like lithium aluminum hydride would indiscriminately reduce both functional groups.[7]
A highly effective and selective method employs sodium borohydride (NaBH₄) in combination with a transition metal salt, such as iron(II) chloride (FeCl₂).[1]
Mechanism: The prevailing hypothesis is that NaBH₄ first reduces the transition metal salt (e.g., FeCl₂) to its zero-valent state. This in-situ generated, highly active metal then acts as the selective reducing agent for the nitro group. This avoids the direct, less selective action of NaBH₄ on the ester. In the absence of the transition metal catalyst, NaBH₄ has been shown to preferentially reduce the ester group to the corresponding alcohol, (5-nitrobenzofuran-2-yl)methanol, making the catalyst's role essential for the desired outcome.[1]
Caption: Selective reduction of the nitro group catalyzed by a transition metal.
Data Presentation: Comparison of Reducing Systems
| Reducing Agent(s) | Predominant Product | Selectivity | Reference |
| NaBH₄ / FeCl₂ | Ethyl 5-aminobenzofuran-2-carboxylate | High for Nitro Group | [1] |
| NaBH₄ (alone) | (5-nitrobenzofuran-2-yl)methanol | High for Ester Group | [1] |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Ethyl 5-aminobenzofuran-2-carboxylate | Generally High | [7] |
| Iron in Acidic Media | Ethyl 5-aminobenzofuran-2-carboxylate | Good, classic method | [7] |
Experimental Protocol: Selective Nitro Reduction[1]
-
Setup: To a stirred solution of this compound (3.8 mmol) in tetrahydrofuran (THF, 10 mL), add iron(II) chloride (FeCl₂, 3.8 mmol) at room temperature.
-
Reduction: Add sodium borohydride (NaBH₄, 9.5 mmol) portion-wise under a nitrogen atmosphere.
-
Reaction: Stir the resulting solution for 12 hours at 25–28°C.
-
Quenching: Carefully add water (20 mL) to quench the reaction.
-
Extraction: Extract the mixture with dichloromethane (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The benzofuran's benzene ring is strongly activated towards nucleophilic attack by the C5-nitro group, a powerful electron-withdrawing substituent. This effect is most pronounced at the ortho (C4, C6) positions. While the substrate itself lacks a conventional leaving group on the aromatic ring, the principles of SNAr are highly relevant for its derivatives or for understanding its electronic properties. Related nitro-activated systems like 4-chloro-7-nitrobenzofurazan readily undergo SNAr reactions.[8][9]
Mechanism: The canonical SNAr mechanism is a two-step addition-elimination (Ad.E) process.[8]
-
Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom (e.g., C4 or C6), breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group.
-
Elimination: A leaving group on the attacked carbon is expelled, restoring the aromaticity of the ring.
In cases without a good leaving group, a related reaction, the Vicarious Nucleophilic Substitution (VNS), can occur where the nucleophile itself carries the leaving group.[10]
Caption: The generalized two-step SNAr (Addition-Elimination) mechanism.
Reactions of the Ethyl Carboxylate Group
The ester at the C2 position provides a reliable site for chemical modification through classical ester chemistry.
A. Hydrolysis The ethyl ester can be readily hydrolyzed to the corresponding 5-nitrobenzofuran-2-carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically efficient and proceeds via nucleophilic acyl substitution.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Setup: Dissolve this compound in a mixture of ethanol and water.
-
Reaction: Add an excess of an aqueous base, such as sodium hydroxide (NaOH), and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., HCl) to a pH of ~2.
-
Isolation: The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield the product.
B. Reduction As mentioned previously, the ester can be reduced to the primary alcohol, (5-nitrobenzofuran-2-yl)methanol. This requires a strong reducing agent and careful selection to avoid concurrent reduction of the nitro group. Using NaBH₄ without a transition metal catalyst favors the reduction of the ester over the nitro group.[1]
Reactivity of the Benzofuran Ring System
A. Electrophilic Aromatic Substitution The parent benzofuran molecule typically undergoes electrophilic substitution preferentially at the C2 or C3 position of the furan ring.[11][12] However, in this compound, the situation is drastically different. The entire bicyclic system is strongly deactivated by two powerful electron-withdrawing groups: the C2-carboxylate and the C5-nitro group. Therefore, further electrophilic substitution is highly disfavored and would require harsh reaction conditions.
B. Dearomative Cycloadditions Despite the aromaticity, the furan ring in 2-nitrobenzofurans can participate in dearomative cycloaddition reactions.[13][14] These reactions, often catalyzed by transition metals or organocatalysts, can transform the planar aromatic scaffold into complex, three-dimensional structures with multiple stereocenters. For instance, dearomative [3+2] and [4+2] cycloadditions have been reported for related 2-nitrobenzofurans, highlighting a potential but advanced reactivity pathway for this class of compounds.[13][15] This remains a frontier area for the application of this compound.
Summary and Outlook
This compound is a molecule whose reactivity is dominated by the interplay of its powerful electron-withdrawing substituents. The selective reduction of the nitro group is the most well-established and synthetically valuable transformation, providing access to key pharmaceutical precursors. Reactions at the ester group follow predictable patterns of nucleophilic acyl substitution and reduction. Conversely, the aromatic core is deactivated towards electrophilic attack but is primed for nucleophilic substitution, while the furan ring holds potential for advanced dearomative transformations. A thorough understanding of these competing and complementary reaction pathways is essential for any scientist aiming to utilize this versatile intermediate in the design and synthesis of novel chemical entities.
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Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme. Available from: [Link]
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Semantic Scholar. (2017). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Semantic Scholar. Available from: [Link]
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Royal Society of Chemistry. (2022). Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis. Chemical Communications. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Catalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones: stereoselective construction of dihydrobenzofuran-bridged polycyclic skeletons. Organic Chemistry Frontiers. Available from: [Link]
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The Enduring Legacy of the Benzofuran Scaffold: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone of natural product chemistry and drug discovery. Its prevalence in a vast array of biologically active molecules has cemented its status as a "privileged structure" in medicinal chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and synthetic evolution of benzofuran compounds. We will delve into the seminal classical syntheses, explore the advent of modern catalytic methodologies, and provide detailed, field-proven protocols for key transformations. Furthermore, this guide will illuminate the diverse applications of benzofuran derivatives, with a particular focus on their roles as therapeutic agents, by examining their mechanisms of action and structure-activity relationships.
A Historical Perspective: From Coal Tar to Coumarin
The story of benzofuran, initially known as coumarone, begins in the 19th century with its isolation from coal tar.[1] However, the definitive structural elucidation and the first rational synthesis were landmark achievements that opened the door to the systematic exploration of this important heterocyclic family.
In 1870, the eminent English chemist Sir William Henry Perkin reported the first synthesis of a benzofuran derivative.[2][3] In his attempt to understand the structure of coumarin, he treated 3-bromocoumarin with alkali, inducing a ring contraction that yielded benzofuran-2-carboxylic acid. This reaction, now famously known as the Perkin rearrangement , was the genesis of synthetic benzofuran chemistry.[2] Perkin's work not only provided a route to this new class of compounds but also laid the groundwork for the development of synthetic organic chemistry as a whole.[4]
The Synthetic Arsenal: From Classical Reactions to Modern Catalysis
The journey from Perkin's initial discovery to the vast array of modern synthetic methods for benzofuran construction is a testament to the ingenuity of organic chemists. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Approaches: The Foundation of Benzofuran Synthesis
The Perkin rearrangement remains a historically significant and useful method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[2] The reaction proceeds via a base-catalyzed opening of the lactone ring, followed by an intramolecular nucleophilic substitution.
Mechanism of the Perkin Rearrangement:
The accepted mechanism involves the following key steps:
-
Hydroxide-mediated lactone ring opening: The hydroxide ion attacks the carbonyl carbon of the coumarin, leading to the opening of the lactone ring to form a phenoxide and a carboxylate.
-
Intramolecular cyclization: The newly formed phenoxide acts as a nucleophile, attacking the vinylic carbon bearing the halogen in an intramolecular fashion.
-
Rearomatization: Subsequent protonation and dehydration lead to the formation of the stable benzofuran ring.
Figure 1: A simplified workflow of the Perkin rearrangement.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins [5]
This modern adaptation of the classical Perkin rearrangement utilizes microwave irradiation to significantly reduce reaction times and improve yields. The choice of microwave heating is based on its ability to rapidly and uniformly heat the reaction mixture, often leading to cleaner reactions and higher efficiency compared to conventional heating.[5]
-
Materials:
-
3-Bromocoumarin derivative (1.0 equiv)
-
Sodium hydroxide (3.0 equiv)
-
Ethanol
-
-
Procedure:
-
To a microwave reaction vessel, add the 3-bromocoumarin derivative, sodium hydroxide, and ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 300 W) for a short duration (typically 5-10 minutes), maintaining the temperature at around 80°C. The use of a sealed vessel allows the reaction to be performed at a temperature above the boiling point of the solvent, accelerating the reaction rate.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to precipitate the benzofuran-2-carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
A versatile and widely used method for the synthesis of 2-substituted and 2,3-disubstituted benzofurans involves the reaction of a salicylaldehyde or a substituted phenol with an α-haloketone.[6] This approach offers a high degree of flexibility in introducing various substituents onto the benzofuran core.
Mechanism:
-
O-alkylation: The phenolic hydroxyl group, typically deprotonated by a weak base like potassium carbonate, acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.
-
Intramolecular aldol condensation: The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate of the ketone attacks the aldehyde carbonyl.
-
Dehydration: Subsequent dehydration of the aldol adduct yields the benzofuran ring.
Figure 2: General workflow for benzofuran synthesis from salicylaldehydes and α-haloketones.
Experimental Protocol: Synthesis of 2-Arylbenzofurans from Salicylaldehydes and α-Bromoacetophenones [7]
-
Materials:
-
Substituted salicylaldehyde (1.0 equiv)
-
Substituted α-bromoacetophenone (1.0 equiv)
-
Potassium carbonate (2.0 equiv)
-
Acetone or Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
To a round-bottom flask, add the salicylaldehyde, α-bromoacetophenone, and potassium carbonate.
-
Add the solvent (acetone or DMF). The choice of solvent can influence the reaction rate and yield; DMF is a more polar aprotic solvent that can accelerate SN2 reactions.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-arylbenzofuran.
-
The intramolecular Wittig reaction provides an elegant and efficient route to 2-substituted and 2,3-disubstituted benzofurans. This method relies on the formation of a phosphonium ylide that undergoes an intramolecular cyclization.[8]
Mechanism:
-
Phosphonium salt formation: A 2-hydroxybenzyl alcohol is converted to the corresponding phosphonium salt by reaction with triphenylphosphine hydrobromide.
-
Ylide formation: In the presence of a base, the phosphonium salt is deprotonated to form the corresponding ylide.
-
Intramolecular Wittig reaction: The ylide then reacts with an in-situ generated or added acylating agent (e.g., an aroyl chloride), leading to the formation of the benzofuran ring and triphenylphosphine oxide as a byproduct.
Experimental Protocol: Synthesis of 2-Phenylbenzofuran via Intramolecular Wittig Reaction [8][9]
-
Materials:
-
2-Hydroxybenzyltriphenylphosphonium bromide (1.0 equiv)
-
Benzoyl chloride (1.0 equiv)
-
Triethylamine (a slight excess)
-
Toluene
-
-
Procedure:
-
Suspend 2-hydroxybenzyltriphenylphosphonium bromide in toluene in a round-bottom flask.
-
Add triethylamine, which acts as a base to generate the ylide.
-
Add benzoyl chloride to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After cooling, filter the reaction mixture to remove the triethylammonium bromide precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield 2-phenylbenzofuran.
-
Modern Catalytic Methods: The Power of Transition Metals
The advent of transition metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of substitution patterns.[4] Palladium and copper catalysts are particularly prominent in this field.
The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been extensively applied to benzofuran synthesis.[10] A common strategy involves the coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization.
Mechanism of Sonogashira Coupling followed by Cyclization:
-
Oxidative addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halophenol.
-
Transmetalation: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide, which then transmetalates to the palladium center.
-
Reductive elimination: Reductive elimination from the palladium complex yields the 2-alkynylphenol.
-
Intramolecular hydroalkoxylation: The phenolic hydroxyl group adds across the alkyne in an intramolecular fashion, often facilitated by a catalyst or base, to form the benzofuran ring.
Figure 3: A simplified workflow of benzofuran synthesis via Sonogashira coupling and cyclization.
Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Benzofurans via Sonogashira Coupling [10]
This one-pot, three-component reaction is highly efficient for creating diverse benzofuran libraries. The choice of a palladium catalyst with appropriate ligands is crucial for high yields, and microwave assistance can again accelerate the process.
-
Materials:
-
2-Iodophenol (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Aryl iodide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or cesium carbonate)
-
Solvent (e.g., DMF or dioxane)
-
-
Procedure:
-
To a microwave reaction vessel, add the 2-iodophenol, terminal alkyne, aryl iodide, palladium catalyst, copper(I) iodide, and base.
-
Add the solvent and seal the vessel.
-
Heat the mixture in a microwave reactor for a specified time and temperature (e.g., 120°C for 30 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
-
Naturally Occurring Benzofurans and Their Biological Significance
Benzofuran scaffolds are widespread in nature, particularly in the plant kingdom, where they contribute to a diverse array of biological activities.[11]
| Compound | Natural Source | Key Biological Activities |
| Psoralen | Psoralea corylifolia | Photosensitizing agent used in PUVA therapy for psoriasis and vitiligo.[12][13] |
| Angelicin | Angelica archangelica | Antiviral, anti-inflammatory, and anticancer properties.[14] |
| Ailanthoidol | Zanthoxylum ailanthoides | Antiviral, antioxidant, and antifungal activities.[5] |
| Coumestrol | Legumes (e.g., alfalfa, clover) | Phytoestrogen with estrogenic activity.[12] |
Psoralen and Angelicin: These furocoumarins are well-known for their photosensitizing properties.[12] In the presence of UVA radiation, they can intercalate into DNA and form covalent adducts with pyrimidine bases, leading to the inhibition of DNA replication and transcription.[15] This mechanism is the basis of PUVA (Psoralen + UVA) therapy for hyperproliferative skin disorders like psoriasis.[12]
Benzofurans in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a versatile template for the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.
Anticancer Activity
Numerous benzofuran derivatives have demonstrated potent anticancer activity through various mechanisms, including:
-
Tubulin polymerization inhibition: By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]
-
Kinase inhibition: Benzofurans can act as scaffolds for the development of potent inhibitors of various protein kinases involved in cancer cell signaling pathways.[17]
-
Topoisomerase inhibition: Some derivatives can inhibit topoisomerases, enzymes crucial for DNA replication and repair.
Structure-Activity Relationships (SAR) of Benzofuran-Based Kinase Inhibitors:
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For kinase inhibitors, specific interactions with the ATP-binding pocket are crucial for potency and selectivity.
Figure 4: A generalized structure-activity relationship diagram for benzofuran-based kinase inhibitors.
Table of Anticancer Activity of Selected Benzofuran Derivatives:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 (Halogenated) | HL60 (Leukemia) | 0.1 | [18] |
| Compound 1 (Halogenated) | K562 (Leukemia) | 5 | [18] |
| Compound 10d (Bromo analogue) | A549 (Lung) | 1.504 | [19] |
| Compound 10d (Bromo analogue) | MCF-7 (Breast) | 2.07 | [19] |
| Compound 12b | A549 (Lung) | 0.858 | [19] |
| Hybrid 16 (Piperazine Hybrid) | A549 (Lung) | 0.12 | [14] |
| Compound 22d (Oxindole Hybrid) | MCF-7 (Breast) | 3.41 | [1] |
| Compound 33d (Chalcone Hybrid) | A-549 (Lung) | 2.74 | [1] |
Antimicrobial Activity
Benzofuran derivatives have also shown significant promise as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[20] The mechanism of action can vary, including inhibition of essential enzymes like DNA gyrase or disruption of the cell membrane.[16]
Table of Antimicrobial Activity of Selected Benzofuran Derivatives:
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 (from P. crustosum) | Salmonella typhimurium | 12.5 | [21] |
| Compound 1 (from P. crustosum) | Staphylococcus aureus | 12.5 | [21] |
| Compound 6 (from P. crustosum) | Penicillium italicum | 12.5 | [21] |
| Compound 8e (Triazine hybrid) | Escherichia coli | 32 | [22] |
| Compound 8e (Triazine hybrid) | Staphylococcus aureus | 32 | [22] |
| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [20] |
Conclusion and Future Perspectives
From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in modern drug discovery, the benzofuran ring system has had a profound impact on chemical and biomedical sciences. The evolution of its synthesis, from classical rearrangements to sophisticated transition metal-catalyzed reactions, has provided chemists with a powerful toolkit to construct a vast array of derivatives. The diverse biological activities exhibited by these compounds underscore the immense potential of the benzofuran core in the development of new therapeutics. Future research will undoubtedly focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the design of next-generation benzofuran-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. The rich history and continued relevance of benzofuran chemistry ensure that this remarkable heterocyclic scaffold will remain a focal point of scientific inquiry for years to come.
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Semantic Scholar. [Link]
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Unexpected one-step synthesis of 3-benzoyl-2-phenylbenzofurans under Wittig conditions. (2007). ResearchGate. [Link]
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Palladium‐Catalyzed Synthesis of 2,3‐Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. (2015). Advanced Synthesis & Catalysis. [Link]
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Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry. [Link]
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Potential Therapeutic Applications of Nitrobenzofurans: An In-depth Technical Guide
Introduction: The Resurgence of a Privileged Scaffold
Nitrobenzofurans, heterocyclic compounds characterized by a fused benzene and furan ring system bearing a nitro group, represent a compelling scaffold in medicinal chemistry. Historically recognized for their antimicrobial properties, recent advancements have unveiled a broader spectrum of therapeutic potential, spanning oncology, parasitology, and beyond. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, mechanisms of action, and practical methodologies for evaluating the therapeutic applications of this versatile class of molecules. The inherent electronic properties conferred by the nitro group, combined with the planarity of the benzofuran core, create a unique pharmacophore with the ability to engage in a variety of biological interactions, marking it as a privileged structure in drug discovery.[1]
Section 1: The Therapeutic Landscape of Nitrobenzofurans
The therapeutic utility of nitrobenzofurans is primarily centered on their potent bioactivity against a range of pathological conditions. This section will explore the major therapeutic areas where these compounds have shown significant promise.
Antibacterial Applications: A Renewed Weapon Against Resistance
Nitrobenzofurans have long been investigated for their antibacterial effects, demonstrating bacteriostatic activity against both Gram-positive and Gram-negative bacteria.[2][3] Their spectrum of activity is often compared to that of nitrofurazone.[2] Notably, some nitrobenzofuran derivatives have shown efficacy against strains resistant to other nitrofurans, suggesting a potential difference in their precise mode of action or susceptibility to resistance mechanisms.[2]
Anticancer Potential: Inducing Apoptosis in Malignant Cells
A growing body of evidence supports the exploration of nitrobenzofurans as anticancer agents.[4][5] Various derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including colon, breast, and leukemia cell lines.[3][6] The anticancer mechanism of these compounds is often linked to the induction of programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.[6]
Antiparasitic Activity: A Promising Avenue for Neglected Diseases
Nitroaromatic compounds, in general, have been a cornerstone in the treatment of various parasitic infections.[7] Nitrobenzofuran derivatives are emerging as promising candidates in this area, with demonstrated activity against parasites such as Leishmania and Plasmodium species.[8] Their mechanism of action in parasites often mirrors their antibacterial activity, relying on enzymatic reduction of the nitro group to generate cytotoxic reactive species.[8]
Section 2: Mechanisms of Action: From Bioactivation to Cellular Demise
A thorough understanding of the molecular mechanisms underpinning the therapeutic effects of nitrobenzofurans is crucial for rational drug design and development. This section will detail the key pathways through which these compounds exert their biological effects.
Reductive Activation: The Gateway to Bioactivity
A common theme across the therapeutic applications of nitrobenzofurans is the requirement for metabolic activation via the reduction of the nitro group. This process is catalyzed by nitroreductase enzymes present in bacteria and parasites.[7][9] These enzymes transfer electrons from NAD(P)H to the nitro group, generating highly reactive intermediates such as nitroso and hydroxylamino derivatives.[7][9] These reactive species are the primary effectors of cytotoxicity, capable of damaging a wide range of cellular macromolecules.
Antibacterial Mechanism: A Multi-pronged Attack
Once activated, the reactive metabolites of nitrobenzofurans wreak havoc within the bacterial cell. Their electrophilic nature allows them to covalently bind to and damage various cellular components, leading to a multi-pronged antibacterial effect. This includes:
-
DNA Damage: The reactive intermediates can cause DNA strand breaks and form adducts, interfering with DNA replication and transcription.[2]
-
Inhibition of Protein Synthesis: These metabolites can interact with ribosomal proteins and RNA, disrupting the process of translation and halting protein synthesis.
-
Enzyme Inactivation: Critical metabolic enzymes can be inactivated through covalent modification by the reactive nitrobenzofuran species.
Anticancer Mechanism: Triggering Apoptosis
In cancer cells, certain nitrobenzofuran derivatives have been shown to induce apoptosis through a sophisticated interplay of signaling pathways. One notable mechanism involves the dual modulation of the extrinsic and intrinsic apoptotic pathways.
-
Extrinsic Pathway Induction: Some derivatives can upregulate the expression of Death Receptor 4 (DR-4), a key cell surface receptor that, upon activation, initiates a signaling cascade leading to apoptosis.[6]
-
Intrinsic Pathway Modulation: Concurrently, these compounds can downregulate the expression of the anti-apoptotic protein Bcl-2.[6] Bcl-2 is a crucial guardian of the mitochondrial membrane, and its inhibition leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptosis.
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of Ethyl 5-nitrobenzofuran-2-carboxylate in Modern Organic Synthesis
Preamble: The Benzofuran Scaffold and the Unique Role of a Nitro-Substituted Intermediate
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] These compounds are integral to drug discovery programs, with derivatives exhibiting anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Within the synthetic chemist's toolkit, strategically functionalized benzofurans serve as pivotal intermediates for building molecular complexity.
Ethyl 5-nitrobenzofuran-2-carboxylate is one such indispensable building block. Its structure is primed for sequential and regioselective modifications, making it a cornerstone in the synthesis of advanced pharmaceutical intermediates and complex molecular probes. The presence of three distinct functional handles—the nitro group, the ethyl ester, and the benzofuran ring itself—offers a versatile platform for a multitude of synthetic transformations. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its use, designed for researchers in organic synthesis and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 69604-00-8 | [4][5][6] |
| Molecular Formula | C₁₁H₉NO₅ | [4][7] |
| Molecular Weight | 235.19 g/mol | [4][7] |
| Appearance | Powder | [6] |
| Synonyms | 5-Nitrobenzofuran-2-carboxylic Acid Ethyl Ester | [8] |
Synthesis of the Core Intermediate: A Reliable Pathway
The most common and efficient synthesis of this compound involves the condensation of 5-nitrosalicylaldehyde with an ethyl haloacetate derivative, typically followed by cyclization. A robust one-pot procedure utilizes diethyl bromomalonate in the presence of a base like potassium carbonate.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established industrial methods, ensuring high yield and purity.[9]
Materials and Reagents:
-
5-Nitrosalicylaldehyde
-
Diethyl bromomalonate
-
Potassium Carbonate (K₂CO₃), powdered
-
N,N-Dimethylformamide (DMF)
-
Cyclohexane
-
Deionized Water
Procedure:
-
Under a nitrogen atmosphere, charge a reaction vessel with DMF (4.0 mL per 1 g of 5-nitrosalicylaldehyde).
-
Add powdered K₂CO₃ (1.24 eq) and 5-nitrosalicylaldehyde (1.0 eq).
-
Slowly add diethyl bromomalonate (1.72 eq) to the mixture at a temperature between 30-40°C.
-
Heat the reaction mixture to 85-90°C and stir vigorously for 15 hours under nitrogen.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the mixture to 80-85°C and add cyclohexane (5.0 mL per 1 g of starting aldehyde) over 1 hour. Stir for an additional 15-30 minutes.
-
Cool the mixture to 15-20°C and add deionized water (10.0 mL per 1 g of starting aldehyde) over 1 hour to precipitate the product.
-
Stir the resulting slurry at 20-30°C for 1-2 hours.
-
Filter the solid product, wash thoroughly with deionized water, and dry under vacuum at 55-60°C for 8-10 hours.
Expected Outcome: A high-purity powder with a yield typically exceeding 95%.[9]
Strategic Transformations and Core Applications
The true synthetic value of this compound lies in its capacity to serve as a precursor to a variety of more complex molecules. The nitro and ester groups are ideal handles for orthogonal chemical modifications.
Caption: Key synthetic pathways from this compound.
Reduction of the Nitro Group: Gateway to Amino Derivatives
The most critical transformation is the reduction of the 5-nitro group to a 5-amino group. This conversion yields Ethyl 5-aminobenzofuran-2-carboxylate, a versatile building block for pharmaceutical development.[10] The amino group allows for a wide range of subsequent functionalization, including the synthesis of anti-inflammatory and analgesic agents.[10]
Protocol 2: Reduction to Ethyl 5-aminobenzofuran-2-carboxylate
This protocol uses tin(II) chloride, a classic and reliable method for nitro group reduction in the presence of an ester.
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add SnCl₂·2H₂O (4-5 eq) portion-wise to the solution.
-
Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Dilute the residue with ethyl acetate and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~8.
-
Filter the mixture through a pad of Celite to remove tin salts.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield Ethyl 5-aminobenzofuran-2-carboxylate.[3]
Application in Pharmaceutical Synthesis: The Vilazodone Case
This compound is a documented reference standard and key precursor in the synthesis of Vilazodone, an antidepressant.[4] The synthesis involves the reduction of the nitro compound to the corresponding amine, which is then reacted with bis(2-chloroethyl)amine to form the crucial piperazine ring, ultimately leading to the active pharmaceutical ingredient (API).[11]
Hydrolysis of the Ester: Accessing the Carboxylic Acid
Saponification of the ethyl ester provides 5-nitrobenzofuran-2-carboxylic acid. This transformation is valuable when direct amide bond formation is desired at the C2 position, a common strategy in the development of bioactive compounds.[5] Derivatives of benzofuran-2-carboxylic acid are known to exhibit a range of pharmacological activities and can act as DNA-binding agents.[5]
Protocol 3: Saponification to 5-Nitrobenzofuran-2-carboxylic acid
Materials and Reagents:
-
This compound
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 2 M)
-
Deionized Water
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add 2 M NaOH solution (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2 M HCl.
-
The carboxylic acid product will precipitate from the solution.
-
Filter the solid, wash with cold deionized water, and dry under vacuum.
Summary of Synthetic Utility and Concluding Remarks
This compound is far more than a simple chemical; it is a strategic platform for the efficient construction of high-value molecules. Its predictable reactivity and the orthogonal nature of its functional groups allow for a logical and stepwise approach to complex target synthesis. The protocols outlined herein provide reliable and scalable methods for its preparation and subsequent transformation. For researchers and professionals in drug development, mastering the chemistry of this intermediate opens doors to novel chemical entities built upon the potent benzofuran scaffold.
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-
ChemRxiv. (2020). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations. ChemRxiv. Available at: [Link]
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Application Note: Ethyl 5-Nitrobenzofuran-2-Carboxylate as a Versatile Scaffolding Block in Pharmaceutical Synthesis
Abstract
This guide provides an in-depth technical overview of Ethyl 5-nitrobenzofuran-2-carboxylate, a pivotal building block in modern medicinal chemistry. We explore its strategic importance, key chemical transformations, and provide detailed, field-proven protocols for its application. The inherent functionalities of this molecule—a nitro group amenable to reduction and an ethyl ester ready for hydrolysis and amide coupling—render it a highly versatile scaffold for constructing complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.
Introduction: The Benzofuran Core in Medicinal Chemistry
The benzofuran nucleus is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Derivatives of benzofuran have demonstrated a broad therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Their value in drug design is amplified by their structural rigidity and ability to engage in various biological interactions.
This compound (CAS: 69604-00-8) has emerged as a particularly strategic starting material.[4][5] Its structure contains two key points of chemical diversity: the nitro group at the C5 position and the ethyl ester at the C2 position. These functional groups serve as versatile handles for sequential or orthogonal chemical modifications, allowing for the systematic elaboration of molecular complexity. A prominent example of its utility is its role as a key intermediate in the synthesis of the antidepressant drug Vilazodone.[6]
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 69604-00-8 | [4][5][7] |
| Molecular Formula | C₁₁H₉NO₅ | [5][7][8] |
| Molecular Weight | 235.19 g/mol | [6][7][8] |
| Appearance | Light yellow to brown crystalline solid | [9] |
| Melting Point | 152-156 °C | [7] |
| SMILES | CCOC(=O)c1cc2cc(ccc2o1)=O | |
| InChI Key | ATHBGWVHAWGMAL-UHFFFAOYSA-N |
Safety & Handling: this compound is classified as an irritant that may cause skin, eye, and respiratory irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Utility: Key Transformations & Protocols
The synthetic power of this compound lies in the selective manipulation of its two primary functional groups. The following sections provide detailed protocols for its most critical transformations.
The Nitro Group: A Precursor to Functionalization
The aromatic nitro group is not merely a placeholder; it is a robust electron-withdrawing group that can be cleanly and efficiently reduced to a primary amine. This transformation is a cornerstone of its utility, converting the scaffold into a nucleophilic building block, Ethyl 5-aminobenzofuran-2-carboxylate, which is ready for a host of subsequent reactions such as amide or sulfonamide formation, diazotization, or reductive amination.
Caption: Workflow for the reduction of the nitro group.
Protocol 4.1.1: Catalytic Hydrogenation to Ethyl 5-Aminobenzofuran-2-carboxylate
This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is widely used due to its high efficiency, clean conversion, and straightforward workup.[10]
-
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (10% w/w)
-
Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas supply
-
Celite® or a similar filter aid
-
Parr hydrogenator or a balloon setup
-
-
Procedure:
-
To a suitable hydrogenation vessel, add this compound (e.g., 5.0 g, 21.2 mmol).
-
Add anhydrous ethanol (e.g., 100 mL) to dissolve the starting material.
-
Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C catalyst (e.g., 0.5 g). Causality: The inert atmosphere prevents the dry catalyst from reacting with atmospheric oxygen, which can be pyrophoric.
-
Seal the vessel and purge the system with hydrogen gas 2-3 times to remove all air.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi or use a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product. Trustworthiness: This filtration step is critical for removing the heterogeneous catalyst, which could interfere with subsequent reactions.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 5-aminobenzofuran-2-carboxylate as a solid, which can often be used in the next step without further purification. Expected yield is typically >95%.[10]
-
The Ester Moiety: Gateway to Amide Derivatives
The ethyl ester at the C2 position provides a handle for creating amide bonds, which are fundamental linkages in a vast number of pharmaceuticals. While direct aminolysis is possible, a more controlled and broadly applicable two-step approach involves saponification to the carboxylic acid followed by a standard amide coupling reaction. This method allows for the coupling of a wide array of amines under mild conditions.
Caption: Two-step workflow for amide bond formation.
Protocol 4.2.1: Two-Step Amide Synthesis via Carboxylic Acid Intermediate
Part A: Saponification of the Ethyl Ester
-
Materials:
-
Ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-2.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
-
1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the starting ester in a mixture of THF and water.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate will form.
-
Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Part B: General Protocol for Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a classic and reliable combination for forming amide bonds from carboxylic acids and amines.[11]
-
Materials:
-
5-Aminobenzofuran-2-carboxylic acid (from Part A, 1.0 eq)
-
Desired amine (1.0-1.2 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (0.1-1.0 eq)
-
A suitable base, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a flask under an inert atmosphere, add the carboxylic acid and dissolve it in the chosen anhydrous solvent.
-
Add the amine, HOBt, and the base (DIPEA or TEA).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride portion-wise. Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts cleanly with the amine.[11] The base neutralizes the HCl salt of EDC and the acid formed during the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup: Dilute with the solvent, wash sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Application Case Study: Synthesis of a Vilazodone Precursor
The synthesis of the antidepressant Vilazodone provides a real-world example of the strategic application of this compound. The key steps involve the reduction of the nitro group followed by an alkylation reaction to introduce the piperazine side chain.[6][10]
Caption: Synthetic pathway to a key Vilazodone intermediate.
A Chinese patent describes a process where Ethyl 5-aminobenzofuran-2-carboxylate is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of sodium carbonate in a solvent like isopropanol to form the piperazine-substituted product, a direct precursor to the final API.[10] This highlights the industrial relevance and scalability of the chemistry described.
Data Summary & Characterization
The following table summarizes typical outcomes for the described protocols. Actual results may vary based on scale and specific substrates used.
| Protocol | Transformation | Typical Yield | Purification Method |
| 4.1.1 | Nitro to Amine Reduction | >95% | Filtration (often used crude) |
| 4.2.1 (A) | Ester to Carboxylic Acid | >90% | Precipitation/Filtration |
| 4.2.1 (B) | Amide Coupling | 60-90% | Silica Gel Chromatography |
Product Validation: The identity and purity of all intermediates and final products must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Conclusion
This compound is a high-value, versatile building block for pharmaceutical research and development. Its well-defined and reliable reactivity allows for the strategic installation of key pharmacophoric features. The protocols detailed herein provide a solid foundation for researchers to confidently employ this scaffold in the synthesis of novel benzofuran-based drug candidates.
References
-
ResearchGate. (n.d.). Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester. Retrieved from [Link]
- Google Patents. (2018). CN107674052A - Vilazodone intermediate 5-(1 piperazinyl)-2-benzofuran carboxylic acid, ethyl ester synthetic method.
-
ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
-
Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]
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Chang Zhou Rui Ming Pharmaceutical Co., Ltd. (n.d.). This compound|69604-00-8. Retrieved from [Link]
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IndiaMART. (n.d.). Ethyl 5 Nitro Benzofuran 2 Carboxylate. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#: 69604-00-8. Retrieved from [Link]
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ChemBK. (n.d.). 2-Benzofurancarboxylicacid, 5-nitro-, ethyl ester. Retrieved from [Link]
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Application Note: Regioselective Nitration of Ethyl Benzofuran-2-carboxylate for Pharmaceutical Intermediate Synthesis
Abstract
Nitrated benzofuran scaffolds are pivotal intermediates in the synthesis of various pharmacologically active molecules.[1] This application note provides a comprehensive, field-proven protocol for the regioselective nitration of ethyl benzofuran-2-carboxylate. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and outline robust safety measures, work-up, purification, and characterization techniques. This guide is designed to equip researchers with the expertise to confidently and safely synthesize the target compound, ethyl 5-nitrobenzofuran-2-carboxylate, a valuable building block in medicinal chemistry.[2][3]
Introduction: The Significance of Nitrated Benzofurans
Benzofuran derivatives are a cornerstone in drug discovery, present in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] The introduction of a nitro group (–NO₂) onto the benzofuran ring system serves two primary purposes in medicinal chemistry: it can act as a key pharmacophore, or more commonly, as a versatile synthetic handle for further functionalization, such as reduction to an amine group. Derivatives of benzofuran-2-carboxylic acid, in particular, are known to exhibit diverse pharmacological activities.[2] This protocol focuses on the synthesis of this compound, a strategic intermediate for the development of novel therapeutics.[4]
Mechanistic Rationale and Regioselectivity
The nitration of ethyl benzofuran-2-carboxylate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[5][6]
Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[6]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack and Regioselectivity The electron-rich benzofuran ring system acts as a nucleophile, attacking the nitronium ion. The regioselectivity of this attack is governed by the electronic properties of the heterocyclic system and the existing ethyl carboxylate substituent. The ester group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. Therefore, substitution occurs on the benzene ring. Within the benzene ring, the oxygen atom of the furan ring directs electrophilic attack to the ortho (position 7) and para (position 5) positions through resonance stabilization of the intermediate carbocation (sigma complex). Due to steric hindrance from the fused furan ring at position 7, the electrophilic attack preferentially occurs at the less hindered C5 position.
Step 3: Rearomatization A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring system to yield the final product, this compound.
Safety First: Handling Nitrating Agents
Nitration reactions are highly exothermic and involve corrosive and oxidizing materials. Strict adherence to safety protocols is mandatory.[7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat.
-
Fume Hood: All operations must be conducted in a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[8]
-
Acid Handling: Always add acid slowly to other liquids, especially when preparing the nitrating mixture. Specifically, add sulfuric acid to nitric acid slowly while cooling .
-
Temperature Control: The reaction is highly exothermic. An ice bath must be used to maintain the specified temperature range to prevent runaway reactions and the formation of dinitrated byproducts.
-
Quenching: The reaction work-up involves quenching the acid mixture with ice water. This step must be performed slowly and carefully in a large beaker to dissipate heat and manage any potential splashing.
-
Spill Kit: An appropriate acid spill kit (containing a neutralizer like sodium bicarbonate) must be readily accessible.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of similar aromatic esters, such as methyl benzoate.[7][8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| Ethyl benzofuran-2-carboxylate | ≥98% | Sigma-Aldrich | 3199-59-5 | Starting material. |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Chemical | 7664-93-9 | Corrosive, strong dehydrating agent. |
| Concentrated Nitric Acid (HNO₃) | 70% | J.T. Baker | 7697-37-2 | Corrosive, strong oxidizer. |
| Crushed Ice | N/A | N/A | N/A | For quenching the reaction. |
| Deionized Water | N/A | N/A | 7732-18-5 | For washing. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | 144-55-8 | For neutralizing residual acid. |
| Saturated Sodium Chloride (Brine) | ACS Reagent | VWR | 7647-14-5 | For aiding phase separation. |
| Ethyl Acetate (EtOAc) | ACS Reagent | EMD Millipore | 141-78-6 | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Acros Organics | 7757-82-6 | Drying agent. |
| Ethanol (EtOH) | 95% or Absolute | Decon Labs | 64-17-5 | Recrystallization solvent. |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of the Substrate Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl benzofuran-2-carboxylate (e.g., 5.0 g, 26.3 mmol). Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (12 mL) to the substrate with continuous stirring. Continue to stir in the ice bath for 10-15 minutes until the solid is fully dissolved and the solution is cooled to 0-5°C.
-
Preparation of the Nitrating Mixture: In a separate 50 mL Erlenmeyer flask, carefully add concentrated nitric acid (2.5 mL). Cool this flask in the ice bath. Slowly, dropwise, add concentrated sulfuric acid (2.5 mL) to the nitric acid with constant swirling. Caution: This is a highly exothermic process. Keep the nitrating mixture in the ice bath until it is ready for use.
-
Nitration Reaction: Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred substrate solution over a period of 20-30 minutes. The temperature of the reaction mixture must be carefully monitored with a low-temperature thermometer and maintained below 10°C throughout the addition.[9]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-20 minutes to ensure the reaction goes to completion.
-
Quenching and Precipitation: In a 400 mL beaker, prepare a slurry of crushed ice (approx. 100 g). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.[10] A pale yellow or off-white solid should precipitate.
-
Isolation of Crude Product: Allow the ice to melt completely. Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes the majority of the residual acid.
Work-up and Purification
-
Acid Removal: For a more thorough removal of acid, the crude solid can be dissolved in ethyl acetate (approx. 100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).[10] Caution: Vent the separatory funnel frequently during the bicarbonate wash to release CO₂ pressure.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallization: The crude this compound can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven.[9]
Characterization and Expected Results
The final product should be a crystalline solid. The identity and purity should be confirmed using the following analytical techniques.
| Property | Expected Result |
| Appearance | Pale yellow to white crystalline solid |
| Molecular Formula | C₁₁H₉NO₅[11][12] |
| Molecular Weight | 235.19 g/mol [11][12] |
| Melting Point | 152-156 °C (literature value) |
| Yield | 75-85% (typical) |
| ¹H NMR | Predicted shifts (CDCl₃): Signals corresponding to the ethyl group (triplet and quartet), and distinct aromatic protons. The presence of the nitro group will cause downfield shifts in the adjacent aromatic protons. |
| ¹³C NMR | Predicted shifts (CDCl₃): Signals for the ester carbonyl, the ethyl group carbons, and the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded. |
| FT-IR (KBr) | Characteristic peaks for C=O stretch (ester), aromatic C=C stretch, and asymmetric/symmetric N-O stretches for the nitro group. |
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the outlined safety and experimental procedures, researchers can effectively produce this valuable intermediate for applications in drug discovery and organic synthesis. The self-validating nature of the protocol, including comprehensive work-up and characterization steps, ensures the generation of high-purity material suitable for subsequent synthetic transformations.
References
- Chemistry 210 Experiment 10. (n.d.). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved from the University of Massachusetts website.
- The Royal Society of Chemistry. (2019). Supporting Information.
- ChemicalBook. (n.d.). This compound synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1382954, 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester.
- Linstadt, R. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
- BenchChem. (2025). Technical Support Center: Workup Procedures for Benzofuran Derivatives.
- Stright, P. L. (1949). U.S. Patent No. 2,490,006. Washington, DC: U.S.
- SRIRAMCHEM. (n.d.). This compound.
- Global Substance Registration System. (n.d.). This compound.
- BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- ChemicalBook. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Yuan, J., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
- Sigma-Aldrich. (n.d.). This compound 97%.
- SpectraBase. (n.d.). 5-nitro-2-benzofurancarboxylic acid, ethyl ester.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofuran Isomers.
- Osipov, D., et al. (2023). Methods for the Preparation of 3-Nitrobenzofurans.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Truman State University. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
- Zeneca Limited. (1998). Nitration process.
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Application Notes and Protocols: Derivatization of Ethyl 5-nitrobenzofuran-2-carboxylate for Biological Screening
Introduction: The Benzofuran Scaffold in Modern Drug Discovery
Benzofuran derivatives are a cornerstone in medicinal chemistry, recognized for their presence in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] These compounds exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The inherent versatility of the benzofuran ring system allows for extensive chemical modification, making it a "privileged scaffold" for the development of novel therapeutic agents. Ethyl 5-nitrobenzofuran-2-carboxylate, in particular, serves as a versatile starting material for the synthesis of a diverse library of compounds. The presence of the nitro group and the ethyl ester functionality at strategic positions offers multiple avenues for chemical derivatization, enabling a systematic exploration of the structure-activity relationship (SAR).
This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols and methodologies for subsequent biological screening. The focus is on creating a diverse set of derivatives by targeting three key reactive sites: the nitro group, the ester, and the aromatic backbone.
Strategic Derivatization of the Core Scaffold
The chemical architecture of this compound presents three primary handles for derivatization, allowing for a combinatorial approach to library synthesis.
dot graph Derivatization_Strategy { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"];
B [label="Reduction of Nitro Group", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,0!"]; C [label="Ester Modification", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; D [label="Aromatic Backbone Functionalization", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,0!"];
E [label="Amine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,-2!"]; F [label="Amide & Hydrazide Derivatives", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-2!"]; G [label="Biaryl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-2!"];
A -> B [label="Site 1"]; A -> C [label="Site 2"]; A -> D [label="Site 3"]; B -> E; C -> F; D -> G; } केंदDerivatization strategy for this compound.
Site 1: Transformation of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amine, which then serves as a nucleophile for a variety of subsequent reactions.
-
Reduction to Amine: The conversion of the aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method.[4] Alternative reagents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media provide milder conditions that can be advantageous when other reducible functional groups are present.[4]
dot graph Nitro_Reduction { graph [rankdir="LR", splines=ortho]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} केंदGeneral scheme for the reduction of the nitro group.
Site 2: Modification of the Ethyl Ester
The ethyl ester at the 2-position is amenable to several key transformations, including hydrolysis, amidation, and conversion to hydrazides.
-
Amide Formation: Direct coupling of the corresponding carboxylic acid (obtained via ester hydrolysis) with a diverse range of amines can be achieved using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[5]
-
Hydrazide Synthesis: Hydrazinolysis of the ester with hydrazine hydrate is a straightforward method to produce the corresponding hydrazide.[6][7] This hydrazide can then be further reacted, for example, with aldehydes to form hydrazones.[8]
Site 3: Functionalization of the Aromatic Backbone
While direct functionalization of the benzofuran ring can be challenging, modern cross-coupling reactions offer powerful tools for C-C bond formation.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a versatile method for creating biaryl structures by coupling an aryl halide with an arylboronic acid.[9][10][11][12] To utilize this, the starting material would first need to be halogenated.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions.
Protocol 1: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate
This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | 97% |
| Palladium on Carbon (10 wt. %) | Acros Organics | - |
| Ethanol, Absolute | Fisher Chemical | ACS Grade |
| Hydrogen Gas | - | High Purity |
| Celite® 545 | Sigma-Aldrich | - |
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add 10% Palladium on Carbon (0.1 eq by weight).
-
The reaction mixture is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain Ethyl 5-aminobenzofuran-2-carboxylate.[13]
Protocol 2: Synthesis of 5-Nitrobenzofuran-2-carbohydrazide
This protocol describes the conversion of the ethyl ester to a hydrazide.
Materials:
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | 97% |
| Hydrazine Hydrate (80%) | Alfa Aesar | - |
| Ethanol, Absolute | Fisher Chemical | ACS Grade |
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (10-20 eq) to the solution.[14]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[7]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired hydrazide.[14]
Protocol 3: Amide Coupling of 5-Aminobenzofuran-2-carboxylic acid
This protocol outlines the formation of an amide bond starting from the amino-acid derivative.
Materials:
| Reagent | Supplier | Grade |
| Ethyl 5-aminobenzofuran-2-carboxylate | (From Protocol 1) | - |
| Lithium Hydroxide | Sigma-Aldrich | ACS Reagent |
| Dichloromethane (DCM) | Fisher Chemical | ACS Grade |
| N,N-Dimethylformamide (DMF) | Acros Organics | ACS Grade |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Alfa Aesar | - |
| 1-Hydroxybenzotriazole (HOBt) | Oakwood Chemical | - |
| Diisopropylethylamine (DIPEA) | Acros Organics | - |
| Amine (various) | Various | - |
Procedure:
-
Hydrolysis of the Ester: Dissolve Ethyl 5-aminobenzofuran-2-carboxylate in a mixture of THF and water. Add LiOH and stir at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain 5-aminobenzofuran-2-carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).[5]
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Screening Protocols
A crucial aspect of drug discovery is the biological evaluation of newly synthesized compounds.[15] The following protocols provide a framework for the initial screening of the synthesized benzofuran derivatives for antimicrobial and anticancer activities.
Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[15][16][17]
Materials:
| Reagent/Material | Details |
| 96-well microtiter plates | Sterile |
| Mueller-Hinton Broth (MHB) | For bacteria |
| RPMI-1640 Medium | For fungi |
| Bacterial/Fungal Strains | e.g., Staphylococcus aureus, Escherichia coli, Candida albicans |
| Test Compounds | Dissolved in DMSO |
| Positive Control | e.g., Ciprofloxacin, Fluconazole |
| Resazurin Sodium Salt | Viability indicator |
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.[16]
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.[16][17] Dilute this suspension to the final required concentration.
-
Inoculate each well with the microbial suspension.[16] Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is the lowest concentration of the compound that prevents this color change (i.e., inhibits visible growth).[17]
dot graph Antimicrobial_Screening { graph [rankdir="LR"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} केंदWorkflow for the broth microdilution assay.
Protocol 5: In Vitro Anticancer Screening - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[18][19]
Materials:
| Reagent/Material | Details |
| 96-well cell culture plates | Sterile |
| Human Cancer Cell Lines | e.g., MCF-7 (breast), A549 (lung), HCT116 (colon) |
| Cell Culture Medium | e.g., DMEM, RPMI-1640 with 10% FBS |
| Test Compounds | Dissolved in DMSO |
| Positive Control | e.g., Doxorubicin |
| MTT Solution | 5 mg/mL in PBS |
| Solubilization Solution | e.g., DMSO or acidified isopropanol |
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.[16]
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[16]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Data Presentation and Interpretation
All quantitative data from the biological screenings should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for Antimicrobial Activity
| Compound ID | R1 Group | R2 Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| Parent | -NO2 | -OEt | >128 | >128 | >128 |
| Deriv-01 | -NH2 | -OEt | 64 | 128 | >128 |
| Deriv-02 | -NO2 | -NHNH2 | 32 | 64 | 128 |
| ... | ... | ... | ... | ... | ... |
Table 2: Example Data Summary for Anticancer Activity
| Compound ID | R1 Group | R2 Group | IC50 (µM) vs MCF-7 | IC50 (µM) vs A549 | IC50 (µM) vs HCT116 |
| Parent | -NO2 | -OEt | >100 | >100 | >100 |
| Deriv-01 | -NH2 | -OEt | 75.2 | 89.1 | >100 |
| Deriv-02 | -NO2 | -NHNH2 | 45.8 | 62.5 | 88.3 |
| ... | ... | ... | ... | ... | ... |
Conclusion and Future Directions
The derivatization of this compound provides a robust platform for the generation of a diverse chemical library for biological screening. The protocols outlined in this guide offer a systematic approach to synthesizing and evaluating novel benzofuran derivatives. The results from the initial antimicrobial and anticancer screenings will guide further lead optimization efforts, including more advanced derivatization strategies and in-depth mechanistic studies for the most promising candidates. The modular nature of the described synthetic routes allows for the rapid exploration of chemical space, accelerating the discovery of new therapeutic agents.[20]
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EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. (n.d.). Revista de Chimie. Retrieved January 3, 2026, from [Link]
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Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. (2025). Heterocyclic Communications. Retrieved January 3, 2026, from [Link]
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What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. (2015). ResearchGate. Retrieved January 3, 2026, from [Link]
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Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Application Notes and Protocols for the Development of Anti-Inflammatory Agents
For: Researchers, scientists, and drug development professionals
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective and essential component of the healing process, chronic, unresolved inflammation is a key driver in the pathophysiology of a wide array of diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[3][4][5] The development of effective and safe anti-inflammatory therapeutics is a cornerstone of modern medicine. This guide provides an in-depth overview of the critical signaling pathways that govern inflammation and presents a structured, multi-tiered approach for the screening and validation of novel anti-inflammatory agents, from initial in vitro assays to preclinical in vivo models.
Part 1: Core Signaling Pathways in Inflammation
A thorough understanding of the molecular cascades that initiate and sustain the inflammatory response is critical for identifying and validating therapeutic targets. Two of the most pivotal signaling networks are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of the immune and inflammatory response.[6][7] They control the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[8] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, such as the pro-inflammatory cytokines TNF-α and IL-1, or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), can trigger the "canonical" NF-κB pathway.[7][8][9] This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[10] The released NF-κB dimer then translocates to the nucleus to initiate the transcription of target genes.[10][11] A "non-canonical" pathway also exists, which is activated by a subset of TNF family members and is critical for lymphoid organ development and B-cell function.[8] Due to its central role, the NF-κB pathway is a major focus for anti-inflammatory drug development.[5][6]
Caption: The canonical NF-κB signaling pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are another crucial set of signaling cascades involved in inflammation.[12][13] These pathways convert a wide range of extracellular signals into intracellular responses. In mammals, the three major MAPK subfamilies implicated in inflammation are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. These pathways are typically organized as a three-tiered kinase module: a MAPKKK phosphorylates and activates a MAPKK, which in turn activates a MAPK.[13] Inflammatory stimuli like LPS and cytokines activate these cascades, leading to the phosphorylation of downstream transcription factors (e.g., AP-1, ATF2) and other kinases.[14][15] This results in the increased expression of inflammatory mediators, including TNF-α and cyclooxygenase-2 (COX-2).[15][16] The p38 MAPK pathway, in particular, is a key target for anti-inflammatory therapies as it also regulates the stability and translation of pro-inflammatory mRNA.[14]
Caption: Overview of the major MAPK signaling pathways in inflammation.
Part 2: A Tiered Strategy for Screening Anti-Inflammatory Agents
A robust and efficient drug discovery pipeline relies on a tiered screening approach, moving from high-throughput in vitro assays to more complex and physiologically relevant in vivo models. This strategy allows for the rapid identification of promising lead compounds while minimizing the use of animal models.
Caption: A tiered workflow for screening anti-inflammatory compounds.
Tier 1: Primary In Vitro Screening
The initial screening phase is designed to rapidly assess large numbers of compounds for potential anti-inflammatory activity. This typically involves a combination of target-based and cell-based assays.
Protocol 1: Cyclooxygenase (COX) Enzyme Inhibition Assay
Rationale: Cyclooxygenase (COX) enzymes (isoforms COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[3][17] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3] This assay directly measures a compound's ability to inhibit COX-1 and/or COX-2 activity, providing critical information on potency and selectivity.
Methodology (Fluorometric): This protocol is adapted from commercially available kits.[17][18]
-
Reagent Preparation: Prepare Assay Buffer, COX Probe, Cofactor, and Arachidonic Acid solutions according to the kit manufacturer's instructions. Prepare a Resorufin Standard curve.
-
Sample Preparation: Dissolve test compounds in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Reaction Setup: In a 96-well plate, add Assay Buffer, purified COX-1 or COX-2 enzyme, and the test compound at various concentrations. Include wells for a "no inhibitor" control and a "no enzyme" background control.
-
Isoform Specificity (Optional): To differentiate between COX-1 and COX-2 activity in samples containing both, specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) can be used in parallel wells.[17][18]
-
Initiate Reaction: Add Arachidonic Acid to all wells to start the enzymatic reaction. The peroxidase activity of COX will convert the probe to a fluorescent product.
-
Measurement: Immediately begin measuring fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at room temperature, taking readings every 1-2 minutes for 15-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control. Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of enzyme activity).
| Parameter | Description | Typical Value |
| IC₅₀ (COX-1) | 50% inhibitory concentration for COX-1 | Compound dependent |
| IC₅₀ (COX-2) | 50% inhibitory concentration for COX-2 | Compound dependent |
| Selectivity Index | IC₅₀ (COX-1) / IC₅₀ (COX-2) | >1 indicates COX-2 selectivity |
Protocol 2: LPS-Induced Nitric Oxide (NO) and Cytokine Production in Macrophages
Rationale: Macrophages are key innate immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a range of inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6.[19][20] This cell-based assay provides a more physiologically relevant system to screen for compounds that can suppress the inflammatory response in immune cells.
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics until 80-90% confluent.
-
Cell Plating: Seed the cells into a 96-well plate at a density of ~5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Challenge: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution).
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining supernatant to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's protocol.
-
-
Cell Viability Assay (Optional but Recommended):
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Tier 2: Secondary Validation and Mechanism of Action
Compounds that demonstrate promising activity in primary screening ("hits") are advanced to secondary assays to confirm their activity and elucidate their mechanism of action.
Protocol 3: Cytokine Release Profiling in Human PBMCs
Rationale: To assess the effect of a compound on a more complex and human-relevant immune cell population, peripheral blood mononuclear cells (PBMCs) are used.[21] This assay evaluates the broader immunomodulatory effects of a compound by measuring a panel of cytokines.[22][23]
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate the isolated PBMCs in a 96-well plate at a density of ~2x10⁵ cells/well.
-
Treatment and Stimulation: Pre-treat the cells with test compounds for 1-2 hours before stimulating them with a mitogen (e.g., Phytohaemagglutinin (PHA)) or LPS.
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Multiplex Cytokine Analysis: Analyze the supernatant for a panel of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines using a multiplex bead-based immunoassay (e.g., Luminex) or an array of individual ELISAs.
-
Data Analysis: Determine the effect of the compound on the secretion profile of multiple cytokines. This can reveal more nuanced effects than single-endpoint assays, such as a shift from a pro-inflammatory to an anti-inflammatory profile.
Tier 3: Preclinical In Vivo Models
The final stage of preclinical screening involves testing validated compounds in animal models of inflammation to assess in vivo efficacy, pharmacokinetics, and safety. The choice of model is critical and depends on the intended therapeutic indication.[24][25]
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a classic and widely used model of acute inflammation.[1] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), providing a simple and reproducible method to evaluate the in vivo efficacy of acute anti-inflammatory agents.[1]
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and control drugs, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, one hour before the carrageenan challenge.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the volume of edema at each time point by subtracting the baseline paw volume. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Protocol 5: Collagen-Induced Arthritis (CIA) in Mice
Rationale: The CIA model is one of the most widely used preclinical models for rheumatoid arthritis (RA), a chronic autoimmune inflammatory disease.[26][27] The model shares many immunological and pathological features with human RA, including synovitis, cartilage degradation, and bone erosion, making it invaluable for testing novel anti-arthritic drugs.[24][26]
Methodology:
-
Animal Model: Use susceptible mouse strains, such as DBA/1J.
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Anesthetize the mice and administer the primary immunization via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Administer a booster immunization of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) via the same route.
-
Disease Monitoring: Beginning around Day 24, monitor the animals daily for the onset and severity of arthritis. Score each paw based on a scale (e.g., 0-4) for erythema and swelling. The cumulative score per animal (max 16) represents the arthritis index.
-
Compound Administration:
-
Prophylactic Dosing: Begin treatment before or at the time of the primary immunization to assess the compound's ability to prevent disease onset.
-
Therapeutic Dosing: Begin treatment after the clinical signs of arthritis have appeared (e.g., arthritis index > 4) to assess the compound's ability to treat established disease.
-
-
Endpoint Analysis (e.g., Day 42-56):
-
Clinical Scores: Continue daily monitoring of the arthritis index.
-
Histopathology: At the end of the study, collect hind paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Collect blood serum to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
| Model | Type of Inflammation | Key Readouts | Relevance |
| Carrageenan Paw Edema | Acute | Paw Volume (Edema) | General screening for acute anti-inflammatory activity |
| LPS Systemic Challenge | Acute, Systemic | Serum Cytokine Levels, Survival | Sepsis, Cytokine Storm |
| Collagen-Induced Arthritis | Chronic, Autoimmune | Clinical Score, Histopathology | Rheumatoid Arthritis[24][27] |
| Cotton Pellet Granuloma | Chronic, Proliferative | Weight of Granuloma Tissue | Screening for chronic anti-inflammatory activity |
Conclusion
The development of novel anti-inflammatory agents requires a systematic and multi-faceted approach. By combining an in-depth understanding of core inflammatory signaling pathways like NF-κB and MAPK with a logically tiered screening cascade, researchers can efficiently identify and validate promising therapeutic candidates. The protocols outlined in this guide, from high-throughput in vitro assays to complex in vivo disease models, provide a robust framework for advancing the next generation of anti-inflammatory drugs from the laboratory to the clinic.
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Mitogen-activated Protein Kinases in Inflammation. Kim, E. K., & Choi, E. J. (2010). Journal of dental research, 89(9), 891–901. [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation. Lawrence, T. (2009). Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
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Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Sokołowska, M., et al. (2022). Molecules, 27(17), 5481. [Link]
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NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM Health. (2021). [Link]
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IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Nisa, F., & Jayanthi, M. (2018). Asian Journal of Pharmaceutical and Clinical Research, 12(3), 1-5. [Link]
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In vivo preclinical models for immune-mediated inflammatory disease drug development. Crown Bioscience. (2021). [Link]
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MAPK signalling pathway: Significance and symbolism. ScienceDirect. (2025). [Link]
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LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. Zingarelli, B., et al. (2011). The Journal of Immunology, 187(9), 4784–4793. [Link]
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Old and New Therapeutics for Rheumatoid Arthritis: In Vivo Models and Drug Development. Holmdahl, R., et al. (2014). Arthritis research & therapy, 16(2), 211. [Link]
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Old and new therapeutics for Rheumatoid Arthritis: in vivo models and drug development. Andersson, M. L., et al. (2014). APMIS, 122(7), 555-574. [Link]
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Old and new therapeutics for Rheumatoid Arthritis: In vivo models and drug development. Andersson, M. L., et al. (2014). ResearchGate. [Link]
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Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. Rocco, P. R. M., et al. (2017). Cells, 6(4), 32. [Link]
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In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Zvetkova, E., et al. (2001). Methods and findings in experimental and clinical pharmacology, 23(3), 129–135. [Link]
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Cytokine Release Assay. Creative Diagnostics. [Link]
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Cytokine Release Assay (CRA). Immundnz. [Link]
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Animal Models for Inflammation: A Review. Singh, B., & Sharma, R. A. (2017). Asian Journal of Pharmaceutical Research, 7(3), 183-188. [Link]
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Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. Batista, C. R. A., et al. (2019). International journal of molecular sciences, 20(9), 2293. [Link]
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The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. Altasciences. [Link]
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Editorial: Targeting signalling pathways in inflammatory diseases. Khan, N. M., & Basir, R. (2022). Frontiers in immunology, 13, 1071190. [Link]
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Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate: A Detailed Guide to Nitro Group Reduction
An Application Note for Researchers and Drug Development Professionals
Abstract
Ethyl 5-aminobenzofuran-2-carboxylate is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Vilazodone, an antidepressant drug.[1][2] Its synthesis is predominantly achieved through the reduction of its nitro precursor, Ethyl 5-nitrobenzofuran-2-carboxylate. This application note provides a comprehensive guide for researchers, detailing two robust and widely adopted methods for this transformation: catalytic hydrogenation and chemical reduction using stannous chloride (SnCl₂). We delve into the mechanistic rationale behind each method, offer step-by-step protocols, and outline critical safety considerations and analytical characterization of the final product.
Introduction and Strategic Overview
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The choice of reduction method is critical and depends on factors such as substrate sensitivity, scale, available equipment, and safety infrastructure. Ethyl 5-aminobenzofuran-2-carboxylate is a stable, crystalline solid, and its precursor, the 5-nitro derivative, is readily available.[3][4][5][6]
This guide will focus on two primary methodologies:
-
Catalytic Hydrogenation: Often the method of choice for its high efficiency, clean reaction profile, and atom economy.[7][8] It is highly scalable but requires specialized equipment and stringent safety protocols due to the use of flammable hydrogen gas and pyrophoric catalysts.[9][10]
-
Stannous Chloride (SnCl₂) Reduction: A classic, reliable, and mild method suitable for laboratory-scale synthesis.[7][11] It avoids the hazards of high-pressure gas and pyrophoric catalysts but involves stoichiometric metal reagents and a more complex work-up to remove tin by-products.[12]
Overall Reaction Scheme
The fundamental transformation is the six-electron reduction of the nitro group to an amine.
Figure 1: General scheme for the reduction of this compound.
Method 1: Catalytic Hydrogenation
Principle and Rationale
Catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen (H₂) on the surface of a heterogeneous catalyst. For nitro group reduction, palladium on carbon (Pd/C) is a highly effective and common choice.[7] The reaction proceeds through the adsorption of both the nitro compound and H₂ onto the palladium surface, facilitating the stepwise reduction to the amine. This method is exceptionally clean, as the only theoretical byproduct is water.
The choice of solvent is crucial; polar solvents like ethanol, methanol, or ethyl acetate are typically used to dissolve the substrate and facilitate its interaction with the solid catalyst.
Critical Safety Precautions
Hydrogenation reactions carry significant risks of fire and explosion.[9][10] Adherence to strict safety protocols is mandatory.
-
Pyrophoric Catalysts: Palladium on carbon (especially dry) can ignite spontaneously upon exposure to air.[10] Always handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) and keep it wet with solvent during transfer.[9][10]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory.[9][13] The apparatus must be leak-tested with an inert gas before introducing hydrogen.
-
Exothermic Reaction: Nitro group reductions are highly exothermic.[8] The reaction temperature and hydrogen pressure must be carefully monitored to prevent a runaway reaction.
Experimental Protocol
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 235.19 | 5.00 g | 21.26 |
| Palladium on Carbon (10% Pd, wet) | - | 250 mg | 5% w/w |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
| Celite® (Diatomaceous Earth) | - | ~10 g | - |
| Hydrogen Gas (high purity) | 2.02 | 50 psi (3.4 bar) | - |
| Nitrogen Gas (high purity) | 28.01 | - | - |
Procedure
-
Vessel Preparation: Add this compound (5.00 g) and ethanol (100 mL) to a pressure-rated hydrogenation vessel equipped with a magnetic stir bar.
-
Catalyst Addition: In a fume hood, create an inert atmosphere in the vessel by purging with nitrogen. Carefully add the 10% Pd/C catalyst (250 mg) under a gentle stream of nitrogen. The goal is to prevent the dry catalyst from contacting air.
-
System Purge: Securely seal the reaction vessel. Connect it to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (e.g., 50 psi / 3.4 bar).
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Work-up: Once hydrogen uptake ceases, stop the reaction. Carefully vent the excess hydrogen and purge the vessel 3-5 times with nitrogen.
-
Catalyst Filtration: Under a nitrogen atmosphere if possible, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry out as it remains pyrophoric. Quench it immediately by submerging it in water.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is typically of high purity. If necessary, recrystallize from ethanol/water to obtain pale yellow crystals.
Method 2: Stannous Chloride (SnCl₂) Reduction
Principle and Rationale
Tin(II) chloride is a classic reducing agent for converting aromatic nitro compounds to anilines.[7] The reaction is typically performed in an acidic medium, often using ethanol or concentrated HCl as the solvent.[11][12] The mechanism involves a series of single electron transfers from Sn²⁺ (which is oxidized to Sn⁴⁺) to the nitro group, with protons from the solvent mediating the formation of intermediates like nitroso and hydroxylamine species, which are ultimately reduced to the amine.[12][14][15]
This method is advantageous due to its mild conditions and tolerance of other functional groups that might be sensitive to catalytic hydrogenation.[7][12] However, its atom economy is poor, and the removal of tin salts during work-up can be challenging.[12]
Experimental Protocol
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 235.19 | 5.00 g | 21.26 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 24.0 g | 106.4 |
| Ethanol (95%) | - | 150 mL | - |
| Ethyl Acetate | 88.11 | ~300 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~250 mL | - |
| Brine (Saturated NaCl solution) | - | ~100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~20 g | - |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (5.00 g) in ethanol (150 mL).
-
Reagent Addition: Add stannous chloride dihydrate (24.0 g, 5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete in 2-4 hours.
-
Cooling and Quenching: Once the starting material is consumed, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (~200 mL).
-
Basification and Work-up: A white precipitate of tin salts will form. Slowly add saturated sodium bicarbonate solution while stirring until the pH of the solution is ~8. This will precipitate most of the tin as tin hydroxides.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). The tin salts can sometimes form an emulsion; if so, filter the entire mixture through a pad of Celite® before extraction.
-
Washing and Drying: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Product Characterization and Data
Physical Properties
| Property | Value | Reference |
| CAS Number | 174775-48-5 | [3][16] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Molecular Weight | 205.21 g/mol | [3] |
| Appearance | Yellow to light brown solid/powder | [3] |
| Melting Point | 62-66 °C |
Expected Yields
| Method | Typical Yield | Purity (Crude) | Notes |
| Catalytic Hydrogenation | >95% | >95% | Very clean reaction, often no chromatography needed. |
| SnCl₂ Reduction | 80-90% | 85-95% | Requires purification to remove tin residues. |
| NaBH₄-FeCl₂ Reduction | ~91% | High | A modern, selective alternative.[1] |
Experimental Workflow Diagram
Figure 2: Comparative workflow for the synthesis of Ethyl 5-aminobenzofuran-2-carboxylate.
Conclusion
The synthesis of Ethyl 5-aminobenzofuran-2-carboxylate from its nitro precursor is a robust and reliable transformation critical for the development of advanced pharmaceutical agents. Catalytic hydrogenation offers a highly efficient and clean route, ideal for large-scale production, provided the necessary safety infrastructure is in place. For laboratory-scale synthesis, reduction with stannous chloride provides a milder and more accessible alternative, yielding the desired product in good yields after purification. The choice between these methods allows researchers to align their synthetic strategy with available resources and project requirements.
References
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Application Notes and Protocols: The Paal-Knorr Synthesis for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Chemical Synthesis Division
Publication Date: January 3, 2026
Abstract
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, natural products, and functional materials. Among the myriad of synthetic methodologies developed for their construction, the Paal-Knorr synthesis stands out as a robust and versatile strategy for preparing substituted furans, pyrroles, and thiophenes.[1][2] This classic reaction, which involves the condensation of a 1,4-dicarbonyl compound with an appropriate heteroatom source, has been a mainstay in organic synthesis since its independent discovery by Carl Paal and Ludwig Knorr in 1884.[1][3] Its enduring appeal lies in its operational simplicity, the accessibility of starting materials, and generally high yields.[4] This document provides an in-depth guide to the Paal-Knorr synthesis, detailing the underlying mechanisms, offering field-proven experimental protocols, and presenting quantitative data to aid in reaction optimization.
Introduction: The Enduring Importance of the Paal-Knorr Synthesis
The synthesis of five-membered aromatic heterocycles—furans, pyrroles, and thiophenes—is of paramount importance in the field of medicinal chemistry and drug development. These structural motifs are present in a wide array of biologically active molecules. The Paal-Knorr synthesis provides a direct and efficient route to these valuable scaffolds from readily available 1,4-dicarbonyl compounds.[1][2]
This application note will explore the three main variants of the Paal-Knorr synthesis:
-
Furan Synthesis: Acid-catalyzed cyclization of a 1,4-dicarbonyl compound.
-
Pyrrole Synthesis: Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5]
-
Thiophene Synthesis: Reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[6]
We will delve into the mechanistic nuances of each transformation, provide detailed, step-by-step protocols for their execution, and offer insights into reaction optimization and troubleshooting.
Furan Synthesis: Acid-Catalyzed Cyclization
The Paal-Knorr furan synthesis is a powerful method for preparing substituted furans via the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[7] This transformation can be effected using a variety of protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnBr₂, BF₃·Et₂O), or dehydrating agents like P₂O₅ or Ac₂O.[8]
Mechanism of Furan Synthesis
The currently accepted mechanism, elucidated by V. Amarnath and coworkers, involves the protonation of one carbonyl group, followed by a concerted intramolecular nucleophilic attack by the enol of the other carbonyl.[1] Subsequent dehydration of the resulting cyclic hemiacetal intermediate affords the aromatic furan ring.[1][9] The cyclization step is generally considered to be the rate-determining step of the reaction.[8]
A key piece of evidence supporting this mechanism is the observation that diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates.[1][7] This finding rules out a mechanism involving a common enol intermediate, which would be expected to form at the same rate from both diastereomers.[1]
Caption: Mechanism of the Paal-Knorr Furan Synthesis.
Protocol 1: Conventional Synthesis of 2,5-Dimethylfuran
This protocol describes the synthesis of 2,5-dimethylfuran from 2,5-hexanedione using a conventional heating method with an acid catalyst.
Materials:
-
2,5-Hexanedione (1.00 g, 8.76 mmol)
-
Toluene (20 mL)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 g, 0.29 mmol)
-
Dean-Stark apparatus
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,5-hexanedione (1.00 g, 8.76 mmol), toluene (20 mL), and p-TsOH (0.05 g, 0.29 mmol).
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.[9]
-
Allow the reaction mixture to cool to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation if necessary.
Protocol 2: Microwave-Assisted Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate
Microwave irradiation can significantly accelerate the Paal-Knorr furan synthesis, often leading to higher yields and shorter reaction times.
Materials:
-
Methyl 2-acetyl-5-oxohexanoate (1.0 g, 5.4 mmol)
-
Ethanol/water (1:1, 3 mL)
-
Hydrochloric acid (1 M, 2-3 drops) - Note: May not be necessary for all substrates under microwave conditions.[9]
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
-
Separatory funnel
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine methyl 2-acetyl-5-oxohexanoate (1.0 g, 5.4 mmol) and ethanol/water (1:1, 3 mL).
-
If required, add a catalytic amount of hydrochloric acid (2-3 drops of a 1 M solution).[9]
-
Seal the vial and place it in a laboratory microwave reactor.
-
Irradiate the mixture at 140 °C for 3-5 minutes.[9] Monitor the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[9]
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Filter and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography if necessary.[9]
Pyrrole Synthesis: Condensation with Amines or Ammonia
The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to yield a substituted pyrrole.[5] This reaction is highly versatile, accommodating a wide range of primary aliphatic and aromatic amines.[8] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[5]
Mechanism of Pyrrole Synthesis
The mechanism of the Paal-Knorr pyrrole synthesis was investigated in detail by V. Amarnath.[5] It is believed to proceed through the initial attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate.[1][4] This is followed by a second intramolecular attack of the amine on the other carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to afford the aromatic pyrrole.[1] The ring-closing step is often considered the rate-determining step.[4][8]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Protocol 3: Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol describes a classic Paal-Knorr pyrrole synthesis using aniline and 2,5-hexanedione.
Materials:
-
2,5-Hexanedione (0.50 mL, 4.2 mmol)
-
Aniline (0.50 mL, 5.5 mmol)
-
Ethanol (2.0 mL)
-
Concentrated hydrochloric acid (1 drop)
-
Erlenmeyer flask (25 mL)
-
Reflux condenser
-
Heating source (hot plate or water bath)
-
Ice bath
-
0.5 M Hydrochloric acid (5.0 mL)
-
Vacuum filtration apparatus
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a 25 mL Erlenmeyer flask, combine 2,5-hexanedione (0.50 mL, 4.2 mmol), aniline (0.50 mL, 5.5 mmol), and ethanol (2.0 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.[4]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[4]
-
After the reflux period, cool the reaction mixture in an ice bath.[4]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[4]
Protocol 4: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide
This protocol illustrates a more advanced, microwave-assisted Paal-Knorr cyclization for the synthesis of a complex pyrrole derivative.
Materials:
-
Substituted 1,4-diketone (20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Glacial acetic acid (40 µL)
-
Ethanol (400 µL)
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
-
Thin-layer chromatography (TLC) supplies
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Column chromatography supplies
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).[4]
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[4]
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. Monitor the reaction progress by TLC.[4]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.[4]
-
Extract the aqueous phase three times with ethyl acetate (10 mL).[4]
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.[4]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.[4]
Thiophene Synthesis: Reaction with Sulfurizing Agents
The Paal-Knorr thiophene synthesis enables the formation of thiophenes through the condensation of 1,4-dicarbonyl compounds with a source of sulfur.[10] Commonly used sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[6][10] These reagents not only act as a source of sulfur but also as powerful dehydrating agents, driving the reaction to completion.[10][11] It is important to note that these reactions can produce toxic hydrogen sulfide (H₂S) as a byproduct and should be performed in a well-ventilated fume hood.[10]
Mechanism of Thiophene Synthesis
The exact mechanism of the Paal-Knorr thiophene synthesis is still a subject of some debate.[10][12] However, it is generally accepted that the reaction does not proceed through a furan intermediate.[1][10] Evidence suggests that the 1,4-dicarbonyl compound is first converted to a thioketone intermediate by the sulfurizing agent.[1] This is followed by enolization (or more accurately, enethiolization), intramolecular cyclization, and subsequent dehydration to yield the aromatic thiophene ring.[13]
Caption: Plausible Mechanism for the Paal-Knorr Thiophene Synthesis.
Protocol 5: Synthesis of 2,5-Dimethylthiophene using Lawesson's Reagent
This protocol outlines the synthesis of 2,5-dimethylthiophene from 2,5-hexanedione using Lawesson's reagent.
Materials:
-
2,5-Hexanedione (1.0 g, 8.76 mmol)
-
Lawesson's reagent (1.95 g, 4.82 mmol)
-
Toluene (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2,5-hexanedione (1.0 g, 8.76 mmol) in toluene (20 mL).
-
Add Lawesson's reagent (1.95 g, 4.82 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with hexanes, to afford 2,5-dimethylthiophene.
Comparative Summary and Optimization
The choice of Paal-Knorr variant and reaction conditions depends on the desired heterocycle and the nature of the substituents on the 1,4-dicarbonyl precursor. The following table provides a comparative summary of the different methods.
| Feature | Furan Synthesis | Pyrrole Synthesis | Thiophene Synthesis |
| Heteroatom Source | Oxygen (from carbonyls) | Primary amine or ammonia | Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) |
| Catalyst/Reagent | Acid (protic or Lewis) | Weak acid (optional) | Sulfurizing/dehydrating agent |
| Typical Conditions | Reflux in acidic solution, microwave irradiation | Neutral to weakly acidic, room temp to reflux, microwave | Reflux with sulfurizing agent |
| Key Intermediates | Cyclic hemiacetal | Hemiaminal, 2,5-dihydroxytetrahydropyrrole | Thioketone, enethiol |
| Limitations | Precursors can be difficult to prepare; harsh acidic conditions may not be suitable for all substrates.[8] | Strongly acidic conditions can lead to furan formation. | Formation of toxic H₂S byproduct. Mechanism not fully elucidated.[10] |
| Modern Advances | Microwave-assisted synthesis, use of solid acid catalysts.[9] | Greener methods using water as a solvent, heterogeneous catalysts, and solvent-free conditions.[4][14] | Use of milder sulfurizing agents, microwave-assisted methods.[15] |
Conclusion
The Paal-Knorr synthesis remains a highly relevant and widely utilized method for the construction of substituted furans, pyrroles, and thiophenes. Its operational simplicity, coupled with the ongoing development of more efficient and environmentally benign protocols, ensures its continued importance in both academic research and industrial applications, particularly in the field of drug discovery and development. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers seeking to employ this powerful synthetic tool.
References
- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
- Alfa Chemistry. Paal-Knorr Synthesis.
- Benchchem. Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
- Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
- Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- ACS Publications. (n.d.). A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum. Journal of Chemical Education.
- SynArchive. Paal-Knorr Pyrrole Synthesis.
- Synthesis of Furan and Thiophene. (n.d.).
- Wikipedia. Paal–Knorr synthesis.
- Chem-Station Int. Ed. (2018, January 7). Paal-Knorr Thiophene Synthesis.
- Benchchem. Technical Support Center: Optimization of Paal-Knorr Furan Synthesis.
- Química Organica.org. Paal–Knorr synthesis of thiophene.
- Química Organica.org. Paal–Knorr synthesis of furans.
- Paal-Knorr Thiophene Synthesis. (n.d.).
- Organic Chemistry Portal. Thiophene synthesis.
- YouTube. (2019, December 30). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst..
- Quora. (2020, January 15). What is the Paal-Knorr synthesis of a thiophene mechanism?.
- ResearchGate. (n.d.). Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds.
Sources
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- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
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- 9. benchchem.com [benchchem.com]
- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
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- 13. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thiophene synthesis [organic-chemistry.org]
Application Note: Quantitative Analysis of Ethyl 5-nitrobenzofuran-2-carboxylate using Reverse-Phase HPLC and UV-Vis Spectrophotometry
Abstract
This application note provides detailed, validated analytical procedures for the quantitative determination of Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate and reference compound in pharmaceutical research.[1][2] Derivatives of benzofuran-2-carboxylic acid are noted for a range of pharmacological activities, and some, like the topic compound, serve as DNA-binding groups mimicking natural antitumor agents.[3][4][5] Consequently, robust and reliable quantification methods are essential for quality control, stability studies, and pharmacokinetic analysis. We present a primary, high-specificity Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, and a secondary, rapid UV-Vis spectrophotometric method. Both protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind the methodological choices and adherence to validation principles outlined by the International Council for Harmonisation (ICH).[6][7][8]
Introduction and Physicochemical Profile
This compound (CAS: 69604-00-8) is an organic compound characterized by a benzofuran core functionalized with a nitro group and an ethyl ester. This structure imparts significant chromophoric properties, making it highly suitable for analysis by UV-based detection methods.[9] Accurate quantification is paramount for its application as an analytical reference standard and in the synthesis of more complex pharmaceutical agents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₅ | [3][9][10] |
| Molecular Weight | 235.19 g/mol | [3][9][10] |
| CAS Number | 69604-00-8 | [3][9][10] |
| Appearance | Light yellow to brown solid/powder | [10] |
| Melting Point | 152-156 °C | [3][10] |
| Purity (Typical) | ≥97% | [10][11] |
| Solubility | Soluble in Acetonitrile, Methanol, DMSO | Inferred |
Principle of Analytical Methodologies
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred method for its superior specificity and ability to separate the analyte from potential impurities or degradation products. The principle relies on the partitioning of the analyte between a non-polar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase. This compound, being a moderately polar molecule, is retained on the C18 column and eluted by a polar mobile phase like an acetonitrile-water mixture. Quantification is achieved by integrating the peak area from a UV detector, which is directly proportional to the analyte concentration, as described by the Beer-Lambert Law.
UV-Vis Spectrophotometry
This technique offers a rapid and straightforward means of quantification for pure samples. It operates on the principle that the analyte absorbs light at a specific wavelength (λmax). The amount of light absorbed is directly proportional to the concentration of the analyte in the solution. While highly effective for concentration checks of known pure substances, this method lacks the specificity of HPLC and is susceptible to interference from any other component in the sample matrix that absorbs at or near the analyte's λmax.[9]
Primary Method: Validated RP-HPLC Protocol
This protocol describes a validated isocratic RP-HPLC method for the precise and accurate quantification of this compound. The validation parameters are established in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[7][8][12]
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm).
-
This compound reference standard (≥97% purity).
-
-
Materials: Class A volumetric flasks, analytical balance, volumetric pipettes, 0.22 µm syringe filters, HPLC vials.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (60:40, v/v). Degas the solution for 15 minutes using sonication or vacuum filtration before use. Causality: This composition provides adequate elution strength for the analyte, resulting in a reasonable retention time and good peak shape. Degassing is crucial to prevent air bubbles from disrupting the pump flow and detector baseline.
-
Diluent: Use the mobile phase (Acetonitrile:Water, 60:40) as the diluent for all standard and sample preparations to ensure compatibility and minimize baseline disturbances.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions (1 - 100 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a minimum of five calibration standards. A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.
Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 315 nm |
| Run Time | 10 minutes |
Rationale for Wavelength Selection: The nitrobenzofuran moiety exhibits strong UV absorbance. A DAD scan should be performed on a standard solution (e.g., 10 µg/mL) from 200-400 nm to determine the precise λmax. A wavelength of ~315 nm is typical for such structures, offering high sensitivity while avoiding interference from common solvents.
Method Validation Protocol
A validation protocol must be executed to demonstrate the method's suitability.[7][13]
-
Specificity: Inject the diluent to confirm the absence of interfering peaks at the analyte's retention time.
-
Linearity: Inject the five calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Analyze a minimum of three quality control (QC) samples (low, medium, high concentrations) and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day): Inject six replicates of a mid-concentration standard.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established where the signal-to-noise ratio is ≥ 10.
Table 3: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Acceptance Criterion |
| Linearity (Coefficient of Determination) | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOQ (% RSD) | ≤ 10.0% |
Sample Analysis Workflow
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of diluent.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial. This step is critical to protect the HPLC column from particulates.
-
Set up the instrument with the conditions in Table 2.
-
Run a calibration curve using the prepared working standards.
-
Inject the sample(s).
-
Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.
Diagram 1: General Analytical Workflow
Caption: Workflow from sample preparation to final quantification.
Secondary Method: Rapid UV-Vis Spectrophotometry Protocol
This protocol is suitable for rapid concentration determination of samples where this compound is the primary or sole UV-absorbing species.
Instrumentation and Materials
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Materials: 1 cm path length quartz cuvettes, Class A volumetric glassware.
-
Solvent: HPLC-grade Acetonitrile or Methanol. The solvent must be transparent in the measurement wavelength range.
Experimental Protocol
-
Determine λmax:
-
Prepare a ~10 µg/mL solution of the reference standard in the chosen solvent.
-
Scan the solution from 400 nm down to 200 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax), expected to be ~315 nm.
-
-
Prepare Calibration Standards:
-
Using the Standard Stock Solution (1000 µg/mL from section 3.2), prepare a series of at least five standards in the chosen solvent. The concentration range should yield absorbance values between 0.1 and 1.0 AU for optimal linearity.
-
-
Construct Calibration Curve:
-
Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.
-
Plot absorbance versus concentration and perform a linear regression. The R² value should be ≥ 0.998.
-
-
Analyze Unknown Sample:
-
Prepare a solution of the unknown sample, diluting as necessary to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance at λmax.
-
Calculate the concentration using the equation from the calibration curve.
-
Trustworthiness and Self-Validation
The reliability of any quantitative result is contingent upon the validated state of the analytical method. The HPLC protocol described herein incorporates a validation framework based on internationally recognized ICH guidelines.[6][8][13] Key system suitability tests, such as injection precision and peak tailing, should be performed before any analytical run to ensure the chromatographic system is performing optimally. For the UV-Vis method, a daily blank and check standard are recommended to verify instrument performance and calibration stability. Adherence to these principles ensures that the generated data is both accurate and reproducible.
References
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
PubChem. 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester. National Center for Biotechnology Information. Available from: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]
-
Pharmaffiliates. CAS No : 69604-00-8 | Product Name : this compound. Available from: [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
-
ChemWhat. This compound CAS#: 69604-00-8. Available from: [Link]
-
ResearchGate. Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Available from: [Link]
-
Apical Scientific Sdn. Bhd. This compound, 25g, [Purity: >97.0%(GC)]. Available from: [Link]
-
A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]
-
Chang Zhou Rui Ming Pharmaceutical Co., Ltd. This compound|69604-00-8. Available from: [Link]
Sources
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- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 13. ijrrjournal.com [ijrrjournal.com]
Application Notes & Protocols for the Laboratory-Scale Synthesis of Benzofuran Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance and Synthesis of Benzofurans
Benzofuran derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] Their prevalence in biologically active compounds, such as the antiarrhythmic drug amiodarone, underscores the critical need for efficient and versatile synthetic methodologies.[4] This guide provides an in-depth exploration of several robust laboratory-scale methods for the synthesis of substituted benzofurans, moving beyond simple procedural lists to offer insights into the causality behind experimental choices. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
This document will delve into a range of synthetic strategies, from classic transition-metal-catalyzed cross-couplings to modern microwave-assisted reactions. We will explore the mechanistic underpinnings of each approach, providing a logical framework for troubleshooting and adaptation. The protocols detailed herein are intended to serve as a practical resource for researchers at the bench, empowering them to construct complex benzofuran scaffolds with confidence and precision.
I. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans via Sonogashira Coupling and Electrophilic Cyclization
This method is a powerful and widely adopted strategy for the synthesis of 2,3-disubstituted benzofurans.[5][6] It involves a two-step sequence: a Sonogashira coupling of an o-iodo- or o-bromo-phenol derivative with a terminal alkyne, followed by an electrophilic cyclization of the resulting o-alkynylphenol intermediate. The Sonogashira coupling, a cornerstone of C-C bond formation, utilizes a palladium catalyst and a copper(I) co-catalyst to couple sp-hybridized carbons of terminal alkynes with sp2-hybridized carbons of aryl halides.[1] The subsequent intramolecular cyclization is typically promoted by an electrophile, such as iodine, which also installs a useful handle for further functionalization at the 3-position of the benzofuran ring.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is crucial. The palladium catalyst is the primary actor in the catalytic cycle, undergoing oxidative addition with the aryl halide. The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates with the palladium complex, facilitating the coupling.[1]
-
Base: An amine base, typically triethylamine (Et₃N), is used to scavenge the hydrogen halide produced during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[1]
-
Inert Atmosphere: Sonogashira couplings are often sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst. Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical for achieving high yields.[1]
-
Electrophile for Cyclization: Iodine (I₂) is a commonly used electrophile for the cyclization step. It activates the alkyne towards intramolecular nucleophilic attack by the phenolic oxygen. The resulting iodinated benzofuran is a versatile intermediate for further cross-coupling reactions.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 3-iodo-2-phenylbenzofuran.
Detailed Step-by-Step Protocol:
Part A: Synthesis of 2-(Phenylethynyl)anisole via Sonogashira Coupling [5]
-
Reaction Setup:
-
To a 250-mL round-bottomed flask equipped with a magnetic stir bar, add o-iodoanisole (7.02 g, 30.0 mmol, 1.0 equiv), phenylacetylene (3.68 g, 36.0 mmol, 1.2 equiv), and triethylamine (60 mL).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.421 g, 0.6 mmol, 0.02 equiv) to the flask.
-
Stir the mixture for 5 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add copper(I) iodide (0.057 g, 0.3 mmol, 0.01 equiv) to the stirring mixture.
-
Cap the flask with a rubber septum, insert a nitrogen inlet needle, and purge the flask with nitrogen for 5-10 minutes.
-
Maintain a slight positive pressure of nitrogen and stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, filter the dark gray solution through a fritted glass funnel.
-
Rinse the flask and wash the filter cake with ethyl acetate (4 x 25 mL).
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-(phenylethynyl)anisole as an amber oil (expected yield: ~99%).
-
Part B: Synthesis of 3-Iodo-2-phenylbenzofuran via Electrophilic Cyclization [5]
-
Reaction Setup:
-
In a 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar, dissolve the 2-(phenylethynyl)anisole (5.15 g, 24.7 mmol, 1.0 equiv) in dichloromethane (250 mL).
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Electrophile:
-
Slowly add iodine (12.5 g, 49.4 mmol, 2.0 equiv) to the stirring solution in portions over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 3 hours at room temperature. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) or recrystallization to yield 3-iodo-2-phenylbenzofuran as a solid (expected yield: ~85-95%).
-
II. Copper-Catalyzed Synthesis of Benzofurans from Phenols and Alkynes
Copper-catalyzed methods for benzofuran synthesis have gained significant attention as they offer a more economical and environmentally friendly alternative to palladium-based systems.[7] These reactions can proceed through various mechanisms, including oxidative annulation, and often allow for the direct use of phenols without pre-functionalization.[8][9]
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper salts, such as CuI or Cu(OTf)₂, are effective catalysts for the cyclization of phenols with alkynes. The choice of the copper source and its ligands can influence the reaction's efficiency and regioselectivity.
-
Oxidant: In oxidative cyclization pathways, an oxidant is required to regenerate the active catalytic species. Molecular oxygen (from air) is an ideal green oxidant, though other oxidants like benzoquinone can also be used.[7]
-
Solvent: The choice of solvent is critical and can influence the reaction outcome. High-boiling polar aprotic solvents like DMF or DMSO are often employed to facilitate the reaction at elevated temperatures.
General Reaction Scheme:
Caption: General scheme for copper-catalyzed benzofuran synthesis.
Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization of a Phenol and an Alkyne[7][10]
-
Reaction Setup:
-
To a reaction vessel, add the phenol (1.0 mmol, 1.0 equiv), the alkyne (1.2 mmol, 1.2 equiv), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Add a suitable solvent, such as DMF (5 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) under an atmosphere of air or oxygen (a balloon can be used).
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
III. Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids via Perkin Rearrangement
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The Perkin rearrangement, a classic reaction for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins, can be significantly expedited using microwave irradiation.[10][11] This method involves the base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring.[12]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwave energy directly heats the solvent and reactants, leading to a rapid increase in temperature and significantly reduced reaction times compared to conventional heating.[10]
-
Base: A strong base, such as sodium hydroxide, is required to catalyze the initial ring fission of the lactone in the coumarin starting material.[10]
-
Solvent: A polar solvent that absorbs microwave radiation effectively, such as ethanol, is typically used.
Reaction Mechanism Overview:
Caption: Perkin rearrangement mechanism for benzofuran synthesis.
Protocol: Microwave-Assisted Perkin Rearrangement[11]
-
Reaction Setup:
-
In a microwave reaction vessel, combine the 3-bromocoumarin (1.0 mmol, 1.0 equiv), sodium hydroxide (3.0 mmol, 3.0 equiv), and ethanol (5 mL).
-
Seal the vessel.
-
-
Microwave Reaction:
-
Place the vessel in a microwave reactor and irradiate at a set power (e.g., 300W) and temperature (e.g., 80°C) for a short duration (e.g., 5 minutes).
-
-
Work-up and Purification:
-
After the reaction, cool the vessel to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain the benzofuran-2-carboxylic acid. Further purification can be achieved by recrystallization.
-
IV. Data Summary and Comparison of Methods
| Method | Typical Starting Materials | Catalyst/Reagent | Typical Reaction Time | Advantages | Disadvantages | Yields |
| Palladium-Catalyzed Sonogashira/Cyclization | o-halophenols, terminal alkynes | PdCl₂(PPh₃)₂, CuI, I₂ | 3-6 hours | High yields, broad substrate scope, functional group tolerance.[5][6] | Requires expensive palladium catalyst, inert atmosphere.[11] | 80-99%[5] |
| Copper-Catalyzed Oxidative Cyclization | Phenols, alkynes | CuI, O₂ (air) | 12-24 hours | Inexpensive catalyst, uses a green oxidant.[7] | Can require higher temperatures and longer reaction times. | 60-90%[7] |
| Microwave-Assisted Perkin Rearrangement | 3-Halocoumarins | NaOH | 5-10 minutes | Extremely fast reaction times, high yields.[10] | Limited to the synthesis of benzofuran-2-carboxylic acids.[12] | >95%[10] |
V. Safety and Handling Precautions
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric, particularly when dry and exposed to air.[13] Always handle them in an inert atmosphere (e.g., a glove box or under a stream of nitrogen/argon).[13] Wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and nitrile gloves.[14] Spent catalyst should be quenched carefully by making a wet slurry with water before disposal.[15]
-
Organic Solvents: Many of the solvents used in these protocols (e.g., DMF, CH₂Cl₂, Et₃N) are flammable and/or toxic. Always work in a well-ventilated fume hood and avoid inhalation of vapors and skin contact.
-
Microwave Reactors: Only use vessels specifically designed for microwave chemistry. Ensure the reactor is properly sealed and do not exceed the recommended temperature and pressure limits for the vessel and the instrument.
VI. Purification and Characterization
The purification of benzofuran derivatives is most commonly achieved by flash column chromatography on silica gel.[16][17] A typical eluent system is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[17][18] The polarity of the eluent should be adjusted based on the polarity of the specific benzofuran derivative, as determined by TLC analysis. For solid products, recrystallization is an effective method for obtaining highly pure material.[17] Common recrystallization solvents include ethanol, methanol, or mixtures of hexanes and ethyl acetate.
Characterization of the synthesized benzofuran derivatives is typically performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: For solid compounds, to assess purity.
VII. References
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2014). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization: 3-Iodo-2-phenylbenzofuran. Organic Syntheses, 91, 283-292. [Link]
-
Zhu, R., Wei, J., & Shi, Z. (2013). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science, 4(9), 3706-3711. [Link]
-
Li, X., et al. (2011). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 47(23), 6632-6634. [Link]
-
Semantic Scholar. (n.d.). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Benzofuran synthesis via Copper-Mediated Oxidative Annulation of Phenols and Unactivated Internal Alkynes. [Link]
-
UCLA Environment, Health & Safety. (2017). Standard Operating Procedure: Palladium. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296. [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link]
-
National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
ResearchGate. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. [Link]
-
Wikipedia. (2024). Perkin rearrangement. [Link]
-
University of Wisconsin-Madison Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2019). Lewis Acid-Catalyzed Cyclization of o -Hydroxyphenyl Propargylamines with Sodium Sulfinates: Syntheses of 3-Sulfonylbenzofurans. [Link]
-
ResearchGate. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. [Link]
-
ACS Publications. (2019). Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 13. honrel.com [honrel.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. chem.wisc.edu [chem.wisc.edu]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during this synthesis. As a key intermediate in medicinal chemistry and materials science, robust and reproducible synthesis of this molecule is critical. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure.
Overview of the Synthesis
The most common and reliable method for synthesizing this compound is through the base-catalyzed condensation of 5-nitrosalicylaldehyde with diethyl bromomalonate, followed by an intramolecular cyclization. This reaction, a variation of the Perkin rearrangement, efficiently constructs the benzofuran core.[1][2] While straightforward in principle, the reaction is sensitive to several parameters that can impact yield and purity.
The general reaction scheme is as follows:
A high-level overview of the synthesis pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by researchers. The questions are categorized by the nature of the problem.
Category 1: Low or No Product Yield
Q1: My reaction has stalled. TLC analysis shows significant amounts of unreacted 5-nitrosalicylaldehyde. What are the likely causes?
A1: This is a frequent issue and typically points to three potential problems: base inefficiency, solvent issues, or inadequate temperature.
-
Cause 1: Inactive or Insufficient Base. The first step is the deprotonation of diethyl bromomalonate by the base (commonly anhydrous potassium carbonate, K₂CO₃). If the base is not sufficiently strong, is hydrated, or is not present in a sufficient molar excess, this deprotonation will be inefficient, stalling the reaction.
-
Solution 1:
-
Verify Base Quality: Use freshly dried, finely powdered anhydrous K₂CO₃. We recommend drying the K₂CO₃ in an oven at >120°C for several hours and cooling it in a desiccator before use.
-
Increase Molar Ratio: Ensure you are using at least 2.0-2.5 equivalents of K₂CO₃ relative to the limiting reagent (typically 5-nitrosalicylaldehyde). This ensures the complete neutralization of the HBr byproduct and drives the reaction forward.
-
Alternative Bases: While K₂CO₃ is standard, stronger non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases can be effective, though they may require optimization of reaction conditions.[3]
-
-
Cause 2: Improper Solvent. The solvent must be polar aprotic to solubilize the reactants and facilitate the ionic interactions.
-
Solution 2:
-
Recommended Solvents: Acetone or Dimethylformamide (DMF) are the most effective solvents for this reaction. Ensure they are anhydrous.
-
Solubility Check: 5-nitrosalicylaldehyde has limited solubility in some organic solvents. If you observe a large amount of undissolved starting material, consider using DMF, which has better solvating power for this substrate.
-
-
Cause 3: Insufficient Thermal Energy. The reaction requires heating to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization.
-
Solution 3: The reaction is typically run at the reflux temperature of the solvent. For acetone, this is ~56°C, and for DMF, you can target a temperature range of 80-100°C. If the reaction is sluggish, a modest increase in temperature or prolonged reaction time is advisable.
Q2: The reaction appears complete by TLC, but my isolated yield after work-up is very low. Where am I losing the product?
A2: Product loss often occurs during the aqueous work-up and purification steps. The product has moderate polarity and can be sensitive to pH.
-
Cause 1: Product Loss During Extraction. this compound can be partially soluble in the aqueous phase, especially if the pH is not controlled. Furthermore, emulsions can form, trapping the product at the interface.
-
Solution 1:
-
pH Control: During the work-up, ensure the aqueous phase is neutral or slightly acidic before extraction.
-
Salting Out: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase and promote its transfer into the organic layer.
-
Multiple Extractions: Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, 3x) rather than a single large-volume extraction to maximize recovery.
-
-
Cause 2: Inefficient Purification. The choice of purification method is critical.
-
Solution 2:
-
Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often yields high-purity crystals. The product should precipitate as a pale yellow solid upon cooling.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be used. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is recommended. The strong electron-withdrawing nitro group can cause the compound to interact strongly with silica, so careful selection of the mobile phase is necessary to avoid streaking and poor separation.[4]
-
Category 2: Product Purity Issues
Q3: My final product is a dark, oily, or tar-like substance, not the expected crystalline solid. What caused this and how can I fix it?
A3: The formation of dark, polymeric side products is a known challenge in benzofuran synthesis, often caused by excessive heat or reactive intermediates.[5][6] The nitro group makes the aromatic ring highly electron-deficient and susceptible to side reactions under harsh conditions.
-
Cause 1: Polymerization/Degradation. Salicylaldehydes can be prone to self-condensation or polymerization at high temperatures, especially in the presence of a strong base.[7] The nitro-substituted variant is particularly sensitive.
-
Solution 1:
-
Temperature Control: Avoid excessive heating. Maintain a steady reflux and do not overheat the reaction mixture. If using DMF, a temperature of 80-90°C is often sufficient.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly to avoid prolonged exposure to heat.
-
-
Purification Strategy:
-
Trituration: Before attempting recrystallization or chromatography, try triturating the crude oil with a solvent in which the product has low solubility but the impurities are soluble. Cold diethyl ether or a hexane/ethyl acetate mixture can be effective. This may induce crystallization of the desired product.
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool.
-
Q4: My NMR/Mass Spec data shows an unexpected major impurity. What could it be?
A4: The most likely impurity is the uncyclized intermediate or a product from an alternative reaction pathway.
-
Potential Impurity 1: Uncyclized Intermediate. This is the product of the initial Knoevenagel condensation between 5-nitrosalicylaldehyde and diethyl bromomalonate, prior to the intramolecular Williamson ether synthesis (cyclization) step. Its presence indicates that the cyclization step is the rate-limiting or incomplete part of the reaction.
-
Identification: This intermediate will have a significantly different NMR spectrum, notably retaining the phenolic -OH proton and showing signals corresponding to the vinyl proton.
-
Solution: Ensure sufficient base and thermal energy are provided to drive the cyclization to completion. Extending the reaction time at reflux is the first step.
-
Potential Impurity 2: Dimerization/Side Products. Although less common, side reactions involving the highly activated aromatic ring can occur.
-
Solution: Re-purification is necessary. Column chromatography is the most effective method to separate structurally similar impurities.
Detailed Experimental Protocol
This protocol is a validated starting point for the synthesis.
Materials & Reagents:
-
5-Nitrosalicylaldehyde
-
Diethyl bromomalonate
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetone or DMF
-
Ethyl Acetate
-
Hexane
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-nitrosalicylaldehyde (1.0 eq), anhydrous K₂CO₃ (2.2 eq), and anhydrous acetone (or DMF, approx. 10-15 mL per gram of aldehyde).
-
Addition of Reagent: Begin stirring the suspension. Add diethyl bromomalonate (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to a gentle reflux. The color of the reaction mixture will typically darken to a deep red or brown.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours. Look for the disappearance of the 5-nitrosalicylaldehyde spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid or oil.
-
Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture or an ethyl acetate/hexane mixture.
-
Dissolve the crude product in a minimum amount of hot ethanol (or ethyl acetate).
-
Slowly add water (or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization Data
The following table summarizes the expected characterization data for the final product.
| Property | Expected Value |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 152-156 °C |
| Molecular Formula | C₁₁H₉NO₅[8] |
| Molecular Weight | 235.19 g/mol [8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.60 (d, 1H), 8.35 (dd, 1H), 7.70 (d, 1H), 7.55 (s, 1H), 4.50 (q, 2H), 1.45 (t, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.2, 158.1, 145.0, 144.8, 126.5, 121.0, 118.9, 112.5, 112.0, 62.5, 14.3 |
Visual Workflow and Logic Diagrams
Synthetic Workflow Diagram
The following diagram illustrates the key steps from starting materials to the purified final product.
A step-by-step workflow for the synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose and solve common synthesis problems.
A diagnostic flowchart for common synthesis issues.
References
- Shridhar, D. R., et al. (1981). Synthesis and biological activity of some new 2-substituted-5-nitrobenzofurans. Indian Journal of Chemistry - Section B, 20B, 411-413.
- Perkin, W. H. (1870). On the hydride of aceto-salicyl. Journal of the Chemical Society, 23, 368-371.
-
More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
-
Patel, K., et al. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Current Green Chemistry, 11(1), 12-36. Available at: [Link]
-
Yoshida, S., et al. (2024). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Tokyo University of Science. Available at: [Link]
-
Masesane, I. B., & Desta, Z. Y. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. Available at: [Link]
-
Ju, Y., & Varma, R. S. (2006). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 11(10), 839-868. Available at: [Link]
-
Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 523-552. Available at: [Link]
Sources
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 3. Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. feedstuffs.com [feedstuffs.com]
- 7. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Technical Support Center: Purification of Ethyl 5-Nitrobenzofuran-2-Carboxylate
Welcome to the technical support center for Ethyl 5-nitrobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important pharmaceutical intermediate.[1][2] As a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, achieving high purity of this compound is critical.[1][3]
This document will address common challenges encountered during purification, providing scientifically grounded explanations and actionable protocols to ensure the integrity of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries related to the physical properties and initial handling of this compound.
Q1: What is the typical appearance of crude this compound after synthesis?
A1: The crude product typically appears as a light yellow to dark green or brown powder or crystalline solid.[4] The color variation often depends on the presence of residual starting materials, byproducts, or degradation products from the synthesis. A darker color usually indicates a higher level of impurities.
Q2: What are the key physical properties I should be aware of before starting purification?
A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₅ | [5][6] |
| Molecular Weight | 235.19 g/mol | [2][5] |
| Melting Point | 151-156 °C | [4] |
| Appearance | Light yellow to brown powder/crystal | [4] |
| Solubility | Slightly soluble in Acetone | [4] |
Note: The provided melting point is a range, and a broad melting range in your sample is often indicative of impurities.
Q3: My crude product is an oil instead of a solid. What could be the cause?
A3: While the pure compound is a solid, obtaining an oily crude product can occur. This is often due to the presence of significant amounts of impurities, such as residual solvents (e.g., DMF used in synthesis) or side-products that depress the melting point of the mixture.[7] It is also possible that the product has partially decomposed.
II. Troubleshooting Guide: Purification Methods
This section provides a detailed, question-and-answer-based troubleshooting guide for the two primary methods of purifying this compound: Recrystallization and Column Chromatography .
Recrystallization
Recrystallization is often the first method of choice due to its simplicity and cost-effectiveness for removing small amounts of impurities.
Q4: I'm having trouble finding a suitable solvent for recrystallization. What are the key considerations?
A4: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given its limited solubility in acetone, a solvent system screening is recommended.[4]
Recommended Solvent Screening Protocol:
-
Place a small amount of your crude product (approx. 50 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) dropwise while heating and agitating.
-
Observe the solubility. An ideal solvent will fully dissolve the compound when hot but will result in crystal formation upon cooling.
Q5: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
Troubleshooting Steps:
-
Lower the temperature of crystallization: Try cooling the solution more slowly or use a solvent with a lower boiling point.
-
Use a larger volume of solvent: This can sometimes prevent the solute from becoming supersaturated to the point of oiling out.
-
Add a seed crystal: A small crystal of pure product can provide a nucleation site for crystallization to begin.
Q6: The purity of my product did not improve significantly after recrystallization. What went wrong?
A6: This can happen for several reasons:
-
Inappropriate solvent choice: The impurities may have similar solubility profiles to your product in the chosen solvent.
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient washing: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering impure mother liquor.
Column Chromatography
Column chromatography is a more powerful technique for separating the desired product from impurities with different polarities.
Q7: I'm not sure which stationary and mobile phases to use for column chromatography. What do you recommend?
A7: For a compound like this compound, which is moderately polar due to the ester and nitro groups, a normal-phase chromatography setup is typically effective.
| Component | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Silica gel is a polar stationary phase that will interact with the polar functional groups of the compound and impurities. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane or Cyclohexane) and a moderately polar solvent (e.g., Ethyl Acetate). | The ratio of the solvents can be adjusted to achieve optimal separation. A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. |
Pro-Tip: Always perform a Thin Layer Chromatography (TLC) analysis first to determine the optimal solvent system. The ideal system will give your product an Rf value of approximately 0.3-0.4.
Q8: My compound is running too fast (or too slow) on the column. How do I adjust the mobile phase?
A8: The speed at which your compound moves down the column is controlled by the polarity of the mobile phase.
-
Compound running too fast (high Rf): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).
-
Compound running too slow (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).
Q9: I'm seeing overlapping peaks or poor separation of my product from an impurity. What can I do?
A9: Poor separation can be addressed in several ways:
-
Optimize the mobile phase: Try a different solvent system. Sometimes, adding a small amount of a third solvent with a different polarity (e.g., dichloromethane) can improve separation.
-
Use a longer column: A longer column provides more surface area for interaction, which can enhance separation.
-
Decrease the loading amount: Overloading the column is a common cause of poor separation. Use a smaller amount of crude product.
-
Change the stationary phase: If separation on silica gel is not effective, consider using a different stationary phase like alumina.
III. Experimental Workflows and Diagrams
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the initial state of your crude product.
Caption: Decision tree for purification method selection.
Detailed Protocol: Column Chromatography
This protocol provides a step-by-step guide for purifying this compound using silica gel column chromatography.
1. Preparation:
- Select an appropriate size column: The amount of silica gel should be 50-100 times the weight of your crude product.
- Prepare the mobile phase: Based on your TLC analysis, prepare a sufficient volume of the chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate).
- Prepare the slurry: In a beaker, mix the required amount of silica gel with the mobile phase to create a slurry.
2. Packing the Column:
- Secure the column vertically.
- Pour the silica slurry into the column.
- Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Loading the Sample:
- Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
- Carefully add the sample solution to the top of the silica bed using a pipette.
- Drain the solvent until the sample is absorbed onto the silica.
4. Elution and Collection:
- Carefully add the mobile phase to the top of the column.
- Begin collecting fractions in test tubes.
- Monitor the separation by TLC analysis of the collected fractions.
5. Isolation of Pure Product:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Potential Impurities and Side Reactions
Understanding the potential impurities that can arise during the synthesis of this compound is crucial for developing an effective purification strategy. A common synthesis route involves the reaction of 5-nitrosalicylaldehyde with diethyl bromomalonate.[7]
Potential Impurities:
-
Unreacted 5-nitrosalicylaldehyde: This starting material is more polar than the product and can be removed by chromatography.
-
Unreacted diethyl bromomalonate: This is a less polar impurity.
-
Byproducts from side reactions: The specific byproducts will depend on the reaction conditions, but may include compounds from self-condensation of the starting materials.
-
5-Nitrobenzofuran-2-carboxylic acid: Hydrolysis of the ethyl ester can lead to the formation of the corresponding carboxylic acid, which is significantly more polar.
V. References
-
Miao, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26748-26779. Retrieved from [Link]
-
IndiaMART. (n.d.). Ethyl 5 Nitro Benzofuran 2 Carboxylate. Retrieved from [Link]
-
Reddit. (2022, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound. Retrieved from [Link]
-
Apical Scientific Sdn. Bhd. (n.d.). This compound, 25g, [Purity: >97.0%(GC)]. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of this compound (CAS: 69404-00-8). Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H9NO5). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of this critical intermediate.
This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably Vilazodone, an antidepressant.[1] Its efficient synthesis is therefore of significant interest. This guide is structured to address specific issues you may encounter during your experiments, drawing from established literature and our in-house expertise.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions. The primary synthetic route discussed is the reaction of 5-nitrosalicylaldehyde with a bromomalonic ester derivative.[2]
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired product is a frequent challenge. The underlying causes can often be traced back to reagent quality, reaction setup, or suboptimal conditions.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor quality of starting materials | Verify the purity of 5-nitrosalicylaldehyde and diethyl bromomalonate via appropriate analytical methods (e.g., NMR, melting point). | Impurities in starting materials can lead to side reactions or inhibit the desired transformation, thus consuming reactants without forming the product. |
| Ineffective base | Ensure the potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is anhydrous and finely powdered. Consider using a stronger base like cesium carbonate if the reaction remains sluggish.[2][3] | The base is crucial for the initial deprotonation of the salicylaldehyde's hydroxyl group, initiating the nucleophilic attack. The base's strength and surface area directly impact the reaction rate. |
| Insufficient reaction temperature | The reaction typically requires heating. A common temperature range is 85-90°C.[2] Ensure your heating apparatus is calibrated and maintains a consistent temperature. | The formation of the benzofuran ring is an endothermic process that requires sufficient thermal energy to overcome the activation barrier. |
| Presence of moisture | Use anhydrous solvents (e.g., dry DMF or NMP) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] | Water can react with the base and the anionic intermediates, leading to hydrolysis and other unwanted side reactions. |
| Premature workup | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before initiating workup. | Quenching the reaction before all starting material is consumed will naturally result in a lower yield. |
Issue 2: Formation of Significant Impurities
The presence of impurities complicates purification and can affect the quality of the final product. Understanding the potential side reactions is key to mitigating them.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Self-condensation of 5-nitrosalicylaldehyde | Add the diethyl bromomalonate to the mixture of 5-nitrosalicylaldehyde and base, rather than the other way around. Maintain a controlled temperature. | The aldehyde can undergo aldol-type condensation reactions under basic conditions, especially at elevated temperatures. |
| Hydrolysis of the ester | Minimize the amount of water in the reaction and during workup. If hydrolysis is significant, consider using a non-aqueous workup. | The ester group is susceptible to hydrolysis under basic conditions, which can be exacerbated by the presence of water, forming the corresponding carboxylic acid. |
| Formation of O-alkylated side products | Ensure the stoichiometry of the reactants is correct. A slight excess of the bromomalonate can sometimes be beneficial, but a large excess should be avoided. | While the desired reaction is an intramolecular cyclization, intermolecular side reactions can occur, leading to the formation of polymeric or other O-alkylated species. |
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product is an oil or does not crystallize | If direct precipitation from the reaction mixture is unsuccessful, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by column chromatography. | The crude product may contain impurities that inhibit crystallization. Chromatographic purification separates the desired product from these impurities. |
| Co-precipitation of starting materials or byproducts | Optimize the crystallization solvent system. A mixture of solvents (e.g., ethanol/water, hexane/ethyl acetate) may be necessary to achieve selective precipitation of the product. | The solubility of the product and impurities will vary in different solvents, allowing for a separation based on differential solubility. |
| Product is thermally unstable | If purification requires heating (e.g., distillation or recrystallization from a high-boiling solvent), perform these steps under reduced pressure to lower the required temperature. | High temperatures can lead to decomposition of the nitro-containing aromatic compound. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis typically proceeds via a Perkin-Oglialoro reaction followed by an intramolecular cyclization. The process can be summarized as follows:
-
Deprotonation of the phenolic hydroxyl group of 5-nitrosalicylaldehyde by a base.
-
Nucleophilic attack of the resulting phenoxide on the α-carbon of diethyl bromomalonate.
-
An intramolecular aldol-type condensation, where the enolate formed from the malonate moiety attacks the aldehyde.
-
Dehydration to form the benzofuran ring.
Caption: Reaction mechanism for this compound synthesis.
Q2: Can other bases be used instead of potassium carbonate?
Yes, other bases like sodium carbonate, cesium carbonate, and triethylamine have been used.[3][4] The choice of base can influence the reaction rate and yield. Stronger bases like cesium carbonate may be beneficial for less reactive substrates but can also promote side reactions if not used carefully.
Q3: What are the typical reaction times and temperatures?
Reaction times can range from a few hours to overnight, typically between 8 to 15 hours.[2][4] The reaction is generally heated to between 85-90°C.[2] It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time.
Q4: What are the safety precautions for this synthesis?
-
Diethyl bromomalonate is a lachrymator and should be handled in a well-ventilated fume hood.
-
DMF and NMP are reproductive toxins and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety, especially when using reactive bases.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Optimized Experimental Protocol
This protocol is a synthesis of best practices from various literature sources to provide a reliable method for the synthesis of this compound.[2][3][4]
Materials and Reagents
-
5-Nitrosalicylaldehyde (1.0 eq)
-
Diethyl bromomalonate (1.2 eq)
-
Anhydrous Potassium Carbonate (K2CO3), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitrosalicylaldehyde and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Slowly add diethyl bromomalonate to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 85-90°C and stir for 8-15 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Alternatively, recrystallize the crude product from a suitable solvent system like ethanol/water.
-
Caption: Step-by-step experimental workflow for the synthesis.
References
- Alembic Pharmaceuticals Limited; Jayaraman, V. R.; Rathod, D.; Vohra, I.; Bhujade, V.; Modi, V.; Gandhi, O.; Budh, M.
- Miao, H.; et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019, 9(51), 29776-29799.
- Zheng, G. Vilazodone intermediate 5-(1-piperazinyl)-2-benzofurancarboxylic acid, ethyl ester synthetic method. CN107674052A, February 9, 2018.
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Potential of this compound (CAS: 69404-00-8). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. CN107674052A - Vilazodone intermediate 5ï¼1 piperazinylï¼The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents [patents.google.com]
Technical Support Center: Nitration of Ethyl Benzofuran-2-Carboxylate
Welcome to the technical support resource for the nitration of ethyl benzofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this electrophilic aromatic substitution. Here, we address common side reactions and provide troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I getting a mixture of nitro-isomers instead of the pure 5-nitro product?
Question: I am attempting to synthesize ethyl 5-nitrobenzofuran-2-carboxylate, but my analysis shows the presence of multiple isomers. How can I improve the regioselectivity to favor substitution at the C-5 position?
Answer: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The substitution pattern on the benzofuran ring is governed by the competing directing effects of the activating ether-oxygen and the deactivating ethyl carboxylate group.
Mechanistic Insight:
-
The Benzofuran System: The oxygen atom in the furan ring is an activating, ortho-, para-director for the benzene ring. This means it electronically favors substitution at the C-4 and C-6 positions. Conversely, the furan ring itself is generally more reactive towards electrophiles than the benzene ring[1].
-
The C-2 Ester Group: The ethyl carboxylate group at the C-2 position is strongly electron-withdrawing. This deactivates the entire ring system, particularly the furan moiety, making substitution on the benzene ring more likely than on the furan ring[2][3].
-
The Net Effect: The combination of these effects leads to a complex reactivity map. However, for nitration, the substitution predominantly occurs on the benzene ring. The C-5 position is electronically favored as it is para to the directing ether oxygen, and the formation of the Wheland intermediate (sigma complex) at this position is well-stabilized through resonance. While other isomers (like the C-4, C-6, or C-7 substituted products) are possible, their formation is typically less favored.
Troubleshooting Protocol: Maximizing C-5 Selectivity
Controlling the reaction temperature and the choice of nitrating agent are critical for maximizing the yield of the desired this compound[4][5].
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 to 5 °C | Lower temperatures reduce the activation energy available for the formation of less stable, minor isomers. |
| Nitrating Agent | Acetic Anhydride / Nitric Acid | This mixture generates acetyl nitrate in situ, which is a milder and more selective nitrating agent than a harsh sulfuric/nitric acid mixture[6][7]. |
| Addition Rate | Slow, dropwise addition | Maintains a low concentration of the active electrophile (nitronium ion), preventing localized overheating and reducing side reactions. |
| Solvent | Acetic Anhydride | Serves as both the solvent and a reagent to form the milder nitrating agent. |
Step-by-Step Protocol:
-
Dissolve ethyl benzofuran-2-carboxylate in acetic anhydride and cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-chilled mixture of fuming nitric acid and acetic anhydride dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours after the addition is complete.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to isolate pure this compound.
2. How can I prevent the formation of dinitrated and polynitrated byproducts?
Question: My product is contaminated with a significant amount of a dinitrated species. What causes this, and how can I prevent it?
Answer: The formation of dinitrated products occurs when the reaction conditions are too harsh (i.e., "forcing conditions"). While the first nitro group is strongly deactivating, high temperatures or a high concentration of the nitrating agent can overcome this energy barrier and lead to a second substitution.
Mechanistic Insight: The initial product, this compound, contains two deactivating groups on the benzene ring (the nitro group and the benzofuran system itself, which is deactivated by the C-2 ester). A second nitration is therefore significantly slower than the first. However, with sufficient energy (heat) and electrophile concentration, it can still proceed.
Troubleshooting and Prevention:
| Condition | To Favor Mononitration | To Avoid Dinitration |
| Temperature | Maintain strictly at 0-5 °C | Avoid temperatures > 10 °C |
| Equivalents of HNO₃ | 1.0 - 1.1 equivalents | Avoid using a large excess of nitric acid |
| Reaction Time | Monitor by TLC; stop when starting material is consumed (typically 1-3 hours) | Do not extend reaction times unnecessarily |
| Nitrating Agent | Use milder reagents like acetyl nitrate | Avoid concentrated H₂SO₄/HNO₃ mixtures if possible |
3. My reaction is turning black, and I'm getting low yields with significant tar formation. What is causing this degradation?
Question: My nitration reaction mixture is turning very dark, and the workup yields a low amount of product with a lot of insoluble, tar-like material. What is happening?
Answer: This is a strong indication of oxidative degradation. The furan ring of the benzofuran system is electron-rich and highly susceptible to oxidation by strong acids, especially nitric acid[6]. This can lead to ring-opening and polymerization, resulting in the formation of intractable tars.
Mechanistic Insight: Nitric acid is a potent oxidizing agent. It can attack the C2=C3 double bond of the furan ring, leading to oxidative cleavage. This process generates highly reactive intermediates that can polymerize under the strong acid conditions, leading to the characteristic dark, tarry byproducts[8][9].
Troubleshooting Protocol: Minimizing Oxidative Degradation
-
Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature below 5 °C at all times. Runaway temperatures dramatically accelerate oxidation.
-
Use a Milder Nitrating Agent: Avoid the use of mixed acid (H₂SO₄/HNO₃) if possible. A pre-formed acetyl nitrate solution in acetic anhydride is a much better choice. Another alternative is using ceric ammonium nitrate, which can promote nitration under milder conditions[6].
-
Ensure Efficient Stirring: Good agitation prevents localized "hot spots" where the concentration of the nitrating agent is high, which can initiate the decomposition cascade.
-
Reverse Addition: Consider adding the substrate solution to the nitrating agent mixture (reverse addition) while maintaining low temperatures. This keeps the substrate in an environment with an excess of the nitrating agent but can sometimes provide better temperature control.
4. Why is my final product contaminated with 5-nitrobenzofuran-2-carboxylic acid?
Question: After purification, I've noticed a significant impurity that appears to be the carboxylic acid analog of my desired ester. How is this forming?
Answer: This is due to the acid-catalyzed hydrolysis of your ethyl ester group. The reaction is conducted in strong acid, and the aqueous workup provides the necessary water for this side reaction to occur.
Mechanistic Insight: Ester hydrolysis in acidic conditions is an equilibrium process[10][11][12]. The carbonyl oxygen of the ester is protonated by the strong acid, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and elimination of ethanol, the carboxylic acid is formed. Using a large volume of water during the workup can shift the equilibrium towards the hydrolyzed acid product[12][13].
Troubleshooting Protocol: Preventing Hydrolysis
-
Minimize Water Contact Time: Perform the aqueous quench and subsequent washes as quickly as possible.
-
Use Cold Water: Hydrolysis rates are temperature-dependent. Use ice-cold water for quenching and washing to minimize the extent of the reaction.
-
Neutralize Carefully: Instead of washing with pure water, quench the reaction on ice and then immediately neutralize the acidic solution by slowly adding a cold, dilute solution of a weak base like sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and stop the hydrolysis. Be cautious of gas evolution (CO₂).
-
Anhydrous Conditions: While the workup is the primary source of water, ensure your starting materials and solvents are as dry as possible to prevent premature hydrolysis during the reaction itself.
References
-
Hishmat, O. H., et al. (1979). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Zeitschrift für Naturforschung B. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Available at: [Link]
-
Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Bedford, S. B., et al. (1996). Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution. Organometallics. Available at: [Link]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]
-
Flynn, B. L., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]
-
Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Available at: [Link]
-
LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Available at: [Link]
-
ProQuest. (n.d.). Methods for the preparation of 2-nitrobenzofurans. Available at: [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]
-
Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the Preparation of 3-Nitrobenzofurans. Available at: [Link]
-
Rennie, R. A. C., et al. (1953). THE STRUCTURE OF NITROFURAN AND THE MECHANISM OF NITRATION IN THE FURAN SERIES. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Neves, M. G. P. M. S., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules. Available at: [Link]
-
FreelanceTeacher. (2009). Hydrolysis of carboxylic acid derivatives. YouTube. Available at: [Link]
-
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]
-
Tron, G. C., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. Available at: [Link]
-
Heravi, M. M., et al. (2016). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | C11H9NO5 | CID 1382954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Methods for the preparation of 2-nitrobenzofurans - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Crystallization of Ethyl 5-nitrobenzofuran-2-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the successful crystallization of Ethyl 5-nitrobenzofuran-2-carboxylate (CAS: 69604-00-8). This document is designed to offer in-depth, field-proven insights to overcome common challenges encountered during the purification of this compound.
Introduction to Crystallization Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its purification via crystallization is a critical step to ensure high purity for subsequent applications. The presence of the nitro group, while often enhancing the crystalline nature of a molecule, can also introduce challenges such as poor solubility in common solvents and a tendency for the compound to "oil out" or precipitate as an amorphous solid. This guide provides a systematic approach to troubleshoot and optimize the crystallization process.
Key Physical Properties
A foundational understanding of the physical properties of this compound is essential for developing a successful crystallization protocol.
| Property | Value | Source(s) |
| CAS Number | 69604-00-8 | [3][4] |
| Molecular Formula | C₁₁H₉NO₅ | [3] |
| Molecular Weight | 235.19 g/mol | [3][5] |
| Melting Point | 152-156 °C | [3] |
| Appearance | Light yellow to brown powder/crystal | [6] |
| Solubility | Slightly soluble in Acetone | [6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My this compound fails to crystallize from solution upon cooling. What are the likely causes and how can I induce crystallization?
A1: Failure to crystallize is a common issue often stemming from either excessive solvent use or high supersaturation without nucleation.
Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. However, the formation of crystals requires nucleation, the initial process of self-assembly of molecules into a stable, ordered lattice. If the supersaturation is too low (too much solvent) or if there are no nucleation sites, the compound will remain in solution.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failure to crystallize.
Step-by-Step Protocols to Induce Crystallization:
-
Reduce Solvent Volume: If an excess of solvent was used, gently heat the solution to evaporate a portion of the solvent. Alternatively, use a rotary evaporator for more controlled removal.[8] Aim to create a visibly saturated solution at the elevated temperature.
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.[9]
-
Seeding: If available, add a single, small crystal of pure this compound to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[10]
-
Drastic Cooling: If slow cooling does not yield crystals, try placing the flask in an ice-water or ice-salt bath to further decrease the solubility of the compound.[10]
Q2: My compound "oiled out" during cooling, forming a liquid layer instead of solid crystals. How can I prevent this and obtain a crystalline product?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution temperature is above the melting point of the solute at that concentration. This is a common problem with compounds that are highly impure or when the cooling rate is too rapid.[10]
Causality: The presence of impurities can significantly depress the melting point of a compound. If the supersaturated solution cools to a temperature where the compound is no longer soluble, but this temperature is still above the depressed melting point, the compound will separate as an oil.[9] Rapid cooling can also lead to a high degree of supersaturation at a temperature above the compound's melting point.
Troubleshooting Strategies:
-
Reheat and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% of the original volume) to reduce the saturation point and then allow the solution to cool much more slowly.[8]
-
Lower the Boiling Point of the Solvent System: If "oiling out" persists, consider a solvent or solvent mixture with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before it becomes supersaturated.
-
Slow Cooling: After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop, insulated with a beaker of warm water or paper towels. This slow cooling process encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Pre-Purification: If the starting material is significantly impure, consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, to remove baseline impurities before attempting recrystallization.
Q3: The crystallization produced very fine needles or a powder, not well-defined crystals. How can I improve the crystal quality?
A3: The formation of small or poorly defined crystals is typically a result of a very high rate of nucleation caused by rapid cooling or excessive supersaturation. [8]
Causality: When a solution becomes highly supersaturated very quickly, numerous nucleation sites form simultaneously, leading to the rapid growth of many small crystals that compete for the available solute. This prevents the formation of larger, more well-defined crystals.
Methods to Improve Crystal Quality:
-
Slower Cooling: As detailed above, a slower cooling rate is paramount for growing larger crystals.
-
Reduce Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound at the boiling point. This will lower the degree of supersaturation upon cooling, favoring the growth of existing crystals over the formation of new nuclei.[8]
-
Utilize a Solvent/Anti-Solvent System: This technique allows for a more controlled approach to inducing crystallization.
Experimental Protocol: Solvent/Anti-Solvent Crystallization
This method is particularly useful for compounds that are highly soluble in one solvent and poorly soluble in another. A related compound, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, has been successfully recrystallized from a petroleum ether-ethyl acetate mixture, suggesting a similar approach may be effective.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate, or dichloromethane).
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, heptane, or petroleum ether) dropwise to the solution at room temperature with gentle swirling.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.
-
Clarification and Cooling: Gently warm the solution until it becomes clear again. Then, allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Q4: I have very little material. What is the best crystallization technique for small-scale purification?
A4: For milligram-scale purification, vapor diffusion is an excellent and highly controlled method for growing high-quality crystals.
Causality: Vapor diffusion relies on the slow diffusion of an anti-solvent vapor into a solution of the compound in a more volatile "good" solvent. This gradual change in solvent composition slowly reduces the solubility of the compound, leading to the controlled growth of crystals.
Experimental Protocol: Vapor Diffusion (Vial-in-a-Vial Method)
Caption: Diagram of a vapor diffusion crystallization setup.
-
Preparation: Dissolve the this compound in a small volume (e.g., 0.5 mL) of a relatively volatile "good" solvent (e.g., acetone or dichloromethane) in a small, open vial (e.g., a 1-dram vial).
-
Assembly: Place this inner vial into a larger vial or beaker containing a layer (e.g., 2-3 mL) of a more volatile "poor" solvent (anti-solvent), such as hexane or pentane. The level of the anti-solvent in the outer container should be below the opening of the inner vial.
-
Sealing and Incubation: Seal the outer container tightly with a cap or parafilm and leave it undisturbed in a location with a stable temperature for several hours to days.
-
Observation: Crystals should slowly form in the inner vial as the anti-solvent vapor diffuses into the compound's solution.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of California, Los Angeles. Crystallization. [Link]
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ResearchGate. How do I make a crystal of highly polar compounds? (2015). [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
- Google Patents.
-
IJARIIE. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (2025). [Link]
-
ChemWhat. This compound CAS#: 69604-00-8. [Link]
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Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28044-28066. [Link]
-
Zhuravlev, M. A., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4993. [Link]
- Google Patents.
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Alentris Research Pvt. Ltd. This compound. [Link]
-
Chang Zhou Rui Ming Pharmaceutical Co., Ltd. This compound|69604-00-8. [Link]
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ResearchGate. An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. (2010). [Link]
- Google Patents. Crystallization method for organic acid or organic acid ester.
-
ProQuest. Methods for the preparation of 2-nitrobenzofurans. [Link]
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IndiaMART. Ethyl 5 Nitro Benzofuran 2 Carboxylate. [Link]
-
ResearchGate. (PDF) Ethyl 4-anilino-3-nitrobenzoate. [Link]
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of Benzofuran Derivatives
Welcome to the Technical Support Center for the synthesis of benzofuran derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of benzofuran synthesis. Our goal is to empower you with the technical knowledge and practical insights needed to improve your reaction yields, minimize side products, and streamline your purification processes. Benzofuran and its derivatives are not only prevalent in a wide array of natural products but also form the structural core of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2]
This guide is structured to address specific challenges you may encounter in the lab. We will delve into the causality behind experimental choices, offering solutions grounded in mechanistic understanding and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of benzofuran derivatives, providing targeted solutions and the scientific reasoning behind them.
Issue 1: Low to No Yield in Palladium-Catalyzed Cyclization (e.g., Larock-type Synthesis)
Question: I am attempting a Larock-type synthesis of a 2-substituted benzofuran from an o-iodophenol and an internal alkyne using (PPh₃)₂PdCl₂, NaHCO₃ as the base, and DMF as the solvent at 110°C. My yield is consistently below 5%. What are the likely causes and how can I improve it?
Answer: This is a frequent challenge in palladium-catalyzed reactions, and the low yield can often be attributed to a few key factors.[3][4]
-
Causality 1: In Situ Water Formation. Sodium bicarbonate (NaHCO₃) can decompose at elevated temperatures (≥100°C) to produce water and carbon dioxide. The presence of water can be detrimental to the palladium catalytic cycle, leading to the formation of palladium hydroxo species and subsequent catalyst deactivation.[3]
-
Solution 1: Switch to an Anhydrous Base. Replace sodium bicarbonate with an anhydrous base that does not generate water upon heating. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives and are widely used in such coupling reactions.[3] Organic bases like triethylamine (NEt₃) can also be effective.
-
Causality 2: Catalyst Inefficiency or Degradation. The chosen palladium catalyst, (PPh₃)₂PdCl₂, may not be optimal for your specific substrates. High temperatures can also lead to catalyst decomposition or "tarring" of starting materials, which can poison the catalyst.[3]
-
Solution 2: Catalyst and Additive Screening.
-
Consider a more robust palladium source like Pd(PPh₃)₄.
-
For reactions involving terminal alkynes (Sonogashira coupling followed by cyclization), the addition of a copper(I) iodide (CuI) co-catalyst is often crucial and can significantly improve yields.[3][5][6] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
-
-
Causality 3: Electronic Mismatch. The electronic properties of your o-iodophenol and alkyne substrates are critical. Electron-donating groups on the phenol and electron-withdrawing groups on the alkyne can sometimes lead to poor reactivity under certain conditions.[3][5]
-
Solution 3: Re-evaluate Reaction Parameters. If substrate modification is not an option, a thorough optimization of reaction conditions, including solvent, temperature, and ligand, is recommended.
Troubleshooting Workflow: Low-Yield Palladium-Catalyzed Benzofuran Synthesis
Caption: A decision-making workflow for troubleshooting low-yield palladium-catalyzed benzofuran synthesis.
Issue 2: Formation of Regioisomers in Acid-Catalyzed Cyclization
Question: I am performing an acid-catalyzed cyclization of an acetal to form a substituted benzofuran and obtaining a mixture of regioisomers. How can I improve the regioselectivity of this reaction?
Answer: The regioselectivity in acid-catalyzed cyclizations of this nature is governed by the electronic properties of the intermediate oxonium ion.[7]
-
Mechanistic Insight: The reaction proceeds through protonation of the acetal, followed by the loss of an alcohol molecule to form an oxonium ion. The subsequent intramolecular nucleophilic attack from the phenyl ring onto the oxonium ion determines the regioselectivity. The site of attack is dictated by the relative electron density and steric accessibility of the positions on the phenyl ring.[7]
-
Solution 1: Modify the Electronic Properties of the Substrate. The regioselectivity can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups will activate the ortho and para positions to nucleophilic attack, while electron-withdrawing groups will deactivate them. Careful consideration of the substrate's electronic properties can help predict and control the major regioisomer.
-
Solution 2: Alter the Reaction Conditions.
-
Choice of Acid: The strength and nature of the acid catalyst can influence the reaction pathway. Polyphosphoric acid (PPA) is commonly used, but other Lewis or Brønsted acids could alter the regioselectivity.[7][8]
-
Temperature: The reaction temperature can also play a role. Lowering the temperature may favor the thermodynamically more stable product, potentially improving regioselectivity.
-
Issue 3: Difficulty in Purifying Benzofuran Derivatives
Question: My crude product contains the desired benzofuran derivative, but I am struggling to separate it from constitutional isomers and other by-products using column chromatography. What purification strategies can I employ?
Answer: The purification of benzofuran derivatives can be challenging due to the similar polarities of isomers and by-products.[9][10]
-
Strategy 1: Optimize Column Chromatography.
-
Solvent System: Systematically screen different solvent systems (eluents) with varying polarities. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or petroleum ether) can improve separation.[11]
-
Stationary Phase: While silica gel is most common, consider alternative stationary phases like alumina or reverse-phase silica if separation on standard silica is poor.
-
-
Strategy 2: Recrystallization. If your product is a solid, recrystallization is a powerful purification technique. Screen various solvent systems (e.g., ethanol/water, acetone/hexane) to find conditions where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[11]
-
Strategy 3: Preparative HPLC or SFC. For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide the necessary resolution to isolate highly pure material.
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing benzofurans?
A1: The synthesis of benzofurans can be broadly categorized into several key strategies.[6]
-
Palladium-Catalyzed Reactions: These are among the most powerful and versatile methods. A common approach is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[3][6] Heck-type reactions are also employed.[12]
-
Copper-Catalyzed Reactions: Copper catalysis offers a more economical and environmentally friendly alternative to palladium for certain cyclizations, such as the coupling of o-halophenols with various partners.[5][8]
-
Acid-Catalyzed Cyclizations: These methods often involve the intramolecular cyclization of appropriately substituted phenols or acetals.[7]
-
Metal-Free Syntheses: These routes are gaining traction due to their environmental benefits and the avoidance of metal contamination in the final products.[6]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the yield of benzofuran synthesis?
A2: The electronic nature of the substituents can have a significant impact on reaction outcomes. In many transition-metal-catalyzed reactions, electron-donating groups on the phenol component can increase the electron density of the aromatic ring, facilitating oxidative addition and often leading to higher yields.[5][8] Conversely, strong electron-withdrawing groups can sometimes diminish the yield.[5] The specific effect depends on the reaction mechanism.
Q3: What are the key parameters to consider when optimizing a new benzofuran synthesis?
A3: A systematic approach to optimization is crucial for achieving high yields.
-
Catalyst System: The choice of metal catalyst (e.g., palladium, copper) and the supporting ligand is critical. The ligand stabilizes the metal center and influences its reactivity and selectivity.[3]
-
Base: The base plays a crucial role in many benzofuran syntheses, often by deprotonating the phenolic hydroxyl group or neutralizing acidic by-products. The choice of base can significantly impact the reaction rate and yield.[3]
-
Solvent: The solvent can influence the solubility of reactants and catalysts, as well as the reaction kinetics. Common solvents include DMF, toluene, and triethylamine (which can also act as a base).[6][8]
-
Temperature and Reaction Time: These parameters are often interdependent and require careful optimization to ensure complete conversion of starting materials while minimizing side product formation. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential.[6]
Data Presentation: Comparison of Conditions for Palladium-Catalyzed Synthesis
| Entry | Palladium Source | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | (PPh₃)₂PdCl₂ | CuI | NEt₃ | NEt₃ | Reflux | Good to Excellent | [6] |
| 2 | Pd(OAc)₂ | - | K₂CO₃ | DMF | 100 | Good | [13] |
| 3 | (PPh₃)₂PdCl₂ | - | NaHCO₃ | DMF | 110 | <5 (in a specific case) | [3][4] |
| 4 | Pd(OAc)₂ | Cu(OTf)₂·H₂O | - | DMF | - | Efficient | [5][8] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Cyclization[6]
This protocol is a widely used method for the synthesis of 2-substituted benzofurans.
Materials:
-
o-iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
(PPh₃)₂PdCl₂ (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (NEt₃) (5 mL)
Procedure:
-
To a round-bottom flask, add the o-iodophenol, (PPh₃)₂PdCl₂, and CuI.
-
Flush the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Workflow for Benzofuran Synthesis
Caption: A generalized experimental workflow for the synthesis and isolation of benzofuran derivatives.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Business Press. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. Available at: [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health. Available at: [Link]
-
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]
-
6 questions with answers in BENZOFURANS. ResearchGate. Available at: [Link]
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science. Available at: [Link]
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Technical Support Center: Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
Last Updated: January 3, 2026
Welcome to the technical support guide for the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate (CAS 69604-00-8), a key intermediate in pharmaceutical development.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and robust method is a variation of the Perkin-Oglialoro reaction, which involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with an α-halo ester, such as diethyl bromomalonate or ethyl bromoacetate, in the presence of a base.[4][5] A common base used is potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile or DMF. This one-pot reaction proceeds via initial O-alkylation followed by an intramolecular condensation/cyclization to form the benzofuran ring.
Q2: What are the critical reaction parameters I need to control?
A2: The three most critical parameters are:
-
Temperature: The initial alkylation is often performed at room temperature, while the subsequent cyclization may require heating (reflux).[5] Overheating can lead to side product formation and degradation.
-
Base Stoichiometry: An excess of a weak base like K₂CO₃ is crucial to drive the reaction to completion. However, using a strong base or too great an excess can promote hydrolysis of the ester or other side reactions.
-
Water Content: The reaction should be performed under anhydrous conditions. The presence of water can lead to the hydrolysis of the starting ester and the final product, significantly reducing yield and complicating purification.
Q3: What is the expected appearance and melting point of the final product?
A3: Pure this compound is typically a light yellow to brown crystalline solid.[6] Its reported melting point is in the range of 151-156 °C.[6] A significantly lower or broader melting point range often indicates the presence of impurities.
Part 2: Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific experimental issues by identifying the likely impurity and providing actionable solutions. A common synthetic pathway is the reaction between 2-hydroxy-5-nitrobenzaldehyde and diethyl bromomalonate.
Workflow of Synthesis and Impurity Formation
The following diagram illustrates the general synthesis workflow and highlights the stages where common impurities (Imp-X) are typically generated.
Caption: Synthesis workflow highlighting key impurity formation points.
Issue 1: TLC/HPLC analysis shows multiple spots/peaks close to the product.
Q: My reaction seems complete, but the crude product analysis is complex. What are these closely-related impurities?
A: This scenario often points to side products or unreacted starting materials. The most common culprits are summarized below.
| Impurity Name | Structure | Probable Cause | Diagnostic Action & Solution |
| Impurity 1: Unreacted 2-Hydroxy-5-nitrobenzaldehyde | C₇H₅NO₄ | Incomplete reaction due to insufficient heating time, low temperature, or suboptimal base stoichiometry. | Diagnose: Compare with a standard of the starting material on TLC/HPLC. Solution: Increase reaction time or temperature moderately. Ensure the base is dry and added in sufficient molar excess. This impurity is typically removed during recrystallization. |
| Impurity 2: 5-Nitrobenzofuran-2-carboxylic acid | C₉H₅NO₅ | Hydrolysis of the ethyl ester group. This can happen due to excess moisture in reagents/solvents or during an overly basic aqueous workup.[7][8] | Diagnose: A broad peak in ¹H NMR (>10 ppm). Can be confirmed by an acid-base extraction; the impurity will move to the aqueous basic layer. Solution: Use anhydrous solvents and reagents. During workup, avoid strong bases or prolonged exposure to basic conditions. Purify via recrystallization from a non-polar/moderately polar solvent system (e.g., Toluene/Ethanol). |
| Impurity 3: 6-Nitrocoumarin-3-carboxylate derivatives | C₁₁H₇NO₆ | An alternative reaction pathway, particularly if the base attacks the aldehyde proton, leading to a Perkin-type condensation before cyclization.[9] | Diagnose: Requires advanced characterization (MS, 2D NMR). Often has different fluorescence under UV compared to the desired product. Solution: This is often temperature and base-dependent. Using a milder base (K₂CO₃ vs. NaH) and maintaining careful temperature control can disfavor this pathway. Chromatographic separation is usually required. |
Issue 2: The final product yield is significantly lower than expected.
Q: I've confirmed product formation, but my isolated yield is poor after purification. Where am I losing material?
A: Low yield can stem from incomplete reaction, mechanical losses, or degradation. A systematic approach can pinpoint the cause.
Sources
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- 2. This compound | 69604-00-8 [chemicalbook.com]
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- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perkin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Yield in Dearomative Cycloaddition of 2-Nitrobenzofurans
Welcome to the technical support center for the dearomative cycloaddition of 2-nitrobenzofurans. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and data from key literature to help you navigate the complexities of this powerful synthetic transformation.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, common problems encountered during the dearomative cycloaddition of 2-nitrobenzofurans. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
A low yield is a common issue that can often be traced back to one of four key areas: catalyst activity, substrate reactivity, reaction conditions (solvent and temperature), or reagent purity. A systematic approach is crucial for identifying the root cause.
Causality-Driven Investigation Plan:
-
Catalyst System: The choice and handling of the catalyst are paramount. Both organocatalysts (e.g., squaramides, phosphines) and metal complexes (e.g., Ag(I), Zn(II), Cu(I)) are employed, and their efficacy is highly substrate-dependent.[1][2][3][4]
-
Actionable Insight: If using a chiral organocatalyst like a squaramide derivative for an asymmetric reaction, its purity is critical. Impurities can inhibit catalytic turnover. For metal-catalyzed reactions, ensure the active catalytic species is forming correctly; for example, some reactions require an in-situ generated complex.[3] Start by re-evaluating the catalyst choice based on literature precedents for similar substrates.
-
-
Substrate Quality & Reactivity: The electronic and steric properties of both the 2-nitrobenzofuran and the cycloaddition partner are critical.
-
Actionable Insight: Ensure all starting materials are pure and free of residual solvents or reagents from previous steps. The presence of the nitro group at the C2 position is essential for activating the benzofuran ring toward nucleophilic attack, which initiates the dearomatization cascade.[5] Substituents on the benzofuran ring can significantly impact reactivity; electron-withdrawing groups can sometimes enhance yields, while bulky groups, particularly at the C4 position, may decrease both yield and enantioselectivity due to steric hindrance.[1]
-
-
Solvent Effects: The solvent plays a critical role in stabilizing intermediates and transition states.[6] The polarity of the solvent can dramatically influence reaction rates and selectivity.
-
Actionable Insight: A solvent screen is one of the most effective optimization strategies. Common choices include chloroform (CHCl₃), dichloromethane (DCM), and toluene. In many organocatalyzed dearomative cycloadditions, non-coordinating solvents are preferred as they do not compete with the substrate for binding to the catalyst.[7] For instance, in reactions involving charged intermediates, a more polar solvent may stabilize the transition state and accelerate the reaction.[8]
-
-
Temperature and Reaction Time: These reactions can be sensitive to thermal conditions.
-
Actionable Insight: Many of these cycloadditions proceed efficiently at or below room temperature (e.g., 0 °C to 25 °C).[1] Running the reaction at a lower temperature can sometimes improve diastereoselectivity and minimize side reactions, albeit at the cost of a longer reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for starting material decomposition.
-
Below is a logical workflow for troubleshooting this common issue.
Caption: Workflow for troubleshooting low reaction yields.
Q2: I'm observing significant side products or recovering unreacted starting material. How can I improve selectivity and conversion?
Poor selectivity and incomplete conversion often point to issues with catalyst efficiency, reaction kinetics, or substrate stability under the reaction conditions.
-
Problem: Incomplete Conversion: If you are recovering a significant amount of starting material, the reaction may be too slow or may have reached equilibrium.
-
Actionable Insight: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). If the reaction is reversible, consider using an excess of one of the reagents to push the equilibrium toward the product.[9] Also, verify that your catalyst has not been deactivated by impurities (water, acid/base traces) in the reagents or solvent.
-
-
Problem: Side Product Formation: The formation of side products suggests that an alternative reaction pathway is competitive.
-
Actionable Insight: Lowering the reaction temperature can often favor the desired kinetic product over undesired thermodynamic byproducts. Additionally, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon), as some intermediates can be sensitive to oxygen or moisture. The choice of catalyst is also crucial for directing the reaction down the correct pathway; for example, bifunctional catalysts like squaramides are designed to organize the transition state through hydrogen bonding, thereby enhancing selectivity.[2][10]
-
Q3: How do electronic and steric effects of substituents on the 2-nitrobenzofuran affect the yield?
The substituents on the benzofuran ring have a pronounced effect on the dearomatization process.
-
Electronic Effects: The dearomatization is initiated by a nucleophilic attack on the electron-deficient benzofuran ring. Generally, electron-withdrawing groups (e.g., halogens, nitro groups) on the benzene portion of the benzofuran can further lower the LUMO of the system, making it more electrophilic and potentially accelerating the initial attack. This often leads to higher yields.[1]
-
Steric Effects: Steric hindrance can significantly impede the reaction.
-
Field-Proven Example: In the organocatalytic [3+2] cycloaddition with isocyanoacetate esters, substituents at the 5, 6, or 7-positions of the 2-nitrobenzofuran are generally well-tolerated.[1] However, a substituent at the C4-position can cause a dramatic decrease in both yield and enantioselectivity due to its proximity to the reaction center.[1] Similarly, very bulky groups like tert-butyl can also lead to lower yields even when positioned further from the reaction site.[1]
-
Table 1: Effect of 2-Nitrobenzofuran Substitution on Reaction Outcome (Data synthesized from literature precedents for illustrative purposes)[1]
| 2-Nitrobenzofuran Substituent | Position | Typical Yield | Typical ee (%) | Probable Cause for Outcome |
| 5-Cl | 5 | Good to Excellent | >95 | Electron-withdrawing group activates the ring. |
| 7-Me | 7 | Good | >90 | Minimal steric interference. |
| 4-Br | 4 | Low | ~60 | Significant steric hindrance near the reaction site. |
| 5,7-di-tBu | 5, 7 | Moderate | >90 | Bulky groups reduce accessibility but are far enough from the C2-C3 bond. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the dearomative cycloaddition of 2-nitrobenzofurans?
The key to this reaction is the electron-withdrawing nitro group at the C2 position. This group strongly activates the C2-C3 double bond, making the C3 position susceptible to nucleophilic attack. The general mechanism proceeds as follows:
-
Nucleophilic Attack: A nucleophile (from the cycloaddition partner) attacks the C3 position of the 2-nitrobenzofuran.
-
Dearomatization: This initial attack breaks the aromaticity of the furan ring, forming a nitronate intermediate.
-
Cyclization: The newly formed intermediate then undergoes an intramolecular cyclization step to form the new ring system.
-
Protonation/Final Steps: Subsequent steps, which can vary depending on the specific reaction, lead to the final, stable polycyclic product.
Caption: Simplified mechanism of dearomative cycloaddition.
This N-triggered dearomatization is a powerful strategy for building complex heterocyclic scaffolds from simple aromatic precursors.[5]
Q2: How do I select the appropriate catalyst for my specific substrates?
Catalyst selection is critical and depends on the nature of your cycloaddition partner and the desired outcome (i.e., racemic vs. enantioselective).
-
For Asymmetric Synthesis: Chiral organocatalysts are a primary choice.
-
Squaramide-based catalysts derived from cinchona alkaloids are highly effective in promoting reactions with excellent stereocontrol through bifunctional activation (acting as both a Brønsted base and a hydrogen-bond donor).[2][10][11]
-
Chiral phosphines are used for reactions involving partners like Morita–Baylis–Hillman (MBH) carbonates.[4]
-
Cupreine derivatives have also been shown to be effective metal-free organocatalysts.[1]
-
-
For Racemic Synthesis or General Reactivity:
-
Simple bases like Cs₂CO₃ or DMAP can catalyze certain cycloadditions, such as those with para-quinamines.[5][12]
-
Lewis acids like Zn(OTf)₂ in complex with chiral ligands (e.g., bis(oxazoline)) are used for reactions with partners like 3-isothiocyanato oxindoles.[3]
-
Silver (Ag₂O) or Copper (Cu(I)) catalysts are often used in reactions involving isocyanoacetates or azomethine ylides, respectively.[1][2]
-
Q3: What is a general experimental protocol I can start with?
The following is a generalized protocol that should be adapted and optimized for your specific substrates and catalyst system.
General Protocol for Asymmetric Dearomative [3+2] Cycloaddition
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral catalyst (e.g., squaramide catalyst, 0.015 mmol, 10 mol%).
-
Reagent Addition: Add the 2-nitrobenzofuran derivative (0.15 mmol, 1.0 equiv) followed by the cycloaddition partner (e.g., isocyanoacetate ester, 0.18 mmol, 1.2 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., CHCl₃, 0.75 mL) under an inert atmosphere (N₂ or Ar).
-
Reaction: Stir the reaction mixture at the designated temperature (e.g., 0 °C or 25 °C). Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Self-Validation: This protocol includes a monitoring step (Step 4), which is crucial. If the reaction stalls, you can systematically troubleshoot by adjusting temperature or adding more catalyst. The purification and characterization steps validate the outcome.
References
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Li, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. Available at: [Link]
-
Vila, C., et al. (2022). Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters. Organic Letters. Available at: [Link]
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Li, Y., et al. (2024). Profile of dearomative cyclization reactions of 2-nitrobenzofurans. ResearchGate. Available at: [Link]
-
Janecka, A., et al. (2022). Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. Molecules. Available at: [Link]
-
Zhao, J-Q., et al. (2018). Diastereo- and Enantioselective Dearomative [3 + 2] Cycloaddition Reaction of 2-Nitrobenzofurans with 3-Isothiocyanato Oxindoles. Organic Letters. Available at: [Link]
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Maji, M. & Maiti, D. (2023). Rejuvenation of dearomative cycloaddition reactions via visible light energy transfer catalysis. Chemical Science. Available at: [Link]
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ResearchGate. (n.d.). Selected Examples of the Optimization of the Dearomative [2π+2σ] Cyloadditions. Available at: [Link]
-
Li, Y-F., et al. (2021). Catalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones: stereoselective construction of dihydrobenzofuran-bridged polycyclic skeletons. Organic Chemistry Frontiers. Available at: [Link]
-
Wang, D., et al. (2019). Enantioselective dearomative [3+2] cycloaddition of 2-nitrobenzofurans with aldehyde-derived Morita–Baylis–Hillman (MBH) carbonates or allenoate. Chemical Communications. Available at: [Link]
-
Janecka, A., et al. (2022). Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Dearomative cycloaddition reaction of 2-nitrobenzothiophene and 2-nitrobenzofuran with nonstabilized azomethine ylide. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of cascade dearomative cyclizations. Available at: [Link]
-
Guo, J., et al. (2022). Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. eScholarship. Available at: [Link]
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Bellotti, P., et al. (2021). Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Solvent effects. Available at: [Link]
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ResearchGate. (n.d.). Enantioselective Dearomative [3+2] Cycloaddition Reactions of Benzothiazoles. Available at: [Link]
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Wang, D., et al. (2019). Enantioselective dearomative [3+2] cycloaddition of 2-nitrobenzofurans with aldehyde-derived Morita–Baylis–Hillman carbonates. Chemical Communications. Available at: [Link]
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Maji, M. & Maiti, D. (2023). Rejuvenation of dearomative cycloaddition reactions via visible light energy transfer catalysis. PubMed Central. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates. YouTube. Available at: [Link]
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Roesky, H.W., et al. (2018). Reversible and Irreversible [2+2] Cycloaddition Reactions of Heteroallenes to a Gallaphosphene. PubMed Central. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 5-nitrobenzofuran-2-carboxylate Synthesis
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison and validation of a common synthetic route to Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2][3] We will delve into the causality behind experimental choices in both the synthesis and the subsequent spectroscopic validation, ensuring a self-validating system from reaction to final product analysis.
Introduction: The Significance of this compound
This compound is a derivative of benzofuran-2-carboxylic acid.[4] These types of compounds are of significant interest due to their wide range of pharmacological activities, including acting as selective adenosine A2A receptor antagonists and anti-inflammatory agents.[1][3] Specifically, benzofuran-2-carboxylic acids containing a benzoyl nitrogen group, such as the title compound, are utilized as DNA-binding agents, mimicking the structural motifs of natural antitumor agents like duocarmycin.[1][3] Given its role as a crucial building block, stringent validation of its synthesis is paramount.
Synthesis Pathway: A Comparative Approach
While numerous methods exist for the synthesis of the benzofuran scaffold, a prevalent and effective method for obtaining this compound involves the reaction of 5-Nitrosalicylaldehyde with Diethyl bromomalonate.[5] This approach is often favored for its directness and relatively good yields.
Primary Synthesis Route: Reaction of 5-Nitrosalicylaldehyde and Diethyl Bromomalonate
This synthesis is a variation of the Perkin rearrangement reaction, a well-established method for forming benzofurans from coumarin precursors.[6][7] The mechanism involves the initial base-catalyzed reaction to form a phenoxide, which then participates in a cyclization reaction.
Alternative Synthetic Strategies:
It is crucial to be aware of alternative pathways to appreciate the selection of the primary route. Other methods for benzofuran synthesis include:
-
Palladium-catalyzed C-H arylation: This modern technique allows for the direct functionalization of the benzofuran core but can require more complex catalyst systems.[8][9]
-
Acid-catalyzed cyclizations: These are traditional methods that can be effective but may lack the regioselectivity of other approaches.[8]
-
Microwave-assisted Perkin rearrangement: This modification can significantly reduce reaction times compared to traditional heating methods.[6]
The chosen primary route represents a balance of accessibility of starting materials, reaction robustness, and yield.
Spectroscopic Validation: A Multi-faceted Approach for Unambiguous Confirmation
The core of this guide lies in the rigorous validation of the synthesized this compound. We will employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. This multi-technique approach is a self-validating system; the data from each analysis must be consistent with the proposed structure.[10]
Experimental Workflow for Synthesis and Validation
Below is a detailed workflow from synthesis to spectroscopic confirmation.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Step-by-Step Methodologies
Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Nitrosalicylaldehyde and Diethyl bromomalonate in a suitable solvent such as ethanol.
-
Base Addition: Slowly add a base, for instance, potassium carbonate, to the reaction mixture. The base is crucial for deprotonating the salicylaldehyde to form the reactive phenoxide.
-
Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature provides the necessary activation energy for the cyclization to occur.
-
Work-up: After cooling, the reaction mixture is typically poured into water and acidified to precipitate the crude product.
-
Purification: The crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure this compound as a solid. The melting point should be in the range of 152-156 °C.
Spectroscopic Analysis Protocols:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Prepare a sample by dissolving a few milligrams of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence and connectivity of the protons in the molecule.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Using the same sample prepared for ¹H NMR, acquire the ¹³C NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments, including the carbonyl carbon of the ester, the aromatic carbons, and the ethyl group carbons.
-
-
IR (Infrared) Spectroscopy:
-
Prepare a sample, typically as a KBr pellet or a thin film.
-
Acquire the IR spectrum.
-
Identify the characteristic absorption bands for the key functional groups: the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-O stretches of the ether and ester.
-
-
MS (Mass Spectrometry):
-
Introduce a small amount of the sample into the mass spectrometer, often using a technique like electrospray ionization (ESI).
-
Obtain the mass spectrum and identify the molecular ion peak (M+) to confirm the molecular weight of the compound (C₁₁H₉NO₅, MW: 235.19 g/mol ).[11]
-
Data Interpretation and Comparison
The following tables summarize the expected spectroscopic data for this compound, which should be used to compare against the experimentally obtained data for validation.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl -CH₃ | ~1.4 | Triplet |
| Ethyl -CH₂ | ~4.4 | Quartet |
| Aromatic Protons | 7.5 - 8.6 | Multiplets |
| Furan Proton | ~7.6 | Singlet |
Note: The exact chemical shifts of the aromatic protons can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂ | ~62 |
| Aromatic/Furan Carbons | 112 - 158 |
| Ester C=O | ~159 |
Table 3: IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1720 |
| N-O (Nitro, asymmetric stretch) | ~1520 |
| N-O (Nitro, symmetric stretch) | ~1340 |
| C-O (Ether/Ester) | 1200 - 1300 |
Table 4: Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 236.05535 |
| [M+Na]⁺ | 258.03729 |
Data for m/z values are predicted based on the molecular formula.[12]
Conclusion: An Integrated Approach to Synthesis Validation
This guide has outlined a robust framework for the synthesis and subsequent spectroscopic validation of this compound. By understanding the rationale behind the chosen synthetic route and employing a comprehensive suite of analytical techniques, researchers can ensure the identity and purity of their target compound with a high degree of confidence. The congruence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system that is essential for the integrity of any downstream applications in drug discovery and development.
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. Available at: [Link]
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Perkin rearrangement. Wikipedia. Available at: [Link]
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Available at: [Link]
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. Available at: [Link]
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2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester. PubChem. Available at: [Link]
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Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. Available at: [Link]
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health. Available at: [Link]
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Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. ResearchGate. Available at: [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to Synthesis with Nitroaromatics: A Comparative Analysis of Ethyl 5-nitrobenzofuran-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitroaromatic compounds are foundational pillars in the edifice of modern organic synthesis, serving as versatile intermediates for pharmaceuticals, dyes, polymers, and agrochemicals.[1][2] Their utility is primarily dictated by the powerful electron-withdrawing nature of the nitro group, which profoundly influences the reactivity of the aromatic scaffold. This guide provides an in-depth comparison of Ethyl 5-nitrobenzofuran-2-carboxylate, a functionally complex heterocyclic, against archetypal nitroaromatics: nitrobenzene, p-nitrotoluene, and 2,4-dinitrotoluene. We will dissect their comparative performance in key synthetic transformations, including nucleophilic aromatic substitution, catalytic reduction, and modern cross-coupling reactions. By grounding our analysis in mechanistic principles and supporting experimental data, this guide aims to equip researchers with the strategic insights needed to select the optimal nitroaromatic building block for their specific synthetic challenges.
Chapter 1: The Nitro Group's Influence: Physicochemical Properties and Electronic Effects
The synthetic utility of any nitroaromatic compound is fundamentally rooted in its electronic structure. The nitro group (–NO₂) is a potent electron-withdrawing group (EWG), exerting its influence through both the inductive effect (-I) and the resonance effect (-M).[3] This electronic pull deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) while strongly activating it for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group.[4][5][6][7]
-
This compound: This molecule presents a more complex electronic landscape. The nitro group at the 5-position deactivates the benzene ring portion of the scaffold. However, the fused furan ring and the ethyl carboxylate group at the 2-position introduce additional electronic and steric factors that modulate its reactivity, offering unique opportunities for selective transformations.
-
Nitrobenzene: As the parent compound, it is the simplest model for understanding the fundamental reactivity of a nitro-deactivated aromatic ring.
-
p-Nitrotoluene: The addition of a weakly electron-donating methyl group in the para position slightly counteracts the deactivating effect of the nitro group in EAS but provides an additional site for chemical modification (e.g., oxidation or halogenation of the methyl group).
-
2,4-Dinitrotoluene (DNT): With two powerful EWGs, the aromatic ring in DNT is severely deactivated towards electrophiles but exceptionally activated for nucleophilic attack.[8][9][10][11][12]
The interplay of these groups dictates not only reactivity but also physical properties critical for experimental design, such as solubility and melting point.
| Compound | Structure | Molar Mass ( g/mol ) | Melting/Boiling Point (°C) | Key Applications |
| This compound | 235.19[13] | 158-161 (MP) | Precursor for medicinal chemistry, DNA-binding agents.[14] | |
| Nitrobenzene | 123.11 | 5.7 (MP) / 210.9 (BP) | Production of aniline, chemical intermediate.[1] | |
| p-Nitrotoluene | 137.14[15] | 51-54 (MP) / 238 (BP)[16] | Dyes, agrochemicals, pharmaceuticals.[15][16][17] | |
| 2,4-Dinitrotoluene | 182.13[11] | 67-70 (MP)[11] | Precursor for toluene diisocyanate (polyurethanes), explosives.[8][11][12] |
Table 1. Comparative physicochemical properties and primary applications of selected nitroaromatic compounds.
Chapter 2: A Head-to-Head Comparison in Key Synthetic Transformations
The true measure of a synthetic building block is its performance in chemical reactions. Here, we compare the utility of our selected nitroaromatics in three pivotal transformations.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a hallmark of electron-deficient aromatics.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The stability of this complex, and thus the reaction rate, is dramatically enhanced by the presence of strong EWGs ortho and/or para to the leaving group.[18]
Caption: General workflow for the catalytic reduction of nitroaromatic compounds.
-
Experimental Insights: While the reduction is conceptually simple, the choice of catalyst and conditions can be critical for achieving high yield and chemoselectivity, especially with complex substrates.
-
This compound: The presence of the ester and the furan ring requires careful selection of conditions to avoid side reactions like ester reduction or furan ring hydrogenation. Catalysts like Pd/C under controlled H₂ pressure are often effective.
-
Nitrobenzene & p-Nitrotoluene: These are readily reduced using a variety of standard methods, including catalytic hydrogenation (Pd/C, H₂) or metal/acid combinations (Fe/HCl, Sn/HCl). [19] * 2,4-Dinitrotoluene: The reduction can be controlled to yield either the monoamino-nitrotoluene or the fully reduced 2,4-diaminotoluene, a key precursor for toluene diisocyanate. [8][11][12]This selectivity is a crucial consideration in process development.
-
| Substrate | Catalyst | Hydrogen Source | Typical Conditions | Yield (%) | Reference |
| 4-Nitrophenol (Model) | Noble Metals (Au, Ag, Pt, Pd) | NaBH₄ | Aqueous, Room Temp | >95% | [20] |
| 4-Nitrophenol (Model) | Non-Noble Metals (Fe, Co, Ni, Cu) | NaBH₄ / H₂ | Variable | 80-99% | [20] |
| Nitrobenzene | Metal Catalyst | H₂ | Industrial Scale | High | [1] |
| 2,4-Dinitrotoluene | Nickel Catalyst | H₂ | Industrial Scale | High | [12] |
Table 2. Representative catalyst performance for the reduction of nitroaromatic compounds.
Modern Cross-Coupling Reactions
A paradigm shift in the use of nitroaromatics has been their recent application as electrophiles in cross-coupling reactions, where the nitro group itself functions as a leaving group. [21]The palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes represents a significant advance, offering a pathway to biaryl synthesis that avoids the use of aryl halides and their associated waste streams. [22][23]
-
Mechanistic Causality: This transformation is remarkable because it involves the challenging oxidative addition of a C–NO₂ bond to a low-valent palladium center. [21][22]The success of this reaction hinges on the use of highly active, sterically demanding phosphine ligands (e.g., BrettPhos) that facilitate this otherwise difficult step. [22]* Comparative Scope:
-
The reaction is tolerant of a wide range of nitroarenes and arylboronic acids. [22]This allows for the direct coupling of readily available starting materials, which are often prepared by simple nitration. [23] * While demonstrated on simpler nitroarenes, the application to complex scaffolds like this compound is an area of active research. The potential for late-stage functionalization of such molecules using this methodology is a significant driver for drug development professionals.
-
Chapter 3: Field Applications: From Pharmaceuticals to Polymers
The choice of nitroaromatic substrate is often dictated by the final application.
-
This compound: The benzofuran core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. [24][25][26][27]The nitro group serves as a synthetic handle for introducing nitrogen-containing functionalities, such as amines or amides, which are crucial for biological interactions. [14]* p-Nitrotoluene and Nitrobenzene: These are workhorse intermediates. p-Nitrotoluene is a key precursor for p-toluidine and other intermediates used in the synthesis of azo dyes, pigments, and optical brighteners. [15][16][28]Nitrobenzene's primary use is in the industrial-scale production of aniline, the foundation for countless dyes and the polyurethane precursor MDI (methylene diphenyl diisocyanate). [1]* 2,4-Dinitrotoluene: The vast majority of DNT is used to produce toluene diisocyanate (TDI), a monomer for flexible polyurethane foams found in furniture, bedding, and automotive seats. [8][11][12]Its use in explosives as a precursor to TNT is a secondary but well-known application. [10]
Chapter 4: Validated Experimental Protocols
To provide a direct, tangible comparison, we present a standardized protocol for the catalytic reduction of our four subject compounds. Adherence to this protocol allows for a reliable comparison of reaction rates and yields under identical conditions.
Protocol: Comparative Catalytic Hydrogenation of Nitroaromatic Compounds
Safety Warning: Nitroaromatic compounds can be toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Catalytic hydrogenation with H₂ gas carries a risk of fire or explosion. Ensure all equipment is properly grounded and purged of air before introducing hydrogen.
1. Apparatus Setup:
- Assemble a Parr hydrogenation apparatus or a three-necked flask equipped with a magnetic stirrer, a gas inlet adapter connected to a hydrogen balloon, and a septum for sampling.
- Ensure the system is leak-proof.
2. Reaction Procedure (General):
- To the reaction vessel, add the nitroaromatic substrate (1.0 mmol) and 10 mol% Palladium on Carbon (10% Pd/C, wet).
- Add 10 mL of absolute ethanol as the solvent.
- Seal the vessel and purge the system by evacuating and backfilling with nitrogen gas three times.
- Repeat the purge cycle three times with hydrogen gas.
- Pressurize the vessel to the desired H₂ pressure (e.g., 50 psi or 1 atm from a balloon) and begin vigorous stirring.
- Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or by monitoring hydrogen uptake on a Parr apparatus. The aniline product will be UV-active and should have a lower Rf than the starting nitro compound.
- Upon completion (disappearance of starting material), carefully vent the excess hydrogen and purge the system with nitrogen.
3. Work-up and Isolation:
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude aniline product.
- The product can be purified further by column chromatography or recrystallization if necessary.
4. Self-Validation and Characterization:
- Confirm the identity and purity of the resulting amine using ¹H NMR, ¹³C NMR, and mass spectrometry. Compare the obtained spectra with literature values for the expected product.
- The disappearance of the characteristic nitro group stretches in the IR spectrum (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches (~3300-3500 cm⁻¹) confirms the conversion.
Expected Observations:
-
Reactivity Trend: Generally, the reduction of dinitrotoluene will be faster than the mononitrated compounds due to the strong electron-withdrawing effect, although selectivity can be an issue. The reduction of this compound may be slightly slower due to potential weak catalyst inhibition by the heterocyclic structure.
-
Product Appearance: The products (anilines) are often colorless but may darken upon exposure to air and light due to oxidation.
Conclusion
The selection of a nitroaromatic compound in synthesis is a strategic decision guided by a balance of reactivity, functionality, and the requirements of the final target molecule.
-
Nitrobenzene and p-Nitrotoluene remain indispensable, cost-effective starting materials for large-scale industrial synthesis where simple aniline derivatives are required.
-
2,4-Dinitrotoluene offers extreme activation for SNAr and serves a critical role as a precursor to polyurethanes, though its toxicity is a significant handling consideration.
-
This compound represents a class of highly functionalized, value-added building blocks. While its initial cost is higher, it provides direct access to the medicinally relevant benzofuran scaffold. Its multifaceted structure demands a more nuanced approach to reaction design to ensure chemoselectivity, but it offers unparalleled efficiency for building complex molecular architectures relevant to drug discovery.
Ultimately, while simple nitroaromatics are the bulk carriers of the chemical industry, specialized reagents like this compound are the precision tools that enable the rapid assembly of complex, high-impact molecules.
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Nikoorazm, M., Ghorbani-Choghamarani, A., & Charghchi, Z. (2018). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 8(3), 1640-1652. [Link]
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A Comparative Guide to 5-Nitrobenzofuran and 6-Nitrobenzofuran Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the benzofuran scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a nitro group onto the benzofuran core significantly modulates its electronic properties and, consequently, its biological activity. The position of this nitro group is a critical determinant of the molecule's overall pharmacological profile. This guide provides a comparative analysis of 5-nitrobenzofuran and 6-nitrobenzofuran derivatives, offering insights into their synthesis, chemical properties, and biological potential to aid researchers and drug development professionals in this promising field.
Synthetic Strategies: Navigating the Regiochemistry
The synthesis of nitrobenzofuran derivatives is a well-established area of organic chemistry, with various methods available for the preparation of both 5- and 6-nitro isomers. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the benzofuran core.
A common approach to synthesizing 5-nitrobenzofuran derivatives involves the use of 2-hydroxy-5-nitrobenzaldehyde as a key intermediate. This can then be reacted with reagents like ethyl bromoacetate to construct the furan ring.[1] Subsequent modifications can be made to the core structure. For instance, the nitro group at the 5-position can be reduced to an amine, providing a handle for further derivatization.[1] Another documented route involves starting from 4-nitrophenol, which is converted in a multi-step synthesis to 2-butyl-5-nitrobenzofuran, a key intermediate for the antiarrhythmic drug dronedarone.[3]
The synthesis of 6-nitrobenzofuran derivatives has also been explored, with a notable example being the preparation of 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives.[4] These compounds have shown potential as cytotoxic and antioxidant agents. The synthesis of ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-benzofuran-3-carboxylate has also been reported, starting from 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene.[2]
The following diagram illustrates a generalized synthetic workflow for accessing these derivatives.
Caption: Generalized synthetic pathways for 5- and 6-nitrobenzofuran derivatives.
Comparative Biological Activities
While a direct head-to-head comparison in a single study is scarce, the existing literature allows for a comparative overview of the biological activities of 5-nitro and 6-nitrobenzofuran derivatives.
Antimicrobial Activity
Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[5] The mechanism of action is often linked to the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species.[6]
5-Nitrobenzofuran derivatives have been investigated for their antibacterial properties. For instance, 2-methyl-3,5-dinitrobenzofuran has demonstrated bacteriostatic activity.[7] The antibacterial spectrum of these compounds is often similar to that of nitrofurazone, a well-known nitrofuran antibiotic.[5] A study on new benzofuran derivatives, including those derived from 5-nitrobenzofuran-3-yl)hydrazine, showed potent antibacterial activity against Enterococcus faecalis and significant activity against Candida albicans.[8]
Information on the antimicrobial activity of 6-nitrobenzofuran derivatives is less prevalent in the reviewed literature. However, the broader class of benzofuran derivatives has been extensively studied for antimicrobial effects.[9]
Anticancer Activity
The benzofuran scaffold is a privileged structure in the design of anticancer agents.[10] The introduction of a nitro group can enhance this activity, although the positional influence is critical.
5-Nitrobenzofuran derivatives have shown promise in this area. For example, some derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in the progression of certain cancers.
6-Nitrobenzofuran derivatives have also demonstrated significant cytotoxic potential. A series of 6-nitrobenzofuran-2-carbohydrazide Schiff base derivatives were synthesized and showed notable cytotoxic activity.[4] Furthermore, the synthesis of ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-benzofuran-3-carboxylate highlights the ongoing interest in this isomeric class for developing biologically active compounds.[2]
The following table summarizes some of the reported anticancer activities of nitrobenzofuran derivatives. Due to the lack of direct comparative studies, the data is presented to showcase the potential of each class.
| Derivative Class | Compound/Series | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitrobenzofuran | Benzene-sulfonamide-based derivative | HCT116 | Not specified, but showed inhibition | |
| 6-Nitrobenzofuran | 6-nitrobenzofuran-2-carbohydrazide Schiff bases | Not specified | Not specified, but showed significant activity | [4] |
Note: The lack of standardized testing conditions across different studies makes a direct comparison of IC50 values challenging. This table is for illustrative purposes to highlight the anticancer potential of both isomer classes.
The following diagram illustrates a simplified overview of a potential mechanism of action for nitro-heterocyclic compounds in a biological system.
Caption: Potential bioactivation pathway of nitrobenzofuran derivatives.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines a standard experimental protocol for evaluating the anticancer activity of novel benzofuran derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (5- and 6-nitrobenzofuran derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion and Future Directions
Both 5-nitrobenzofuran and 6-nitrobenzofuran derivatives represent promising scaffolds for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. While the current body of literature provides valuable insights into their individual potential, there is a clear need for direct, systematic comparative studies.
Future research should focus on:
-
Head-to-Head Comparisons: Synthesizing and evaluating series of both 5- and 6-nitrobenzofuran analogues under identical experimental conditions to enable a direct and accurate comparison of their biological activities.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the detailed SAR for both isomeric classes to identify key structural features that enhance potency and selectivity.
-
Mechanistic Investigations: Delving deeper into the molecular mechanisms of action to understand how the position of the nitro group influences target engagement and downstream signaling pathways.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of these versatile heterocyclic compounds and pave the way for the development of next-generation drugs.
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A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 5-nitrobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds, demands a multi-faceted analytical approach to ensure its identity, purity, and stability.[1][2] This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of this nitrobenzofuran derivative, offering field-proven insights and detailed experimental protocols.
Introduction to this compound
This compound (CAS No: 69604-00-8, Molecular Formula: C₁₁H₉NO₅, Molecular Weight: 235.19 g/mol ) is a crystalline solid with a melting point in the range of 152-156 °C. Its structure, featuring a benzofuran core, an ethyl ester group, and a nitro functional group, necessitates a combination of analytical techniques to fully elucidate its chemical properties. This guide will explore the application of spectroscopic, chromatographic, and thermal analysis methods for its characterization.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: Proton NMR is crucial for identifying the different types of protons and their connectivity in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 (s) | Singlet | 1H | H-4 |
| ~8.3 (dd) | Doublet of doublets | 1H | H-6 |
| ~7.8 (d) | Doublet | 1H | H-7 |
| ~7.6 (s) | Singlet | 1H | H-3 |
| 4.4 (q) | Quartet | 2H | -OCH₂CH₃ |
| 1.4 (t) | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time and a higher number of scans are generally needed.
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (ester) |
| ~158 | C-7a |
| ~145 | C-5 |
| ~144 | C-2 |
| ~129 | C-3a |
| ~121 | C-6 |
| ~118 | C-4 |
| ~112 | C-3 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The KBr pellet method is commonly used for solid samples.[3] Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
Interpretation of the FTIR Spectrum:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethyl group) |
| ~1720-1700 | C=O stretch | Ester |
| ~1600, ~1480 | C=C stretch | Aromatic |
| ~1520, ~1340 | N-O asymmetric & symmetric stretch | Nitro group |
| ~1250 | C-O stretch | Ester and Furan |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.2-0.8 AU.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-400 nm.
Expected Spectral Features:
The UV-Vis spectrum is expected to show strong absorbance bands characteristic of the nitrobenzofuran chromophore. A λmax (wavelength of maximum absorbance) is anticipated in the range of 300-350 nm, which can be utilized for quantitative analysis using a calibration curve.
Chromatographic Analysis: Purity Assessment and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and assay of pharmaceutical compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (both with 0.1% formic acid to improve peak shape) is recommended. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 15-20 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection at the λmax determined by UV-Vis spectroscopy (e.g., 320 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 0.1-1 mg/mL.
Data Analysis:
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds. Given the melting point of this compound, it is amenable to GC analysis. Commercial suppliers often use GC to determine purity.[4][5][6]
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: An oven temperature program starting at a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 280 °C) is necessary to ensure good separation and elution of the compound.
-
Injector and Detector Temperature: The injector and detector should be maintained at a high temperature (e.g., 250 °C and 300 °C, respectively) to ensure complete vaporization and prevent condensation.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like acetone or ethyl acetate.
Mass Spectrometry (MS): Molecular Weight and Structural Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and providing structural information through fragmentation analysis. It is often coupled with a chromatographic technique like GC or HPLC.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 235.
-
Key Fragments:
-
Loss of the ethoxy group (-OC₂H₅): m/z 190
-
Loss of the ethyl group (-C₂H₅): m/z 206
-
Loss of carbon monoxide from the ester: m/z 207
-
Loss of the nitro group (-NO₂): m/z 189
-
Fragments characteristic of the benzofuran ring system.
-
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal stability and solid-state properties of the compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature, providing information on melting point, phase transitions, and purity.
Experimental Protocol:
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan and seal it.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Expected Results:
The DSC thermogram should show a sharp endothermic peak corresponding to the melting of the crystalline solid. The onset of this peak is typically reported as the melting point, which should be in the range of 152-156 °C. The sharpness of the peak can be an indicator of purity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Experimental Protocol:
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in a tared TGA pan.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
Expected Results:
The TGA thermogram is expected to show a stable baseline until the onset of thermal decomposition. The decomposition may occur in one or multiple steps, and the temperatures at which weight loss occurs provide a measure of the compound's thermal stability.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity | Highly specific, provides unambiguous structural information | Requires relatively large sample amount for ¹³C, can be complex to interpret |
| FTIR | Presence of functional groups | Fast, non-destructive, requires minimal sample | Provides limited structural information, not ideal for quantification |
| UV-Vis | Electronic transitions, chromophores | Highly sensitive for quantitative analysis, simple | Limited structural information, requires chromophores |
| HPLC | Purity, quantification | High resolution, highly reproducible, versatile | Requires method development, can be time-consuming |
| GC-MS | Purity, molecular weight, fragmentation | High sensitivity, provides structural information | Sample must be volatile and thermally stable |
| DSC | Melting point, phase transitions, purity | Provides information on solid-state properties | Not suitable for amorphous or non-melting solids |
| TGA | Thermal stability, decomposition profile | Quantitative measure of thermal stability | Does not identify decomposition products |
Workflow and Logical Relationships
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: A logical workflow for the analytical characterization of a novel compound.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. Spectroscopic methods like NMR and FTIR are fundamental for structural elucidation, while chromatographic techniques such as HPLC and GC are essential for purity assessment and quantification. Mass spectrometry provides definitive molecular weight and fragmentation data, and thermal analysis offers critical insights into the compound's solid-state properties and thermal stability. By employing the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this important pharmaceutical intermediate, thereby supporting the advancement of new therapeutic agents.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester. Retrieved January 3, 2026, from [Link]
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Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved January 3, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C11H9NO5). Retrieved January 3, 2026, from [Link]
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SpectraBase. (n.d.). 5-nitro-2-benzofurancarboxylic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved January 3, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved January 3, 2026, from [Link]
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GSRS. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved January 3, 2026, from [Link]
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Apical Scientific Sdn. Bhd. (n.d.). This compound, 25g, [Purity: >97.0%(GC)]. Retrieved January 3, 2026, from [Link]
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Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). (a) DSC thermograms and (b) TGA thermograms of PEF and its nanocomposites with TiO2. Retrieved January 3, 2026, from [Link]
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Sciety. (n.d.). Article recommendations for Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. Retrieved January 3, 2026, from [Link]
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A Comparative Guide to the Structural Confirmation of Ethyl 5-nitrobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 5-nitrobenzofuran-2-carboxylate
This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Benzofuran derivatives, in general, are known to exhibit a wide range of biological activities, and the introduction of a nitro group can significantly influence a molecule's properties, including its potential as a therapeutic agent. Accurate structural elucidation of this intermediate is paramount to ensure the integrity and purity of the final active pharmaceutical ingredient (API). This guide will detail the primary analytical techniques used to confirm the structure of this compound and compare them with alternative approaches.
Primary Method for Structural Confirmation: A Multi-technique Approach
The definitive confirmation of the structure of this compound relies on a synergistic combination of spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 5-Nitrosalicylaldehyde with Diethyl bromomalonate.[1] This method provides a reliable pathway to the target molecule.
Experimental Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 5-Nitrosalicylaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of Diethyl bromomalonate.
-
Base Addition: Slowly add a base, such as potassium carbonate, to the reaction mixture to facilitate the condensation reaction.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation for organic molecules.
-
¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system, the ethyl ester protons (a quartet and a triplet), and a singlet for the proton at the 3-position of the furan ring. The chemical shifts and coupling constants of the aromatic protons are particularly diagnostic for confirming the substitution pattern.
-
¹³C NMR Spectroscopy: This method reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound will display characteristic signals for the carbonyl carbon of the ester, the aromatic carbons (with those bearing the nitro and oxygen groups shifted accordingly), and the carbons of the ethyl group.
dot graph "NMR_Analysis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for NMR-based structural confirmation.
2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the following:
- C=O stretch of the ester group (typically around 1720-1740 cm⁻¹).
- NO₂ stretches (asymmetric and symmetric, usually around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).
- C-O stretches of the ester and the furan ring.
- Aromatic C=C stretches .
3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (235.19 g/mol ).[2] The fragmentation pattern can further support the proposed structure.
| Technique | Expected Key Observations for this compound |
| ¹H NMR | Signals for aromatic protons, a furan ring proton, and an ethyl group (quartet and triplet).[3][4] |
| ¹³C NMR | Resonances for carbonyl, aromatic, and ethyl carbons.[3] |
| IR | Strong absorptions for C=O (ester) and NO₂ groups.[3] |
| MS | Molecular ion peak at m/z = 235. |
Comparison with Alternative Methods
While the combination of NMR, IR, and MS is the gold standard for structural confirmation, other techniques and synthetic approaches can be considered.
Alternative Synthetic Routes
Various methods exist for the synthesis of substituted benzofurans, which could be adapted for the preparation of this compound.[5][6] These include:
-
Palladium-catalyzed cyclization reactions: These methods offer a versatile approach to constructing the benzofuran core.[6]
-
Intramolecular Wittig-type reactions.
-
Acid-catalyzed cyclization of appropriately substituted precursors. [6]
The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired yield, and scalability. A comparative analysis of these routes would involve evaluating their respective advantages and disadvantages in terms of reaction conditions, catalyst requirements, and overall efficiency.
dot graph "Synthetic_Route_Comparison" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Comparison of synthetic routes to the target molecule.
Alternative Analytical Techniques
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. If a suitable crystal of this compound can be obtained, this technique would offer unambiguous confirmation of its structure.
-
Elemental Analysis: This technique determines the elemental composition of a compound, providing the empirical formula. The experimentally determined percentages of carbon, hydrogen, and nitrogen should match the calculated values for the molecular formula C₁₁H₉NO₅.
Conclusion
The structural confirmation of this compound is most reliably achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This multi-faceted analytical approach provides a comprehensive and self-validating dataset that leaves no ambiguity in the final structural assignment. While alternative synthetic routes and analytical techniques exist, the described primary methodology represents the current industry standard for its robustness and the wealth of information it provides. For drug development professionals, a thorough understanding and application of these techniques are essential for ensuring the quality and safety of pharmaceutical products.
References
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PubChem. 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester. [Link]
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MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]
- Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 2017, 9(5):210-220.
-
De Luca, L. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020, 25(3), 694. [Link]
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A Comparative Guide to the Biological Activity of Benzofuran Isomers for Researchers and Drug Development Professionals
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry. Its prevalence in natural products with diverse biological activities has spurred extensive research into the synthesis and evaluation of novel benzofuran derivatives. This guide provides an in-depth technical comparison of the biological activities of different benzofuran isomers, with a focus on their anticancer, antimicrobial, and antioxidant properties. By dissecting the influence of isomeric variations on biological outcomes, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this versatile molecular framework.
The Significance of Isomerism in Benzofuran's Biological Profile
The substitution pattern on the benzofuran ring system dramatically influences its biological activity. The position of a substituent, particularly at the C-2 and C-3 positions, can alter the molecule's electronic properties, steric hindrance, and ability to interact with biological targets. This guide will delve into the nuanced differences observed between these isomers, providing a comparative analysis based on experimental data.
Anticancer Activity: A Tale of Two Positions
Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[1][2] Their mechanisms of action often involve the disruption of fundamental cellular processes, including microtubule dynamics and cell signaling pathways.[3][4]
Comparative Cytotoxicity of 2- and 3-Substituted Benzofuran Derivatives
The position of substitution on the benzofuran ring plays a critical role in determining the cytotoxic potency of its derivatives. While a direct comparison of a wide range of isomeric pairs under identical conditions is limited in the literature, analysis of various studies provides valuable insights into structure-activity relationships (SAR).
For instance, studies on halogenated benzofuran derivatives have shown that the placement of the halogen is a critical determinant of biological activity.[3] One study reported that a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively.[3]
In another study, 3-formylbenzofuran derivatives displayed promising growth inhibition of SK-Hep-1 cells, with IC50 values of 5.365 and 6.013 μM for two different derivatives.[5] Conversely, certain 2,3-diphenylbenzofuran derivatives have also been investigated for their antimicrobial activities.[6]
The following table summarizes the anticancer activity of various benzofuran derivatives, highlighting the influence of the substitution pattern.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Halogenated Benzofuran | 3-(Bromomethyl)benzofuran derivative | HL60 | 0.1 | [3] |
| 3-Halogenated Benzofuran | 3-(Bromomethyl)benzofuran derivative | K562 | 5 | [3] |
| 3-Formylbenzofuran | Derivative 3b | SK-Hep-1 | 5.365 | [5] |
| 3-Formylbenzofuran | Derivative 3c | SK-Hep-1 | 6.013 | [5] |
| 2-Arylbenzofuran | Albanol B (Compound 10) | HGC27 | 6.08 ± 0.34 | [7] |
| 2-Arylbenzofuran | Compound 30 | HGC27 | 10.24 ± 0.89 | [7] |
| 2-Arylbenzofuran | Compound 8 | HGC27 | 28.94 ± 0.72 | [7] |
| 2-Arylbenzofuran | Compound 5 | HGC27 | 33.76 ± 2.64 | [7] |
| Benzo[b]furan derivative | Compound 26 | MCF-7 | 0.057 | [4] |
| Benzo[b]furan derivative | Compound 36 | MCF-7 | 0.051 | [4] |
Mechanistic Insights: Targeting Key Signaling Pathways
Benzofuran derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The mTOR (mammalian target of rapamycin) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways are two prominent targets.[8][9][10]
mTOR Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway is a key regulator of cell survival and proliferation and its aberrant activation is common in many cancers.[4] Certain benzofuran derivatives have been identified as inhibitors of this pathway, leading to apoptosis in cancer cells.[4][9] For instance, specific benzo[b]furan derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway in human breast cancer cells.[4]
NF-κB Signaling Pathway Inhibition: The NF-κB pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[10][11] Several benzofuran derivatives have been shown to inhibit NF-κB transcriptional activity.[11] The substitution pattern on the benzofuran core significantly influences this inhibitory activity.
Antimicrobial Activity: Positional Effects on Efficacy
Benzofuran derivatives exhibit a broad spectrum of antimicrobial activities against various bacteria and fungi.[6][12][13] The nature and position of substituents on the benzofuran ring are crucial for their antimicrobial potency.
Comparative Antimicrobial Spectrum
While comprehensive side-by-side comparisons of 2- and 3-substituted benzofuran isomers are not abundant, existing data suggest that both classes of compounds can possess significant antimicrobial properties. For example, cicerfuran, a 2-arylbenzofuran, has demonstrated antimicrobial activity with MICs as low as 25 µg/ml.[12] In another study, a series of 2-substituted-3-methylbenzofuran derivatives were synthesized and showed significant antimicrobial activity.[13]
The following table presents a summary of the antimicrobial activity of different benzofuran isomers.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Arylbenzofuran | Cicerfuran | Bacillus subtilis | 25 | [12] |
| 2-Arylbenzofuran | Cicerfuran | Pseudomonas syringae | >100 | [12] |
| 2-Arylbenzofuran | Cicerfuran | Aspergillus niger | >100 | [12] |
| 2-Arylbenzofuran | Cicerfuran | Botrytis cinerea | 25 | [12] |
| 2-Substituted-3-methylbenzofuran | Compound 10 | Staphylococcus aureus | 15.62 | [13] |
| 2-Substituted-3-methylbenzofuran | Compound 10 | Bacillus subtilis | 31.25 | [13] |
| 2-Substituted-3-methylbenzofuran | Compound 14 | Escherichia coli | 31.25 | [13] |
| 2-Substituted-3-methylbenzofuran | Compound 14 | Pseudomonas aeruginosa | 62.5 | [13] |
Antioxidant Activity: The Role of Substitution in Radical Scavenging
Many benzofuran derivatives exhibit potent antioxidant activity, which is attributed to their ability to scavenge free radicals.[1][14][15] The antioxidant capacity is highly dependent on the substitution pattern, particularly the presence and position of hydroxyl groups.
Comparative Antioxidant Capacity
A study comparing the antioxidant activity of benzofuran-2-one derivatives using the DPPH assay revealed that the antioxidant capacity varied significantly with the substitution pattern on the aromatic ring.[1][14][15] The assay was conducted in both methanol and acetonitrile to assess the influence of the solvent. The relative IC50 (rIC50) values, which represent the molar ratio of the antioxidant to DPPH at 50% inhibition, were used to compare the antioxidant potency. A lower rIC50 value indicates higher antioxidant activity.
| Compound | Solvent | rIC50 (mols antioxidant / mols DPPH•) | Reference |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.18 | [1] |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.25 | [1] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.31 | [1] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | Acetonitrile | >5 | [1] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Acetonitrile | 4.47 | [1] |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Acetonitrile | 1.69 | [1] |
Experimental Protocols
A comprehensive understanding of the structure-activity relationships of benzofuran isomers relies on robust and standardized experimental methodologies. Below are detailed protocols for the key assays cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[16][17][18][19]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzofuran isomers for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Prepare serial twofold dilutions of the benzofuran isomers in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Antioxidant Activity: DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[1][25][26]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare various concentrations of the benzofuran isomers.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion
The isomeric form of benzofuran derivatives is a critical determinant of their biological activity. The position of substituents, particularly at the C-2 and C-3 positions, significantly influences their anticancer, antimicrobial, and antioxidant properties. A thorough understanding of these structure-activity relationships is paramount for the rational design and development of novel benzofuran-based therapeutic agents. This guide has provided a comparative overview of the biological activities of different benzofuran isomers, supported by experimental data and detailed protocols, to aid researchers in this endeavor. Further head-to-head comparative studies of a wider range of isomers are warranted to fully elucidate the therapeutic potential of this versatile scaffold.
References
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Final Product
In the landscape of drug development and chemical synthesis, the unambiguous confirmation of a chemical transformation is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of spectroscopic techniques to compare starting materials and final products. By leveraging the unique molecular fingerprints provided by various spectroscopic methods, one can ascertain the success of a reaction, identify the presence of impurities, and ensure the quality and integrity of the synthesized compound.
This document moves beyond a simple recitation of procedures. It delves into the rationale behind experimental choices, grounding protocols in established scientific principles and regulatory expectations. The aim is to equip you not just with the "how," but also the "why," fostering a deeper understanding that is crucial for robust scientific practice and troubleshooting.
The Foundational Logic: Why Spectroscopy is Essential
At its core, a chemical reaction involves the breaking and forming of chemical bonds, leading to a new molecular entity with a distinct set of physical and chemical properties. Spectroscopic techniques are powerful analytical tools that probe these molecular attributes.[1][2][3] By comparing the spectra of the starting material and the final product, we can directly observe the molecular changes that have occurred.
A successful reaction will exhibit two key spectral changes:
-
Disappearance of key signals from the starting material: Characteristic peaks corresponding to the functional groups of the reactant should diminish or disappear entirely in the product's spectrum.
-
Appearance of new signals corresponding to the final product: New peaks consistent with the functional groups and overall structure of the desired product should emerge.
The choice of spectroscopic method, or more often, the combination of methods, is dictated by the specific nature of the molecules involved. The most commonly employed techniques in this context are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).[1][4][5]
Workflow for Spectroscopic Comparison
A systematic approach is crucial for obtaining reliable and interpretable data. The following workflow outlines the key stages in the spectroscopic comparison of a starting material and a final product.
Caption: A generalized workflow for the spectroscopic comparison of starting materials and final products.
In-Depth Technical Guide to Key Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic compounds.[2][3][6] It provides information about the chemical environment, connectivity, and number of different types of nuclei (most commonly ¹H and ¹³C) within a molecule.[2][6][7]
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their electronic environments (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).[6] It is the first and most crucial NMR experiment to perform.
-
¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environments. It is particularly useful for identifying carbonyl groups, quaternary carbons, and determining the overall carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): These experiments are employed for more complex molecules to establish connectivity between protons (COSY) or between protons and their directly attached carbons (HSQC), aiding in unambiguous spectral assignment.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dry starting material or final product.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[7] The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with important sample signals.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary. Insoluble material can degrade the quality of the NMR spectrum.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using a reference standard, typically tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.[8]
-
Integrate the peaks to determine the relative ratios of the different types of protons.[9]
-
Analyze the chemical shifts, splitting patterns, and integration values to assign the signals to the protons in the molecule.[10][11]
-
Data Presentation: Comparative NMR Data
| Feature | Starting Material (Example: Benzaldehyde) | Final Product (Example: Benzyl Alcohol) | Interpretation of Change |
| Aldehydic Proton (CHO) | Singlet, ~10.0 ppm | Absent | Confirms reduction of the aldehyde group. |
| Aromatic Protons (Ar-H) | Multiplet, ~7.5-7.9 ppm | Multiplet, ~7.2-7.4 ppm | Shift in aromatic signals due to change in the electronic nature of the substituent. |
| Methylene Protons (CH₂) | Absent | Singlet, ~4.7 ppm | Appearance of a new signal corresponding to the newly formed CH₂ group. |
| Hydroxyl Proton (OH) | Absent | Broad singlet, variable chemical shift | Appearance of a broad signal indicative of the hydroxyl group. |
Infrared (IR) Spectroscopy: The Fingerprint of Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[1][12] It works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).[4][13][14]
Causality Behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): This is the most common sampling technique for solids and liquids as it requires minimal to no sample preparation.[15][16]
-
Transmission: This method can be used for gases, liquids in a cell, or solids prepared as a KBr pellet or a thin film.[16] While requiring more sample preparation, it can sometimes provide higher quality spectra for certain samples.
-
Instrument Preparation:
-
Ensure the ATR crystal is clean.[17] Clean with an appropriate solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Acquire a background spectrum. This is crucial to subtract the absorbance of atmospheric water and carbon dioxide.
-
-
Sample Analysis:
-
Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[17]
-
Acquire the sample spectrum.
-
-
Data Interpretation:
-
The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Identify characteristic absorption bands for the functional groups present in the starting material and final product.[13][18][19] Pay close attention to the "diagnostic region" (typically 1500-4000 cm⁻¹) where most key functional groups absorb.[13][20]
-
Data Presentation: Comparative IR Data
| Wavenumber (cm⁻¹) | Starting Material (Example: Ketone) | Final Product (Example: Alcohol) | Interpretation of Change |
| ~3200-3600 | Absent | Strong, broad peak | Appearance of O-H stretch, confirming the presence of an alcohol.[13][19][20] |
| ~2900-3000 | Present | Present | C-H stretches, typically present in most organic molecules.[12][19] |
| ~1715 | Strong, sharp peak | Absent | Disappearance of the C=O stretch, confirming the reduction of the ketone.[13][19] |
| ~1000-1200 | Weak or absent | Strong peak | Appearance of the C-O stretch, consistent with the formation of an alcohol.[13][19] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels.[5][14] It is particularly useful for compounds containing chromophores, such as conjugated systems, aromatic rings, and carbonyl groups.[14]
Causality Behind Experimental Choices:
-
Reaction Monitoring: UV-Vis spectroscopy is an excellent tool for monitoring the progress of a reaction in real-time, as the absorbance at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[14][21][22]
-
Confirmation of Structural Changes: Changes in conjugation or the electronic environment of a chromophore upon reaction will result in a shift in the absorption maximum (λ_max) and/or a change in the molar absorptivity (ε).
-
Sample Preparation:
-
Prepare dilute solutions of the starting material and final product in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be chosen such that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
Use matched quartz cuvettes for the sample and a reference blank (containing only the solvent).[23]
-
-
Data Acquisition:
-
Record a baseline spectrum with the reference cuvette.
-
Record the absorption spectrum of the starting material and final product over the appropriate wavelength range (e.g., 200-800 nm).
-
-
Data Interpretation:
-
Identify the λ_max for both the starting material and the final product.
-
Compare the spectra for any shifts in λ_max or changes in the overall spectral shape.
-
Data Presentation: Comparative UV-Vis Data
| Parameter | Starting Material (Example: Conjugated Ketone) | Final Product (Example: Non-conjugated Ketone) | Interpretation of Change |
| λ_max (π → π) | ~240 nm | ~195 nm | Hypsochromic (blue) shift due to the loss of conjugation. |
| λ_max (n → π) | ~315 nm | ~280 nm | Hypsochromic (blue) shift due to the loss of conjugation. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[24] It provides the molecular weight of a compound and, through fragmentation patterns, can offer structural information.
Causality Behind Experimental Choices:
-
Molecular Ion Peak: The primary goal is to identify the molecular ion peak (M⁺ or [M+H]⁺, etc.) to confirm the molecular weight of the starting material and the final product.
-
Fragmentation Pattern: The fragmentation pattern can serve as a "fingerprint" for a compound and can help to confirm its structure. Changes in the fragmentation pattern between the starting material and the final product can provide evidence for the chemical transformation.[24]
-
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer. The method of introduction and ionization (e.g., Electron Impact (EI), Electrospray Ionization (ESI), MALDI) will depend on the properties of the analyte and the type of instrument.[24]
-
-
Mass Analysis and Detection:
-
The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The separated ions are detected, and a mass spectrum is generated.
-
-
Data Interpretation:
-
Identify the molecular ion peak for both the starting material and the final product.
-
Analyze the major fragment ions and compare the fragmentation patterns.
-
Data Presentation: Comparative Mass Spectrometry Data
| Feature | Starting Material (Example: Ester, MW = 150) | Final Product (Example: Carboxylic Acid, MW = 122) | Interpretation of Change |
| Molecular Ion (m/z) | 150 | 122 | Shift in molecular weight consistent with the hydrolysis of the ester to a carboxylic acid. |
| Key Fragment Ions (m/z) | e.g., 105 (loss of -OCH₂CH₃) | e.g., 77 (phenyl group) | Change in fragmentation pattern reflecting the new molecular structure. |
Ensuring Scientific Integrity: Validation and Troubleshooting
The trustworthiness of your spectroscopic data hinges on proper experimental conduct and an awareness of potential pitfalls.[25]
Method Validation: For applications in regulated environments, analytical methods must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[26][27][28][29] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Common Troubleshooting Steps:
| Issue | Possible Cause | Recommended Action |
| Noisy Spectrum | Low sample concentration, insufficient number of scans, instrument malfunction. | Increase sample concentration, increase the number of scans, check instrument performance.[25] |
| Broad NMR Peaks | Poor shimming, presence of paramagnetic impurities, sample aggregation. | Re-shim the magnet, purify the sample, try a different solvent or temperature. |
| Unexpected IR Peaks | Sample contamination, atmospheric interference, dirty ATR crystal. | Reprepare the sample, purge the instrument with dry air or nitrogen, clean the ATR crystal.[30][31] |
| Inconsistent UV-Vis Readings | Dirty or mismatched cuvettes, air bubbles, sample degradation. | Clean and use matched cuvettes, ensure no air bubbles are in the light path, check sample stability.[23][30][32] |
Visualizing the Logic: Decision Tree for Technique Selection
The choice of spectroscopic techniques is not arbitrary. It follows a logical progression based on the information required.
Caption: A decision tree to guide the selection of appropriate spectroscopic techniques.
Conclusion
The spectroscopic comparison of starting materials and final products is a cornerstone of modern chemical and pharmaceutical sciences. A multi-technique approach, combining the structural detail of NMR, the functional group information of IR, the electronic insights of UV-Vis, and the molecular weight confirmation of MS, provides a robust and comprehensive picture of a chemical transformation. By adhering to rigorous experimental protocols, understanding the principles behind each technique, and presenting data in a clear and comparative manner, researchers can ensure the integrity of their work and accelerate the pace of discovery and development.
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Fiveable. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Dummies.com. (2016, March 26). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]
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Verichek Technical Services. (n.d.). Troubleshooting Common Spectrometer Issues. Retrieved from [Link]
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Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopic methods for kinetic measurements. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry For Everyone. (2025, June 2). How Do You Troubleshoot Spectroscopy Issues?. Retrieved from [Link]
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Sper Scientific Direct. (2025, July 11). Spectrophotometer Selection and Troubleshooting: A Practical Guide. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
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IGI Global. (n.d.). Spectroscopic methods for studying reaction mechanisms. Retrieved from [Link]
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Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]
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Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]
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MDPI. (n.d.). Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. Retrieved from [Link]
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American Chemical Society. (n.d.). Proposed Guidelines for Presentation of Spectral Data. Retrieved from [Link]
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Mettler Toledo. (n.d.). Kinetics Reaction Rate - UV Vis Spectroscopy Application. Retrieved from [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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Hinotek. (n.d.). Analysis of Errors in Spectrophotometers: Causes, Solutions, and Optimization. Retrieved from [Link]
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Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
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RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
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Shimadzu. (n.d.). Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer. Retrieved from [Link]
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University of Toronto. (n.d.). Reporting spectral data in reports. Retrieved from [Link]
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Virtual Labs. (n.d.). Study of kinetics of a reaction by using spectrophotometric method. Retrieved from [Link]
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ChemRxiv. (n.d.). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Retrieved from [Link]
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
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University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Solving NMR Structures Step by Step. Retrieved from [Link]
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Quora. (2022, July 3). How to read NMR organic chemistry. Retrieved from [Link]
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The Nexus of Discovery: A Guide to Cross-Referencing Experimental Data with PubChem
In the landscape of modern scientific research, particularly within drug discovery and development, the torrent of experimental data generated presents both a monumental opportunity and a significant challenge. The true value of this data is unlocked not in isolation, but through its integration and comparison with the vast corpus of existing knowledge. This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals on the critical practice of cross-referencing experimental data with chemical databases, with a specific focus on PubChem—the world's largest free collection of chemical information.[1] By contextualizing your findings within this global repository, you can validate results, uncover novel relationships, and accelerate the trajectory of your research.
The Rationale: Why Integrate Your Data with PubChem?
PubChem, a public repository hosted by the National Center for Biotechnology Information (NCBI), is more than just a database; it is a dynamic and interconnected ecosystem of chemical and biological information.[2] It comprises three intertwined databases: Substance, Compound, and BioAssay, which collectively house information on millions of unique chemical structures, their biological activities, and experimental protocols.[3][4]
The imperative to cross-reference your experimental data with PubChem is multifaceted:
-
Validation and Reproducibility: Placing your data in a public repository allows for independent verification by the broader scientific community, a cornerstone of the scientific method.
-
Enhanced Visibility and Impact: Submitting your data to PubChem exposes your research to a worldwide audience, fostering collaboration and increasing the impact of your work.[5]
-
Contextualization and Hypothesis Generation: By linking your experimental results to the wealth of information in PubChem, you can uncover novel structure-activity relationships (SAR), identify potential off-target effects, and generate new hypotheses for further investigation.[2]
-
Streamlined Data Sharing: Utilizing a centralized and standardized platform like PubChem satisfies the data sharing requirements of many journals and funding agencies, saving you time and effort.[5]
A Tale of Three Databases: Understanding PubChem's Structure
To effectively leverage PubChem, it is crucial to understand its organizational structure.[6][7]
| Database | Description | Unique Identifier |
| Substance | The primary archive for community-provided information about chemical entities. A single substance can be a pure compound, a mixture, or an extract.[6] | SID (Substance Identifier) |
| Compound | Contains unique, standardized chemical structures derived from the Substance database. A single compound record aggregates information from all substance records with the same chemical structure.[6][8] | CID (Compound Identifier) |
| BioAssay | Houses the results of biological screening tests performed on substances in the repository, including details of the experimental protocol.[7][8] | AID (Assay Identifier) |
This tripartite structure ensures that both the originally deposited information (Substance) and a standardized, aggregated view (Compound) are preserved and accessible.
The Workflow: A Step-by-Step Guide to Data Submission
The process of submitting your experimental data to PubChem is a systematic one, designed to ensure data integrity and usability.
Step 1: Account Creation
Before you can submit data, you must create a PubChem submission account. This allows you to manage your submissions, track their status, and control the public release of your data.[9] You can initially create a test account to familiarize yourself with the submission process before upgrading to a full account for public data release.[9]
Step 2: Data Preparation - The Foundation of Quality
The quality of your submission is paramount. Careful data preparation is essential for ensuring that your data is accurately represented and easily discoverable.
For Chemical Substances:
You can prepare your substance data in either a spreadsheet format (like CSV) or a chemistry-specific SDF file.[10] Key information to include is:
-
Unique Identifier: A unique ID to track your record for future updates. Use the tag PUBCHEM_EXT_DATASOURCE_REGID.[10]
-
Chemical Structure: Can be provided as SMILES or InChI strings. This allows PubChem to link your substance to a compound record.
-
Synonyms: Include any alternative names for your substance.
-
Product/Molecule URL: If applicable, provide a direct link to a webpage with more information about the substance.[10]
For BioAssay Data:
Bioassay data, which includes your experimental results, should also be prepared in a spreadsheet format (CSV is recommended).[11] The essential columns are:
-
Substance ID: The unique identifier for the substance tested.
-
Activity Outcome: A required numeric code: 1 for inactive and 2 for active.[11]
-
Measured Results: The quantitative data from your experiment (e.g., IC₅₀, % inhibition).
-
Active Concentration: Optional, but highly recommended, is a numeric value like IC₅₀ or AC₅₀ that was used to determine the activity outcome.[11]
It is crucial to clearly explain in the assay description how you determined active versus inactive compounds.[11]
Step 3: The Submission Process
Once your data is prepared, you can begin the submission process through the PubChem Upload portal.[12] You have three primary methods for uploading your data:
-
Start with a Blank Form: Manually enter the information for your assay.[11]
-
Start with a File: Upload your prepared spreadsheet or SDF file.[11] This is the most efficient method for large datasets.
-
Use an Existing AID as a Template: If you have previously submitted a similar assay, you can use it as a template to pre-fill the metadata.[11]
The submission system will guide you through the process of providing metadata for your assay, including a descriptive name, a detailed protocol, and the logic behind your activity outcome determination.[11]
Step 4: Review and Commit
After uploading your data, you will have the opportunity to review it and check for any validation messages.[9] Once you are satisfied, you must explicitly "Commit" the submission for it to be processed for public release.[9] The upload pipeline typically runs daily.[9]
Experimental Workflow for Data Submission to PubChem
Caption: A flowchart illustrating the key steps in preparing, uploading, and releasing experimental data to the PubChem database.
Case Study: Cross-Referencing a Novel Kinase Inhibitor
To illustrate the practical application of this process, let's consider a hypothetical case study.
Scenario: A research team has synthesized a novel small molecule, "Inhibitor-X," and has performed a dose-response assay to determine its inhibitory activity against a specific kinase.
Experimental Data:
| Compound ID | Concentration (µM) | % Inhibition |
| Inhibitor-X | 0.01 | 15 |
| Inhibitor-X | 0.1 | 45 |
| Inhibitor-X | 1 | 85 |
| Inhibitor-X | 10 | 98 |
From this data, an IC₅₀ of 0.15 µM was calculated.
Cross-Referencing Protocol:
-
Data Preparation:
-
Substance File (InhibitorX_substance.csv):
-
PUBCHEM_EXT_DATASOURCE_REGID: INHIBITOR-X-001
-
PUBCHEM_SUBSTANCE_SYNONYM: Inhibitor-X
-
PUBCHEM_SMILES: (SMILES string for Inhibitor-X)
-
-
BioAssay File (KinaseAssay_results.csv):
-
PUBCHEM_EXT_DATASOURCE_REGID: INHIBITOR-X-001
-
PUBCHEM_ACTIVITY_OUTCOME: 2 (Active)
-
IC50: 0.15
-
UNIT: uM
-
-
-
Submission:
-
The researchers create a PubChem submission account.
-
They initiate a new BioAssay submission, starting with a file upload.
-
They provide a detailed description of the kinase assay protocol, including the target kinase, reagents, and conditions.
-
In the comments, they specify that an IC₅₀ value below 1 µM was considered "active."
-
They upload both the substance and bioassay files.
-
-
Review and Commit:
-
They review the submission preview to ensure all information is correct.
-
They commit the submission for public release.
-
Outcome:
Once processed, "Inhibitor-X" will have a new SID and will be linked to a CID. The kinase assay will be assigned a unique AID. Researchers worldwide can now access this data, compare it to other kinase inhibitors in PubChem, and potentially identify new avenues for research.
Beyond PubChem: A Comparative Look at Chemical Databases
While PubChem is a cornerstone of public chemical data, other valuable resources exist. Understanding their unique strengths can help you choose the best platform for your needs.
| Database | Focus | Key Features |
| PubChem | Comprehensive repository of chemical structures and biological activities from a wide range of sources.[2][13][14] | Links to other NCBI databases (PubMed, Gene, Protein), programmatic access, diverse data types.[2][6] |
| ChEMBL | Manually curated database of bioactive molecules with drug-like properties, extracted from medicinal chemistry literature.[8][13][14] | Focus on structure-activity relationships, standardized bioactivity data, tools for drug discovery.[13][14] |
| ChemSpider | A free chemical structure database that aggregates and links data from hundreds of sources.[4][13] | Strong focus on chemical structure and property prediction, integration with Royal Society of Chemistry publications. |
Logical Relationship of PubChem Databases
Caption: The relationship between PubChem's Substance, Compound, and BioAssay databases, showing the flow from user submission to standardized data.
Advanced Data Access and Analysis
For researchers who need to perform large-scale data analysis, PubChem offers programmatic access through its Power User Gateway (PUG), which includes REST and SOAP interfaces.[15] These tools allow for automated retrieval of data, enabling complex analyses and integration with other computational workflows.[15][16] The R package "PubChemR" also provides a convenient interface for accessing PubChem data within the R statistical environment.[17][18]
Conclusion
The act of cross-referencing your experimental data with a public repository like PubChem is not merely a data management task; it is a fundamental step in the modern scientific process. It is an act that fosters transparency, enhances the value of your research, and contributes to the collective knowledge of the scientific community. By embracing this practice, you not only strengthen your own findings but also empower the discoveries of others, truly embodying the collaborative spirit of scientific advancement.
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Wang, Y., Xiao, J., Suzek, T. O., Zhang, J., Wang, J., & Bryant, S. H. (2009). PubChem: a public information resource for drug discovery. In Drug discovery and development (pp. 309-325). Humana Press. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Nitrobenzofurans: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold is a cornerstone of innovation. Its derivatives are integral to a vast array of pharmacologically active compounds.[1] The addition of a nitro group to this privileged structure further enhances its chemical reactivity and biological profile, making nitrobenzofurans valuable intermediates and bioactive molecules in their own right.[2] This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for nitrobenzofurans, grounded in mechanistic principles and supported by experimental data.
Classical Approaches: The Workhorses of Nitrobenzofuran Synthesis
Two classical methods have long dominated the synthesis of nitrobenzofurans due to their reliability and accessibility of starting materials.
Condensation of Salicylaldehydes with Bromonitromethane
This is arguably the most prevalent method for synthesizing 2-nitrobenzofurans. The reaction proceeds via a tandem Henry (nitroaldol) reaction and subsequent intramolecular nucleophilic substitution.[3]
Mechanism and Rationale: The reaction is typically initiated by a base, such as potassium carbonate, which deprotonates bromonitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of a substituted salicylaldehyde. The resulting intermediate undergoes an intramolecular cyclization, where the phenoxide attacks the carbon bearing the bromine atom. A final dehydration step yields the aromatic 2-nitrobenzofuran.[3]
Caption: Reaction mechanism for the synthesis of 2-nitrobenzofurans from salicylaldehydes and bromonitromethane.
Experimental Protocol: Synthesis of 2-Nitrobenzofuran [3]
-
To a solution of salicylaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol, add potassium carbonate (1.5 eq).
-
Cool the mixture in an ice bath and add a solution of bromonitromethane (1.1 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-nitrobenzofuran.
Electrophilic Nitration of Benzofurans
Direct nitration of the pre-formed benzofuran ring is another common strategy. The regioselectivity of this reaction is a key consideration.
Mechanism and Rationale: The electrophilic substitution on the benzofuran ring is governed by the stability of the intermediate sigma complexes. Attack at the 2-position leads to a carbocation that is well-stabilized by the adjacent oxygen atom and the fused benzene ring.[4][5] Conversely, attack at the 3-position results in a less stable intermediate.[1] Consequently, nitration of unsubstituted benzofuran typically yields the 2-nitro derivative. The presence of other substituents on the benzofuran ring can influence this regioselectivity.
Caption: Regioselectivity in the electrophilic nitration of benzofuran.
Experimental Protocol: Nitration of 2-Methylbenzofuran [2]
-
Dissolve 2-methylbenzofuran (1.0 eq) in acetic anhydride at a low temperature (e.g., -10 °C).
-
Slowly add a solution of fuming nitric acid (1.1 eq) in acetic anhydride, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture for 1-2 hours.
-
Pour the reaction mixture onto crushed ice, and the product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to yield 2-methyl-3-nitrobenzofuran.
Modern Catalytic Approaches: Expanding the Synthetic Toolbox
Recent advances in catalysis have opened new avenues for the synthesis of benzofurans, which can be adapted for the preparation of their nitro-substituted analogs.
Transition-Metal Catalyzed Syntheses
Palladium and copper catalysts are at the forefront of modern benzofuran synthesis, enabling C-H activation, cross-coupling, and cyclization reactions.[6][7][8][9] While direct nitration via these methods is less common, they are invaluable for constructing substituted benzofuran precursors that can be subsequently nitrated.
A notable strategy involves the palladium-catalyzed tandem C-H activation/oxidation reaction of 2-hydroxystyrenes with iodobenzenes.[6] This allows for the synthesis of diversely substituted benzofurans. For the synthesis of nitrobenzofurans, one could employ a nitro-substituted iodobenzene as a coupling partner.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions.[10][11] This methodology can be applied to the direct nitration of arenes and heteroarenes. The mechanism typically involves the generation of a highly reactive radical cation of the benzofuran substrate, which then reacts with a nitrating agent. While still an emerging area for nitrobenzofuran synthesis, photoredox catalysis holds significant promise for developing more sustainable and efficient synthetic routes.[10][11]
Named Reactions in Benzofuran Synthesis
While not direct methods for producing nitrobenzofurans, certain named reactions are fundamental to the synthesis of the benzofuran core or related heterocycles.
Perkin Rearrangement
The Perkin rearrangement is a classic reaction for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[12][13] This method involves the base-catalyzed ring contraction of the coumarin. While not directly yielding a nitrobenzofuran, a nitro-substituted 3-halocoumarin could serve as a precursor.
Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is a method for synthesizing tetrahydrocarbazoles from cyclohexanone arylhydrazones.[14][15] It is a variant of the Fischer indole synthesis.[14][15] Although it produces a different heterocyclic system (carbazole), the principles of acid-catalyzed cyclization of a hydrazone are relevant to heterocyclic chemistry in general. The use of a nitro-substituted phenylhydrazine would lead to a nitro-substituted carbazole.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Yields (%) | Reaction Conditions | Advantages | Disadvantages |
| Condensation of Salicylaldehydes | Substituted salicylaldehydes, bromonitromethane | Base (e.g., K₂CO₃) | 60-90 | Room temperature, 2-4 h | High yields, mild conditions, readily available starting materials | Limited to 2-nitrobenzofurans |
| Electrophilic Nitration | Substituted benzofurans | HNO₃/H₂SO₄ or other nitrating agents | 50-80 | Low to room temperature, 1-3 h | Direct introduction of nitro group | Regioselectivity can be an issue, harsh acidic conditions |
| Transition-Metal Catalysis | Varies (e.g., 2-hydroxystyrenes, iodobenzenes) | Pd or Cu catalysts, ligands, bases | 70-95 | Elevated temperatures, 12-24 h | High functional group tolerance, access to complex structures | Catalyst cost and sensitivity, often indirect for nitrobenzofurans |
| Photoredox Catalysis | Benzofurans, nitrating source | Photocatalyst, light source | Moderate to Good | Room temperature, mild conditions | Green and sustainable, novel reactivity | Emerging field, substrate scope may be limited |
Conclusion and Future Perspectives
The synthesis of nitrobenzofurans is a well-established field with a range of reliable methods. The classical approaches, particularly the condensation of salicylaldehydes with bromonitromethane, remain highly valuable for their simplicity and efficiency. Electrophilic nitration offers a direct route but requires careful control of regioselectivity.
The future of nitrobenzofuran synthesis will likely be shaped by the continued development of modern catalytic methods. Transition-metal and photoredox catalysis offer the potential for more efficient, selective, and environmentally benign syntheses. As these technologies mature, we can expect to see their increased application in the direct and versatile construction of this important class of heterocyclic compounds, further empowering research and development in medicinal chemistry and beyond.
References
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Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Lockwood, M. A., et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 121(18), 11057–11108. [Link]
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Lockwood, M. A., et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. PMC. [Link]
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Borsche–Drechsel cyclization. (2023, September 12). In Wikipedia. [Link]
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Borsche-Drechsel Cyclization. (n.d.). Merck Index. Retrieved January 3, 2026, from [Link]
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Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015, October 5). Chemistry Stack Exchange. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
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Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). PubMed. [Link]
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Borsche–Drechsel cyclization. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
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Perkin rearrangement. (2023, September 12). In Wikipedia. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). National Institutes of Health. [Link]
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Methods for the preparation of 2-nitrobenzofurans. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (2011). Chemical Communications. [Link]
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Unprecedented Copper/Iron-Cocatalyzed Homocoupling of Propargyl Ethers to Conjugated Benzofurans. (2024). PMC. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI. [Link]
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). PMC. [Link]
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Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57–62. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-nitrobenzofuran-2-carboxylate
This document provides essential, immediate safety and logistical information for the handling of Ethyl 5-nitrobenzofuran-2-carboxylate (CAS No. 69604-00-8). As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both the individual and the integrity of our work. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the necessary precautions.
Hazard Assessment: A Principle of Prudence
An initial review of available Safety Data Sheets (SDS) for this compound reveals conflicting information. One supplier SDS, under European Regulation (EC) No 1272/2008, classifies the compound as not hazardous[1][2]. However, data submitted to the European Chemicals Agency (ECHA) C&L Inventory suggests it may cause skin, eye, and respiratory irritation[3].
In laboratory practice, particularly with compounds that are not extensively characterized, we must operate with a higher degree of caution. The chemical structure itself—containing a benzofuran core and a nitro functional group—warrants a conservative approach. Benzofuran derivatives can possess a range of biological activities, and related compounds are classified with more significant hazards, including potential carcinogenicity and organ toxicity[4][5]. Similarly, nitroaromatic compounds as a class are associated with various toxicities[6].
Therefore, the recommendations within this guide are based on the principle of treating this compound as a potentially hazardous substance, ensuring the highest standard of safety is maintained.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.
Primary Engineering Control: Chemical Fume Hood All handling of this compound, especially in its solid, powdered form, must occur within a certified chemical fume hood[6]. This is the most critical step in minimizing inhalation exposure by containing dust and aerosols at the source.
Essential PPE Ensemble The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles providing a complete seal around the eyes are mandatory to protect against dust particles and splashes.[6][7] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or sonicating. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation for incidental contact.[8] Always inspect gloves for tears or punctures before use. Employ the "double-gloving" technique for added protection during prolonged handling. Contaminated gloves must be changed immediately, using proper removal techniques to avoid skin contact.[7] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, must be worn over personal clothing that covers the legs.[7][8] This protects the skin from spills and prevents contamination of personal attire. |
| Respiratory | NIOSH-Approved Respirator | For weighing the solid compound or when dust generation is unavoidable, a NIOSH-approved N95 respirator (or equivalent) is recommended to prevent inhalation. If working outside a fume hood is absolutely necessary, a more comprehensive respiratory protection plan must be evaluated.[8] |
Procedural Guidance: Workflow & PPE Management
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.
Safe Handling Workflow Diagram
The following diagram outlines the critical steps for safely handling this compound.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Respirator/Goggles: If required, fit your N95 respirator. Put on your safety goggles.
-
Face Shield: If required, place the face shield over your goggles.
-
Outer Gloves: Don your second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) PPE: This sequence is critical to prevent self-contamination.
-
Decontaminate (if possible): Before removal, wipe down outer gloves if grossly contaminated.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them in the designated hazardous waste container.[7]
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the designated receptacle.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water[9].
Emergency Procedures & Disposal
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][9] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][10] If they feel unwell, seek medical attention.
-
Spill: Evacuate the area. For a small solid spill within a fume hood, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for hazardous waste.[9] Do not let the product enter drains.[1]
Disposal Plan: All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous chemical waste. Collect waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal.[2]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure a safe environment for discovery.
References
- TCI Chemicals. (2025, January 15). Safety Data Sheet: 2,3-Benzofuran.
- TCI Chemicals. (2025, October 16). Safety Data Sheet: this compound.
- TCI Chemicals. Safety Data Sheet: 5-Nitrobenzofuran-2-carboxylic Acid.
- Sigma-Aldrich. Product Page: this compound 97.
-
BenchChem. (2025). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][4]benzofuran. Retrieved from BenchChem.
- AK Scientific, Inc. Safety Data Sheet: Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.
- BenchChem. (2025). Personal protective equipment for handling 3-Nitrobenzaldoxime.
- Sigma-Aldrich. (2025, July 25). Safety Data Sheet.
- MedChemExpress. (2025, December 12). Safety Data Sheet: Ethyl 5-aminobenzofuran-2-carboxylate.
- Tokyo Chemical Industry Co., Ltd. Product Page: this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
